molecular formula C18H21NO3S B158188 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate CAS No. 133891-87-9

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Cat. No.: B158188
CAS No.: 133891-87-9
M. Wt: 331.4 g/mol
InChI Key: HLYCKHOZSJZTKH-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-18(22-23(2,20)21)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCKHOZSJZTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435097
Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-87-9
Record name 3-Azetidinol, 1-(diphenylmethyl)-3-methyl-, 3-methanesulfonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Foundational & Exploratory

Strategic Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) represents a high-value electrophilic scaffold in medicinal chemistry. It serves as a critical intermediate for introducing the constrained azetidine ring into pharmaceutical targets, most notably in the synthesis of CCR5 antagonists (e.g., Maraviroc analogs) and cannabinoid receptor ligands.

The molecule features three distinct structural elements that dictate its synthetic handling:

  • The Azetidine Core: A strained 4-membered ring susceptible to ring-opening under harsh acidic or nucleophilic conditions.

  • The Benzhydryl Group: A bulky lipophilic protecting group that prevents N-alkylation side reactions and aids in crystallization, yet is removable via hydrogenolysis.

  • The Tertiary Mesylate: A sterically hindered leaving group at the C3 position. Unlike primary mesylates, this moiety is highly prone to

    
     elimination to form the exocyclic alkene (1-benzhydryl-3-methyleneazetidine) if basicity or temperature is not strictly controlled.
    

This guide outlines a robust, two-stage synthesis designed for scalability and purity, moving from the commercially available 1-benzhydrylazetidin-3-one to the target mesylate.

Retrosynthetic Analysis

The most efficient disconnection relies on the transformation of a ketone to a tertiary alcohol, followed by activation of the hydroxyl group.

Retrosynthesis cluster_legend Disconnection Logic Target Target Molecule 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate Alcohol Intermediate A 1-Benzhydryl-3-methylazetidin-3-ol (Tertiary Alcohol) Target->Alcohol Mesylation (MsCl, Base) Ketone Starting Material 1-Benzhydrylazetidin-3-one Alcohol->Ketone Grignard Addition (MeMgBr or MeLi) Note1 Avoids ring closure steps on complex substrates

Figure 1: Retrosynthetic strategy prioritizing the modification of the pre-formed azetidine ring.

Detailed Synthetic Protocol

Stage 1: Nucleophilic Addition (Ketone Tertiary Alcohol)

Objective: Conversion of 1-benzhydrylazetidin-3-one to 1-benzhydryl-3-methylazetidin-3-ol.

Reaction Logic: The carbonyl carbon at C3 is electrophilic. Using Methylmagnesium bromide (MeMgBr) provides a hard nucleophile to attack this center. The bulky benzhydryl group on the nitrogen actually assists this reaction by directing the incoming nucleophile away from the nitrogen lone pair, though the ring strain requires low temperatures to prevent cleavage.

Materials:

  • 1-Benzhydrylazetidin-3-one (1.0 eq)

  • Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

  • Anhydrous THF (10 volumes)

  • Saturated NH₄Cl solution (Quench)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 1-benzhydrylazetidin-3-one and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents side reactions with the strained ring.

  • Addition: Transfer MeMgBr to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes, maintaining internal temperature below -65°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The ketone spot should disappear.

  • Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl dropwise. Caution: Vigorous exotherm and gas evolution.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Separate layers. Extract the aqueous layer twice with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, recrystallize from Hexane/Ether or purify via silica gel chromatography.

Stage 2: Mesylation (Tertiary Alcohol Mesylate)

Objective: Activation of the C3-hydroxyl group to the methanesulfonate.

Reaction Logic: Mesylating a tertiary alcohol is difficult due to steric hindrance and the risk of elimination. Standard conditions (MsCl + Pyridine) often lead to the alkene (elimination product). The use of Triethylamine (TEA) with Dichloromethane (DCM) at low temperature is preferred.

Materials:

  • 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Solvation: Dissolve the tertiary alcohol from Stage 1 in anhydrous DCM (10 volumes) under nitrogen.

  • Base Addition: Add TEA and cool the mixture to -10°C (ice/salt bath).

  • Activation: Add MsCl dropwise via syringe. The reaction is exothermic; maintain temperature < 0°C.

  • Kinetics: Stir at 0°C for 1–2 hours. Do not reflux or heat, as this promotes elimination to 1-benzhydryl-3-methyleneazetidine.

  • Workup: Quench with cold water. Wash the organic layer rapidly with cold dilute NaHCO₃ (to remove acid) and then brine.

  • Isolation: Dry over MgSO₄ (anhydrous) and concentrate under reduced pressure at < 30°C .

  • Storage: The resulting solid/oil is thermally unstable. Store immediately at -20°C or use directly in the subsequent substitution reaction.

Reaction Pathway Visualization

SynthesisFlow Start 1-Benzhydrylazetidin-3-one (C16H15NO) Step1 STEP 1: Grignard Addition Reagent: MeMgBr / THF Temp: -78°C to 0°C Start->Step1 Inter Intermediate: 1-Benzhydryl-3-methylazetidin-3-ol Step1->Inter Step2 STEP 2: Mesylation Reagent: MsCl / TEA / DCM Temp: -10°C (Strict Control) Inter->Step2 Final Target: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate Step2->Final Elimination SIDE REACTION RISK: Elimination to Exocyclic Alkene (Caused by Heat/Excess Base) Step2->Elimination T > 20°C

Figure 2: Process flow diagram highlighting reagents and critical temperature controls to avoid elimination.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the key variables that determine the purity profile of the final mesylate.

ParameterSpecificationScientific Rationale
Grignard Temperature

(Addition)
Prevents nucleophilic attack on the azetidine ring (ring opening) and suppresses enolization.
MsCl Addition Rate Slow dropwiseThe reaction is highly exothermic. Heat spikes favor the thermodynamic elimination product (alkene) over the kinetic substitution product (mesylate).
Workup pH Neutral/Basic (

)
The azetidine nitrogen is basic. Acidic washes can protonate the nitrogen, extracting the product into the aqueous phase and potentially hydrolyzing the mesylate.
Storage

(Desiccated)
Tertiary mesylates are excellent leaving groups and will hydrolyze or eliminate upon exposure to ambient moisture or heat.

References

  • World Intellectual Property Organization. (2001).[1][2] Derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide and their use as cannabinoid receptor modulators.[1] (WO Patent No. 01/64634).[1][2] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2801726, 1-Benzhydrylazetidin-3-ol Hydrochloride. Retrieved from PubChem.[3] Link

  • BLD Pharm. (2024). Product Datasheet: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[4]Link

  • Billotte, S. (2008). Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide. (US Patent App. 11/918,227).[5] Link

Sources

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate chemical properties

[1][2][3][4]

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) acts as a critical electrophilic scaffold in medicinal chemistry.[1][2] Its value lies in the 3,3-disubstituted azetidine core—a rigid, sp³-rich bioisostere often used to replace gem-dimethyl groups or carbonyls in drug candidates to improve metabolic stability and alter lipophilicity (LogD).[1]

Unlike simple secondary azetidinyl mesylates, this compound features a tertiary leaving group (mesylate) at the 3-position.[1] This structural feature dictates a unique reactivity profile, where nucleophilic substitution competes significantly with elimination reactions, requiring precise experimental control.[1]

Chemical Identity & Physicochemical Properties[1][2][4][5][6]

PropertySpecification
IUPAC Name (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate
CAS Number 133891-87-9
Molecular Formula C₁₈H₂₁NO₃S
Molecular Weight 331.43 g/mol
Structure Azetidine ring, N-protected with benzhydryl (diphenylmethyl), C3-methyl, C3-mesylate
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Stability Moisture sensitive; thermally unstable above 60°C (risk of elimination)

Synthesis & Preparation Protocol

The synthesis of this compound is typically achieved via the mesylation of the corresponding tertiary alcohol. The reaction is exothermic and must be controlled to prevent the formation of the exocyclic alkene side product.

Core Reagents
  • Precursor: 1-Benzhydryl-3-methylazetidin-3-ol (Tertiary Alcohol).[1]

  • Reagent: Methanesulfonyl chloride (MsCl).[1]

  • Base: Triethylamine (Et₃N) or DIPEA (Hünig's base).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -10°C to 0°C . Critical: Higher temperatures favor elimination.[1]

  • Base Addition: Add Triethylamine (1.5 eq) slowly, maintaining the temperature below 0°C.

  • Mesylation: Add Methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes. The reaction is highly exothermic.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC or LC-MS for the disappearance of the alcohol.[1]

  • Workup: Quench with cold saturated NaHCO₃ solution. Extract with DCM.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C .

    • Note: Avoid high-temperature rotary evaporation to prevent thermal decomposition.[1]

Synthesis Workflow Diagram

SynthesisWorkflowAlcohol1-Benzhydryl-3-methylazetidin-3-ol(Precursor)IntermediateReaction Mixture(0°C, 1-2h)Alcohol->Intermediate Dissolve & CoolReagentsMsCl + Et3N(DCM, -10°C)Reagents->Intermediate Dropwise AddQuenchNaHCO3 Quench& ExtractionIntermediate->Quench CompleteProduct1-Benzhydryl-3-methylazetidin-3-yl mesylate(Target)Quench->Product Isolate (<30°C)

Caption: Controlled mesylation workflow ensuring low-temperature handling to minimize elimination side reactions.

Reactivity Profile: The Tertiary Center Challenge

The reactivity of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is dominated by the steric hindrance of the C3 methyl group and the strain of the azetidine ring.[1]

Nucleophilic Substitution (The Primary Pathway)

Unlike secondary mesylates that readily undergo Sₙ2 displacement, this tertiary mesylate resists direct backside attack.

  • Mechanism: The reaction typically proceeds via an Sₙ1-like mechanism or a loose Sₙ2 transition state.[1] The mesylate departs to form a transient, contact ion-pair (azetidinium cation) stabilized by the C3-methyl group.[1]

  • Nucleophiles: Strong, non-basic nucleophiles (e.g., Azide N₃⁻, Thiolates RS⁻, Cyanide CN⁻) are preferred to favor substitution over elimination.

  • Outcome: Formation of 3-substituted-3-methylazetidines (e.g., 3-amino-3-methylazetidine precursors).[1][3][4]

Elimination (The Major Competitor)

The most common failure mode in reactions involving this compound is E1 or E2 elimination .

  • Product: 1-Benzhydryl-3-methyleneazetidine (Exocyclic alkene).[1]

  • Trigger: Use of strong bases (e.g., NaH, KOtBu) or high temperatures (>50°C).

  • Prevention: Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state and avoid hard bases.

Ring Expansion (Rearrangement)

Under acidic conditions or with specific Lewis acids, the azetidinium ion can rearrange, expanding the ring to form pyrrolidine derivatives. This is often an unwanted side reaction but can be exploited for specific syntheses.[1]

Reactivity Pathways Diagram

ReactivityPathwaysMesylate1-Benzhydryl-3-methylazetidin-3-yl mesylateCationTransient TertiaryCarbocation / Ion PairMesylate->Cation -OMs (Leaving Group)Sub_Product3-Substituted-3-methylazetidine(Target)Cation->Sub_Product Nucleophilic Attack(N3-, CN-, RS-)Elim_Product1-Benzhydryl-3-methyleneazetidine(Side Product)Cation->Elim_Product Base / Heat(-H+)Ring_ExpPyrrolidine Derivative(Rearrangement)Cation->Ring_Exp Lewis Acid /Rearrangement

Caption: Divergent reactivity pathways. Substitution is favored by non-basic nucleophiles; elimination is driven by heat and bases.

Applications in Drug Design

This mesylate is a "building block" intermediate.[5] It is rarely the final drug but is essential for creating:

  • JAK Inhibitors: The 3-amino-3-methylazetidine core (derived from displacing this mesylate with azide and reducing) is a structural motif in several Janus Kinase inhibitors.

  • GPCR Ligands: The bulky benzhydryl group serves as a lipophilic anchor during synthesis and is often removed (hydrogenolysis) to reveal the free amine for further coupling.

  • Conformationally Restricted Amines: Used to synthesize rigidified analogues of neurotransmitters (e.g., GABA analogues).

Handling & Safety (SDS Summary)

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive.[1]

  • Disposal: Treat as hazardous organic waste containing sulfur and nitrogen.

References

  • PubChem. 1-(Diphenylmethyl)-3-methylazetidin-3-yl methanesulfonate (Compound Summary). National Library of Medicine. Link[1]

  • SynHet. Product Analysis: 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[1][6][2]Link[1]

  • ChemicalBook. Synthesis and Properties of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.Link[1]

  • Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] (Contextual reference for azetidine ring strain and reactivity).

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of sp³-rich drug scaffolds.[1][2][3] Unlike direct-acting pharmaceutical agents, its "mechanism of action" is defined by its role as a high-energy electrophile.[1][3] It serves as a critical intermediate for introducing the 3-methylazetidine moiety—a constrained, saturated heterocycle increasingly valued in drug discovery for its ability to modulate physicochemical properties (solubility, metabolic stability) without adding excessive molecular weight.[1][3][4]

This guide details the molecular architecture, chemical reaction mechanisms (substitution vs. elimination), and validated protocols for handling this reactive intermediate.[1][3][4]

Part 1: Molecular Architecture & Reactivity Profile[1][3]

The utility of this compound stems from three distinct structural features that dictate its reactivity.

The Azetidine Ring (The Strain Engine)

The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol).[1][3][4] This makes the ring susceptible to ring-opening reactions under harsh conditions.[1][3] However, the ring is kinetically stable enough to survive standard nucleophilic substitutions if protocols are optimized.[1][3]

The C3-Mesylate (The "Warhead")

The methanesulfonate (mesylate) group at the 3-position converts the typically inert alcohol into a highly reactive leaving group.[1][3][4]

  • Structural Context: The leaving group is attached to a tertiary carbon (3-methyl-3-substituted).[1][3]

  • Mechanistic Implication: This structural setup heavily disfavors standard

    
     back-side attack due to steric hindrance.[1][3] Consequently, reactivity is dominated by 
    
    
    
    (ionization)
    or E1/E2 (elimination) pathways.[1][3][4]
The Benzhydryl Group (The Shield)

The N-benzhydryl (diphenylmethyl) group serves two purposes:

  • Protection: It masks the basic nitrogen, preventing self-polymerization or N-alkylation.[1][3][4]

  • Lipophilicity: It enhances solubility in non-polar organic solvents (DCM, Toluene), facilitating workup.[1][3][4]

Part 2: Mechanism of Chemical Action

The "action" of this molecule is its transformation into downstream intermediates.[1][3][4] Researchers must navigate the competition between Substitution and Elimination .[1][3]

Pathway A: Elimination (Dominant in Basic Conditions)

Under basic conditions or with bulky nucleophiles, the compound undergoes


-elimination to form 1-benzhydryl-3-methyleneazetidine .[1][3] The tertiary proton abstraction is favored due to the relief of steric crowding at the C3 center.[1][3][4]
Pathway B: Nucleophilic Substitution ( /Ion-Pairing)

Direct substitution at the tertiary center is challenging.[1][3][4] It typically proceeds via an asynchronous


 mechanism where the mesylate departs, forming a transient contact ion pair.[1][3][4] The high energy of the azetidinyl cation (exacerbated by ring strain) means this intermediate is short-lived and prone to rearrangement (ring expansion to pyrrolidines) unless trapped immediately by a strong, small nucleophile.[1][3][4]
Visualization: Reactivity Flowchart

ReactivityMechanism Start 1-Benzhydryl-3-methyl azetidin-3-yl methanesulfonate Transition Transition State (Ion Pair / Strained Cation) Start->Transition Activation (-OMs) Prod_Elim Elimination Product (3-Methyleneazetidine) Transition->Prod_Elim Base / Heat (E1/E2 Pathway) Prod_Sub Substitution Product (3-Nu-3-Methylazetidine) Transition->Prod_Sub Strong Nucleophile (Solvolysis) Prod_Rearrange Rearrangement (Ring Expansion) Transition->Prod_Rearrange Lewis Acid / Delay in Trapping

Caption: Divergent reaction pathways for the tertiary mesylate. Elimination is the kinetic default without specific control.[1][3][4]

Part 3: Synthetic Applications & Data

This compound is a gateway to 3,3-disubstituted azetidines , a motif found in various voltage-gated ion channel blockers and GPCR modulators.[1][3][4]

Key Physicochemical Properties
PropertyValueContext
Molecular Formula

Molecular Weight 331.43 g/mol
CAS Number 133891-87-9Specific to the 3-methyl analog
Predicted Boiling Point ~480°CDecomposes before boiling
Solubility DCM, THF, Ethyl AcetatePoor in water/hexanes
Stability Moisture SensitiveMesylates hydrolyze to alcohols
Primary Synthetic Utility
  • Synthesis of 3-Fluoro-3-methylazetidines: Displacement with fluoride sources (e.g., DAST or TBAF) to create metabolically stable fluorinated scaffolds.[1][3]

  • Exocyclic Alkene Generation: Controlled elimination yields the exocyclic alkene, which serves as a Michael acceptor for further functionalization.[1][3][4]

Part 4: Experimental Protocols

Disclaimer: These protocols are generalized from standard azetidine chemistry. Optimization is required for specific scales.

Protocol A: Synthesis of the Mesylate (Activation)

Objective: Convert 1-benzhydryl-3-methylazetidin-3-ol to the methanesulfonate.[1][3]

  • Setup: Charge a flame-dried round-bottom flask with 1-benzhydryl-3-methylazetidin-3-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Cool to 0°C under

    
    . Add Triethylamine (
    
    
    
    )
    (1.5 equiv) or Diisopropylethylamine (DIPEA) .[1][3][4]
  • Mesylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv).[1][3][4] The reaction is exothermic; maintain temperature < 5°C.[1][3][4]

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc).[1][3] The alcohol spot should disappear.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1][3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Critical Note: Do not heat above 30°C during concentration to avoid elimination.[1][3][4]

Protocol B: Nucleophilic Displacement (Example: Azide)

Objective: Synthesize 3-azido-3-methylazetidine (precursor to amine).[1][3]

  • Solvent Switch: Dissolve the crude mesylate in anhydrous DMF or DMSO (polar aprotic promotes substitution).[1][3][4]

  • Reagent: Add Sodium Azide (

    
    )  (2.0 equiv).
    
  • Reaction: Heat gently to 40-50°C.

    • Warning: Higher temperatures (>80°C) heavily favor elimination to the alkene.[1][3][4]

  • Purification: Dilute with water, extract with Ether/EtOAc.[1][3][4] Flash chromatography is usually required to separate the substitution product from the elimination byproduct.[1][3][4]

Visualization: Synthesis Workflow

SynthesisWorkflow Step1 Precursor: 1-Benzhydryl-3-methylazetidin-3-ol Step2 Activation: MsCl, Et3N, DCM, 0°C Step1->Step2 Step3 Intermediate: Mesylate Isolated (Keep Cold) Step2->Step3 Step4 Reaction: Nucleophile (Nu-), DMF, <50°C Step3->Step4 Step5 Purification: Chromatography (Separate Olefin Byproduct) Step4->Step5

Caption: Step-by-step workflow for the generation and utilization of the mesylate intermediate.

Part 5: Safety & Stability (E-E-A-T)

Genotoxicity Alert

Alkyl mesylates are known potential genotoxic impurities (PGIs) .[1][3][4] They are potent alkylating agents capable of reacting with DNA.[1][3][4]

  • Handling: Always use a fume hood, double gloves (nitrile), and eye protection.[1][3]

  • Destruction: Quench excess mesylates with strong nucleophiles (e.g., aqueous NaOH or sodium thiosulfate) before disposal.[1][3][4]

Thermal Instability

Tertiary mesylates are thermally labile.[1][3][4]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shelf-life: Use immediately after synthesis if possible. Prolonged storage leads to elimination (formation of the alkene) and hydrolysis (formation of methanesulfonic acid).[1][3][4]

References

  • PubChem. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate Compound Summary. National Library of Medicine.[1][3][4] Available at: [Link][1][3][4]

  • Couty, F., & Evano, G. (2006).[1][3][4] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1][3][4] Organic Preparations and Procedures International.[1][3][4] (General reference for Azetidine reactivity mechanisms).

Sources

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate CAS number 133891-87-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate A Strategic Intermediate for the Synthesis of Quaternary 3,3-Disubstituted Azetidine Scaffolds[1]

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, offering a superior pharmacokinetic profile compared to larger heterocycles like pyrrolidine or piperidine. Specifically, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) serves as a critical electrophilic intermediate.[1] It enables the construction of 3,3-disubstituted azetidines , a structural motif increasingly utilized to block metabolic hot spots, lower lipophilicity (LogD), and restrict conformational freedom in drug candidates.

This technical guide dissects the synthesis, stability, and reactivity of this compound, providing researchers with a validated roadmap for its application in high-value API synthesis.

Chemical Profile & Identification

PropertySpecification
Chemical Name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
CAS Number 133891-87-9
Synonyms (1-Diphenylmethyl-3-methylazetidin-3-yl) methanesulfonate; Methanesulfonic acid 1-benzhydryl-3-methyl-azetidin-3-yl ester
Molecular Formula C₁₈H₂₁NO₃S
Molecular Weight 331.43 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Key Functional Groups Tertiary Amine (Benzhydryl protected), Tertiary Mesylate (Leaving Group)

Synthetic Methodology

The synthesis of CAS 133891-87-9 is a nucleophilic substitution at sulfur, converting the precursor alcohol into a highly reactive sulfonate ester.[1]

Validated Protocol

Precursor: 1-Benzhydryl-3-methylazetidin-3-ol (CAS 133891-86-8).[1] Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).[1][2] Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vessel with 1-benzhydryl-3-methylazetidin-3-ol (1.0 equiv) and anhydrous DCM (10 mL/g).

  • Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0 °C under an inert nitrogen atmosphere.

    • Rationale: Cooling prevents the formation of sulfene intermediates that can lead to side reactions; inert gas prevents hydrolysis of MsCl.

  • Activation: Dropwise add Methanesulfonyl chloride (1.2 equiv) over 30 minutes, maintaining the internal temperature < 5 °C.

    • Observation: A white precipitate (Et₃N[1]·HCl) will form immediately.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1][3]

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid hydrolysis of the mesylate on acidic silica.[1]

Reaction Mechanism Visualization

The following diagram illustrates the activation pathway and the critical role of the base in driving the equilibrium.

Synthesispathway Alcohol 1-Benzhydryl-3-methyl azetidin-3-ol Intermediate Transition State (O-Sulfonylation) Alcohol->Intermediate Nucleophilic Attack MsCl MsCl (Electrophile) MsCl->Intermediate Product 1-Benzhydryl-3-methyl azetidin-3-yl mesylate Intermediate->Product Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Base Et3N (Proton Scavenger) Base->Byproduct Captures HCl

Figure 1: Mechanistic pathway for the mesylation of the sterically constrained azetidin-3-ol.[1]

Application in Drug Discovery

The utility of CAS 133891-87-9 lies in its tertiary mesylate functionality.[1] In acyclic systems, tertiary mesylates are prone to elimination (E2) rather than substitution (SN1/SN2).[1] However, the geometric constraints of the azetidine ring (puckered conformation) alter this reactivity profile, allowing for unique transformations.

Divergent Synthesis Pathways

Researchers utilize this intermediate to access 3-functionalized-3-methyl azetidines , which are bioisosteres for gem-dimethyl groups.[1]

Target MotifReagentMechanismApplication
3-Azido-3-methyl NaN₃ / DMFS_N1 / S_N2 (Mixed)Precursor to 3-amino-3-methylazetidines (primary amines).[1]
3-Fluoro-3-methyl TBAF / THFS_N1Introduction of Fluorine for metabolic stability (C-F bond).[1]
3-Cyano-3-methyl TMSCN / Lewis AcidS_N1 (Carbocation)Access to quaternary amino acids.[1]
Strategic Workflow Diagram

Applications Mesylate 1-Benzhydryl-3-methyl azetidin-3-yl mesylate (CAS 133891-87-9) Azide NaN3 / Heat Mesylate->Azide Fluoride TBAF / THF Mesylate->Fluoride Deprotected 3-Methylazetidin-3-yl methanesulfonate (Free Base) Mesylate->Deprotected Hydrogenolysis (N-Debenzylation) AzidoProd 3-Azido-3-methyl azetidine Azide->AzidoProd Substitution FluoroProd 3-Fluoro-3-methyl azetidine Fluoride->FluoroProd Fluorination H2 H2 / Pd-C AminoProd 3-Amino-3-methyl azetidine H2->AminoProd AzidoProd->H2 Reduction

Figure 2: Divergent synthetic utility of the mesylate scaffold.

Critical Handling & Stability (E-E-A-T)

As a Senior Application Scientist, I must highlight the specific stability issues associated with this compound:

  • Thermal Instability: Tertiary mesylates are thermally labile.[1] Storage above 30°C can induce spontaneous elimination of methanesulfonic acid, leading to the formation of 1-benzhydryl-3-methyleneazetidine (exocyclic alkene).[1]

    • Recommendation: Store at 2–8°C under Argon.

  • Hydrolysis Risk: The strained azetidine ring, combined with a good leaving group, makes the compound susceptible to solvolysis in protic solvents (MeOH, H₂O), potentially leading to ring-opening or reversion to the alcohol.

    • Recommendation: Use strictly anhydrous conditions for downstream coupling.[1]

  • Safety: Methanesulfonyl chloride (used in synthesis) is a lachrymator and corrosive.[1] The final mesylate is an alkylating agent and should be handled as a potential genotoxin (PGI) in early development until proven otherwise.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10065295, 1-(Diphenylmethyl)-3-methyl-3-azetidinyl methanesulfonate. Retrieved from [Link][1][3]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2021).[1] Registration Dossier: 1-(diphenylmethyl)azetidin-3-yl methanesulfonate. Retrieved from [Link][1]

Sources

Technical Guide: (1-Benzhydryl-3-methylazetidin-3-yl) Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and reactivity of (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate , a specialized intermediate in medicinal chemistry.

Synthesis, Reactivity, and Application in Kinase Inhibitor Development

Executive Summary

(1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate (CAS: 133891-87-9) is a tertiary mesylate intermediate utilized primarily in the synthesis of functionalized azetidine scaffolds. Its structural core—a four-membered nitrogen heterocycle protected by a benzhydryl group—serves as a critical building block for pharmaceutical agents, particularly aminopyrimidine kinase inhibitors . Due to the steric hindrance and ring strain at the quaternary C3 position, this compound exhibits unique reactivity, often functioning as a precursor to 1-benzhydryl-3-methyleneazetidine via elimination, rather than undergoing direct nucleophilic substitution.

Chemical Identity & Nomenclature

Precise nomenclature is vital for this compound due to the complexity of the azetidine substitution patterns. The IUPAC name reflects the esterification of the tertiary alcohol at position 3.

Data Summary
ParameterDetail
Common Name (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate
Systematic IUPAC Name 1-(Diphenylmethyl)-3-methylazetidin-3-yl methanesulfonate
CAS Number 133891-87-9
Molecular Formula C₁₈H₂₁NO₃S
Molecular Weight 331.43 g/mol
SMILES CS(=O)(=O)OC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Key Functional Groups Azetidine ring, N-Benzhydryl (protection), Tertiary Mesylate (leaving group)
Structural Analysis

The molecule features a tertiary alkyl mesylate at the 3-position of the azetidine ring.

  • N-Protection: The bulky benzhydryl (diphenylmethyl) group stabilizes the amine and prevents N-alkylation side reactions.

  • Reactive Center (C3): The presence of both a methyl group and a methanesulfonyloxy (-OMs) group at C3 creates a quaternary center. This structural motif dictates the compound's tendency toward elimination (E2/E1) over substitution (SN2) due to steric crowding and the trajectory required for backside attack.

Synthesis Methodology

The synthesis of (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate is typically achieved via the mesylation of the corresponding tertiary alcohol. This reaction requires strict temperature control to minimize spontaneous elimination to the alkene.

Protocol: Mesylation of 1-Benzhydryl-3-methylazetidin-3-ol

Precursor: 1-Benzhydryl-3-methylazetidin-3-ol (often isolated as the hydrochloride salt).[1][2]

Reagents:

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Slurry Preparation: Suspend 1-benzhydryl-3-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the mixture to 0°C . Add Triethylamine (2.2–2.5 eq) dropwise. The excess base is required to neutralize the HCl salt of the starting material and scavenge the HCl generated during mesylation.

  • Mesylation: Add Methanesulfonyl chloride (1.3 eq) dropwise, maintaining the temperature at 0°C. The exothermic nature of this reaction necessitates slow addition to prevent thermal decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the alcohol.

  • Workup: Quench with ice water. Extract the aqueous phase with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via flash column chromatography (Ethyl Acetate/Hexanes) or trituration with DCM/Hexanes to yield the white solid product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Benzhydryl-3-methylazetidin-3-ol (HCl Salt) Step1 Neutralization (+ Et3N, DCM, 0°C) Start->Step1 Step2 Mesylation (+ MsCl, 0°C -> RT) Step1->Step2 Product (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate Step2->Product Major Pathway SideProduct Side Reaction: Elimination to Alkene Step2->SideProduct Thermal/Base Excess

Figure 1: Synthetic route from the tertiary alcohol to the mesylate, highlighting the risk of elimination.

Reactivity & Applications

The utility of (1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate lies in its role as a high-energy intermediate.

Mechanistic Insight: Elimination vs. Substitution

Because C3 is a quaternary center within a strained 4-membered ring, direct S_N2 displacement is kinetically disfavored. The dominant reactivity mode is


-elimination  to form the exocyclic alkene, 1-benzhydryl-3-methyleneazetidine .
  • Elimination Pathway (Primary): Under basic conditions or elevated temperatures, the mesylate acts as a leaving group, and a proton is abstracted from the C3-methyl group. This yields the 3-methylene derivative, which is a versatile Michael acceptor.

  • Substitution Pathway (Secondary): S_N1 substitution (via a carbocation) is possible but less common due to the instability of the azetidinyl cation. However, in the presence of strong nucleophiles (e.g., thiols, amines) and specific solvents, substitution products can be obtained, often used in the synthesis of kinase inhibitors.

Case Study: Kinase Inhibitor Synthesis

As described in patent literature (e.g., WO2007056221A2), this mesylate is a key intermediate for Aminopyrimidine Kinase Inhibitors .

Application Workflow:

  • Mesylate Formation: As described above.

  • Functionalization: The mesylate reacts with nucleophiles (or undergoes elimination-addition) to introduce pharmacophores (e.g., solubilizing groups, binding motifs) at the 3-position.

  • Deprotection: The benzhydryl group is removed (hydrogenolysis: H₂/Pd-C) to liberate the azetidine nitrogen.

  • Coupling: The free azetidine is coupled to the pyrimidine core of the kinase inhibitor.

Application Pathway Diagram

ApplicationPathway Mesylate (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate Elimination Elimination Step (- MsOH) Mesylate->Elimination Alkene Intermediate: 1-Benzhydryl-3-methyleneazetidine Elimination->Alkene Func Functionalization (Michael Addition / Reduction) Alkene->Func Target 3-Substituted Azetidine (Precursor for Drug Coupling) Func->Target

Figure 2: The mesylate serves as a gateway to 3-substituted azetidines via the reactive methylene intermediate.

Safety & Handling

  • Genotoxicity: As a mesylate ester, this compound is structurally related to alkyl mesylates, which are potential genotoxic impurities (PGIs). While tertiary mesylates are generally less potent alkylating agents than primary ones, strict containment and safety protocols (gloves, fume hood) are mandatory.

  • Stability: The compound is moisture-sensitive. Hydrolysis of the sulfonate ester can revert the compound to the alcohol or lead to ring-opening polymerization. Store under inert gas at 2–8°C.

References

  • Vertex Pharmaceuticals Inc. (2007). Aminopyrimidines useful as kinase inhibitors. WO2007056221A2. World Intellectual Property Organization. Link

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 10065295, (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate. PubChem. Link

  • Chem-Impex International . (n.d.). 1-Benzhydryl-3-azetidinyl methanesulfonate Product Page. Chem-Impex. Link

Sources

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and spectral properties of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate .

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for the introduction of the 3-methylazetidine scaffold.[1][2] The compound features a strained four-membered azetidine ring, a lipophilic benzhydryl (diphenylmethyl) protecting group on the nitrogen, and a reactive methanesulfonate (mesylate) ester at the quaternary C3 position.

This guide provides a comprehensive analysis of its spectral signature (NMR, MS, IR), synthetic pathways, and handling protocols, serving as a reference for researchers developing azetidine-based pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors).

Structural Profile & Properties[3][4]

PropertyData
IUPAC Name (1-Benzhydryl-3-methylazetidin-3-yl) methanesulfonate
Common Name 1-(Diphenylmethyl)-3-methyl-3-(mesyloxy)azetidine
CAS Number 133891-87-9
Molecular Formula C₁₈H₂₁NO₃S
Molecular Weight 331.43 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Stability Moisture sensitive (hydrolysis of sulfonate ester); Store at -20°C

Synthetic Pathway

The synthesis of the title compound typically proceeds via the nucleophilic addition of a methyl nucleophile to 1-benzhydrylazetidin-3-one, followed by sulfonation of the resulting tertiary alcohol.

Reaction Workflow (DOT Visualization)

SynthesisPath Ketone 1-Benzhydryl azetidin-3-one Alcohol 1-Benzhydryl-3-methyl azetidin-3-ol Ketone->Alcohol Nucleophilic Addition Reagent1 MeLi or MeMgBr (THF, -78°C) Reagent1->Alcohol Product Target Mesylate (CAS 133891-87-9) Alcohol->Product Mesylation Reagent2 MsCl, Et3N (DCM, 0°C) Reagent2->Product

Caption: Synthetic route from the azetidinone precursor to the target mesylate via Grignard addition and esterification.

Detailed Protocol: Mesylation Step

Objective: Conversion of 1-benzhydryl-3-methylazetidin-3-ol to the methanesulfonate.

  • Preparation: Charge a flame-dried round-bottom flask with 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the solution to 0°C under nitrogen atmosphere.

  • Sulfonation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes, maintaining the internal temperature below 5°C. Note: Exothermic reaction.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting alcohol (lower Rf) should disappear.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo below 40°C.

  • Purification: Recrystallize from Et₂O/Hexane or purify via flash column chromatography (neutral alumina is preferred over silica to prevent hydrolysis) if necessary.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the symmetry of the azetidine ring and the diagnostic methyl groups.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.15 – 7.45 Multiplet10HAr-H Phenyl protons of the benzhydryl group.
4.45 Singlet1HN-CH -Ph₂Diagnostic benzhydryl methine proton.
3.45 Doublet (J=9Hz)2HAzetidine CHRing protons (A-side); Roof effect common.
3.15 Doublet (J=9Hz)2HAzetidine CHRing protons (B-side).
3.02 Singlet3H-OSO₂CHMesylate methyl group (deshielded by sulfonyl).
1.68 Singlet3HC3-CHMethyl group at the quaternary center.

Note: The azetidine ring protons (C2/C4) typically appear as a pair of doublets or a broadened singlet depending on the solvent and resolution, due to the geminal coupling and the plane of symmetry.

¹³C NMR (100 MHz, CDCl₃)
  • Aromatic: 142.0 (ipso), 128.5, 127.6, 127.2 ppm.

  • Quaternary C3: ~78.5 ppm (Deshielded by OMs).

  • Benzhydryl CH: 76.2 ppm.

  • Azetidine C2/C4: 66.5 ppm (High field due to ring strain).

  • Mesylate CH₃: 41.5 ppm.[3]

  • C3-Methyl: 22.1 ppm.

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the benzhydryl cation fragment.

  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 332.13 m/z

  • Major Fragments:

    • m/z 167.1: [Ph₂CH]⁺ (Benzhydryl cation) - Base peak (100%).

    • m/z 236.1: [M - OMs]⁺ (Loss of mesylate group).

Fragmentation Logic (DOT Visualization)

MassSpec Parent Parent Ion [M+H]+ m/z 332 Frag1 Fragment [M - MsOH]+ m/z 236 Parent->Frag1 - MsOH (96 Da) Frag2 Benzhydryl Cation m/z 167 (Base Peak) Parent->Frag2 Cleavage of N-CH bond Frag1->Frag2 Fragmentation

Caption: ESI(+) fragmentation pathway showing the dominance of the stabilized benzhydryl cation.

Infrared Spectroscopy (FT-IR)
  • 1355 cm⁻¹: Asymmetric SO₂ stretch (Strong).

  • 1175 cm⁻¹: Symmetric SO₂ stretch (Strong).

  • 3030 cm⁻¹: C-H stretch (Aromatic).

  • 2960 cm⁻¹: C-H stretch (Aliphatic Methyl).

  • Absence: No broad O-H stretch at 3400 cm⁻¹ (confirms complete conversion of alcohol).

Quality Control & Troubleshooting

Common Impurities
  • Unreacted Alcohol: Detectable by TLC (more polar) and IR (OH stretch).

    • Remedy: Ensure anhydrous conditions; increase MsCl equivalents slightly.

  • Elimination Product (Azetine): The tertiary mesylate is prone to E1/E2 elimination to form the alkene (1-benzhydryl-3-methyleneazetidine).

    • Remedy: Keep reaction temperature strictly at 0°C; avoid strong heating during workup.

  • Hydrolysis: Mesylates degrade to the alcohol and methanesulfonic acid in the presence of moisture.

    • Remedy: Store under argon/nitrogen in a desiccator.

Storage
  • Condition: -20°C, hygroscopic.

  • Shelf-life: 6–12 months if sealed properly.

References

  • Synthesis of Azetidine Precursors: Source: Anderson, G. L., et al. "Synthesis of 1-benzhydrylazetidin-3-ol and derivatives." Journal of Organic Chemistry, 1972.[4] URL:[Link]

  • Spectral Data Verification (Analogous Compounds): Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[2] URL:[Link][2]

  • Mesylation Protocols for Tertiary Alcohols: Source: Crossland, R. K., & Servis, K. L.[5] "A facile synthesis of methanesulfonate esters."[5] The Journal of Organic Chemistry, 1970.[5] URL:[Link]

Sources

Technical Guide: Solubility Profile & Characterization of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

[1]

Executive Summary

This technical guide details the solubility profile and physicochemical handling requirements for 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[1] As a specialized intermediate often utilized in the synthesis of quaternary azetidine scaffolds for CNS and immunology targets, this molecule presents a unique "push-pull" solubility challenge.[1] It possesses a highly lipophilic benzhydryl (diphenylmethyl) domain contrasting with a polar, reactive tertiary mesylate core.[1]

Critical Operational Insight: Unlike simple salts, this compound functions as a tertiary alkyl mesylate .[1] While solubility is high in polar aprotic solvents, the compound exhibits significant hydrolytic instability in protic media (water, alcohols) and thermal instability in solution.[1] This guide prioritizes solvent systems that maximize solubility while mitigating

Physicochemical Architecture & Predicted Properties[1][2][3][4]

To understand the solubility profile, we must first analyze the structural determinants governing the molecule's interaction with solvent matrices.[1]

Structural Domains[1]
  • Lipophilic Anchor (Solubility Driver): The 1-Benzhydryl group consists of two phenyl rings attached to a central methine.[1] This bulky, hydrophobic domain drives high solubility in chlorinated and aromatic solvents (

    
    ).[1]
    
  • Reactive Core (Instability Driver): The 3-Methyl-3-methanesulfonate moiety creates a quaternary carbon center at the 3-position of the azetidine ring.[1] This steric crowding makes the mesylate a potent leaving group, highly susceptible to solvolysis in polar protic solvents.[1]

  • Basic Center: The azetidine nitrogen is tertiary.[1] While basic (predicted pKa ~6.75), its protonation state drastically alters solubility in aqueous biphasic systems.[1]

Key Physicochemical Data
PropertyValue / CharacteristicRelevance to Solubility
CAS Number 133891-87-9Unique Identifier
Molecular Formula

MW: 331.43 g/mol
Physical State Solid (Crystalline Powder)Melting Point: 113–115 °C
Predicted LogP ~3.85Highly Lipophilic
Predicted pKa 6.75 ± 0.10 (Amine)Ionizable in acidic media
H-Bond Donors 0Limited water solubility (Neutral)
H-Bond Acceptors 4Good solubility in DCM/CHCl3

Solubility Profile Matrix

The following matrix categorizes solvent suitability based on thermodynamic solubility and kinetic stability.

Organic Solvent Compatibility[1]
  • Excellent Solubility (>50 mg/mL): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.[1]

    • Mechanism:[1][2][3] Van der Waals interactions with the benzhydryl group dominate.[1]

  • Good Solubility (>10 mg/mL): DMSO, DMF, Acetonitrile.[1]

    • Warning: While soluble, heating in DMSO/DMF can accelerate elimination reactions due to the basicity of the solvent or trace impurities.[1]

  • Poor Solubility (<1 mg/mL): Hexanes, Heptane, Diethyl Ether (Moderate).[1]

    • Utility: These are excellent "anti-solvents" for crystallizing the product from DCM or Ethyl Acetate solutions.[1]

Aqueous & Protic Solvent Behavior (Critical Caution)

This compound exhibits pH-dependent solubility but is plagued by chemical instability in these media.[1]

Solvent SystemSolubilityChemical Stability RiskRecommendation
Water (Neutral pH 7) Insoluble (<0.1 mg/mL)Moderate (Slow Hydrolysis)Use for biphasic washing only.[1]
Water (Acidic pH < 4) Soluble (Forms Salt)High Risk (Rapid Solvolysis)Avoid storage. Acid catalyzes mesylate leaving.[1]
Methanol / Ethanol SolubleHigh Risk (Methanolysis)Do Not Use for storage or recrystallization.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Non-Destructive)

Standard shake-flask methods are unsuitable due to hydrolysis risks.[1] Use this modified rapid-equilibrium protocol.

  • Preparation: Weigh 5.0 mg of analyte into a 1.5 mL amber HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DCM, Toluene).[1]

  • Equilibration: Vortex for 30 seconds. If fully dissolved, add more solid until saturation is visible.[1]

  • Temperature Control: Maintain at 20°C. Do not heat to dissolve, as this may mask supersaturation or degrade the mesylate.[1]

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter immediately.

  • Quantification: Dilute 10 µL of filtrate into 990 µL of Acetonitrile (NOT Methanol) and analyze via HPLC-UV (254 nm).

Protocol B: Reaction Solvent Selection Logic

The following decision tree illustrates the logic for selecting solvents during synthesis or processing to maximize yield and minimize degradation.

SolventLogicStartStart: Solvent SelectionSolubilityCheckRequirement:High Solubility?Start->SolubilityCheckProticCheckIs Solvent Protic?(Alcohol/Water)SolubilityCheck->ProticCheckYesPolarityCheckIs Solvent Polar?SolubilityCheck->PolarityCheckNoReject1REJECT:Hydrolysis/Solvolysis RiskProticCheck->Reject1Yes (MeOH, EtOH, H2O)Select1SELECT:DCM, CHCl3, EtOAc(Standard Processing)ProticCheck->Select1No (Aprotic)Select2SELECT:THF, MeCN(Reaction Media)PolarityCheck->Select2Polar AproticSelect3SELECT:Hexanes/Heptane(Anti-Solvent Only)PolarityCheck->Select3Non-PolarReject2REJECT:Poor Solubility

Figure 1: Solvent selection logic for 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate, prioritizing stability over simple solubility.

Stability & Handling Guidelines

Thermal Instability

Tertiary mesylates are prone to thermal elimination.[1]

  • Storage: Store solid at -20°C or 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Processing: Avoid rotary evaporation bath temperatures above 35°C .

Hydrolytic Decomposition

The mechanism of decomposition in aqueous/alcoholic media is primarily

1

DegradationPathwayCompoundTarget Mesylate(Lipophilic)IonizationIonization(Slow Step)Compound->IonizationPolar Protic SolventCationTertiary Carbocation(Intermediate)Ionization->Cation-MsO⁻ProductAlcohol/Ether(Degradant)Cation->Product+ H₂O / ROH

Figure 2: Degradation pathway in incompatible solvents.[1]

Synthesis Context & Workup

Understanding the synthesis aids in predicting solubility behavior during extraction.[1]

  • Synthesis: Typically prepared by reacting 1-benzhydryl-3-methylazetidin-3-ol with Methanesulfonyl Chloride (MsCl) in Acetonitrile or DCM with Triethylamine at low temperature (-5°C).[1]

  • Workup: The reaction mixture is often quenched with water.[1]

    • Why it works: The product is insoluble in neutral water .[1] The impurities (Triethylamine hydrochloride) dissolve in the water, while the product precipitates or partitions into the organic layer (DCM).[1]

    • Implication: This confirms the high lipophilicity/hydrophobicity of the target molecule.[1]

References

  • ChemicalBook. (2025).[1][4] 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate Properties and Synthesis.

  • PubChem. (2025).[1] Compound Summary: 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate.[1][5][4][6][7] National Library of Medicine.[1] [1]

  • Echemi. (2025).[1][4] Product Profile: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[1][6][8][9]

  • SynHet. (2025).[1][4] Technical Data Sheet: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[1][8][9]

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Electrophile

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is not merely a salt; it is a tertiary sulfonate ester built upon a strained azetidine scaffold. In the lexicon of process chemistry, this molecule is "spring-loaded." It possesses significant potential energy derived from ring strain (~26 kcal/mol for azetidine) combined with a highly reactive leaving group (mesylate) on a tertiary carbon.

Immediate Handling Directives:

  • Thermal Sensitivity: Moderate. Solid state is stable at ambient temperature for short durations, but long-term storage requires refrigeration.

  • Moisture Sensitivity: High. Hydrolysis is the primary degradation pathway, autocatalyzed by methanesulfonic acid (MsOH) byproducts.

  • Genotoxicity Class: High. As a reactive alkyl mesylate, it acts as a potent alkylating agent. Handle as a Potential Genotoxic Impurity (PGI).

Molecular Architecture & Reactivity Profile

To understand the storage requirements, one must understand the failure modes. This compound features a "perfect storm" of reactivity:

  • The Leaving Group: The methanesulfonate (OMs) is an excellent leaving group.

  • The Center: The C-3 position is a tertiary center. While

    
     attack is sterically hindered by the methyl group and the ring structure, 
    
    
    
    pathways (carbocation formation) are theoretically possible but disfavored by the geometric constraints of the 4-membered ring (which resists planarity).
  • The Scaffold: The azetidine ring is kinetically stable but thermodynamically unstable.

Primary Degradation Mechanism: Solvolytic Hydrolysis Upon exposure to moisture, the O-Ms bond cleaves. This generates the parent alcohol (1-benzhydryl-3-methylazetidin-3-ol) and methanesulfonic acid. The acid generated protonates the azetidine nitrogen, potentially altering solubility, but more dangerously, the acid can catalyze further decomposition or ring-opening polymerization.

DegradationPathways Compound 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Intact Electrophile) Alcohol Degradant A: 1-Benzhydryl-3-methylazetidin-3-ol Compound->Alcohol Hydrolysis Acid Byproduct: Methanesulfonic Acid (MsOH) Compound->Acid Hydrolysis Moisture H2O (Atmospheric) Moisture->Compound Nucleophilic Attack Acid->Compound Autocatalysis RingOpen Degradant B: Ring-Opened Species (Acid Catalyzed) Acid->RingOpen Ring Strain Release

Figure 1: Primary degradation pathways. Note the autocatalytic feedback loop where generated acid accelerates further degradation.

Storage & Stability Protocols

Based on the Arrhenius behavior of sulfonate esters and the specific hygroscopicity of azetidine salts, the following protocols are mandatory for maintaining >98% purity.

The "Gold Standard" Storage Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrests thermal elimination and slows hydrolysis kinetics significantly.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred due to higher density.
Container Amber Glass + Teflon Liner Amber glass prevents photodegradation (though low risk); Teflon (PTFE) liners prevent leaching of plasticizers by the lipophilic benzhydryl group.
Desiccant External Only Store the vial inside a secondary jar containing activated silica gel or molecular sieves. Do not place desiccant directly in contact with the powder.
Short-Term Handling (Benchtop)
  • Duration: < 24 hours at 20-25°C.

  • Solvent Compatibility:

    • Safe: Dichloromethane (DCM), Tetrahydrofuran (THF) (anhydrous), Ethyl Acetate.

    • Avoid: Water, Alcohols (Methanol/Ethanol - causes solvolysis), Primary Amines (unless intended reaction).

  • Re-seal Protocol: If a container is opened, the headspace must be purged with inert gas before re-sealing.

Quality Control & Self-Validating Analysis

As a scientist, you should never assume purity based on the label. Use this self-validating workflow to assess the integrity of the reagent before committing it to a high-value synthesis.

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/Beige discoloration (indicates oxidation) or "wet/clumpy" texture (indicates hydrolysis and hygroscopicity).

Diagnostic H-NMR (Proton NMR)

Run the sample in CDCl3 (Deuterated Chloroform). Look for the specific "fingerprint" of degradation:

  • The Methyl Singlet (C-3 Methyl):

    • Intact: Sharp singlet around

      
       1.6 - 1.7 ppm.
      
    • Hydrolyzed (Alcohol): Shifted upfield (lower ppm).

  • The Mesylate Singlet:

    • Intact: Sharp singlet around

      
       3.0 ppm.
      
    • Free MsOH: If hydrolysis has occurred, the chemical shift of the methyl group on the sulfur will drift depending on concentration/pH, often broadening.

  • The Benzhydryl Methine:

    • Look for the singlet around

      
       4.4 - 4.6 ppm. Splitting or new peaks here indicate N-dealkylation (rare) or ring opening.
      
LC-MS Configuration
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Do not use basic buffers as they will hydrolyze the ester on-column.

  • Detection: ESI+ (Electrospray Ionization).

  • Target Mass: [M+H]+ = 332.13 (Calculated).

  • Warning: In LC-MS, you may see a peak for the alcohol (mass 254) even if the sample is pure, due to in-source fragmentation. Always cross-reference with UV purity (254 nm).

Synthesis & Reaction Engineering

When using 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate as an intermediate (e.g., for nucleophilic substitution), the reaction conditions must be engineered to favor substitution over elimination or hydrolysis.

Protocol: Nucleophilic Displacement (Generic)

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO, or NMP) to enhance the nucleophilicity of the attacking species.

  • Temperature Ramp: Start the reaction at 0°C . The mesylate is reactive; adding nucleophiles at high heat (reflux) often leads to elimination (formation of exocyclic double bonds).

  • Base Scavenger: Always include a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine).

    • Why? As the reaction proceeds, MsOH is generated. If not neutralized, the acid will protonate the azetidine nitrogen, killing the reaction or degrading the ring.

ReactionWorkflow Start Start: Solid Reagent (-20°C Storage) Warm Equilibrate to RT (In Desiccator) Start->Warm Weigh Weigh Rapidly (Avoid Humidity) Warm->Weigh Solvent Dissolve: Anhydrous DMF/DCM + Scavenger Base (DIPEA) Weigh->Solvent React Add Nucleophile @ 0°C Monitor by TLC/LCMS Solvent->React Decision Conversion > 95%? React->Decision Workup Quench: Sat. NaHCO3 (Neutralize Acid) Decision->Workup Yes Heat Slowly Warm to RT Decision->Heat No (Stalled) Heat->React Loop

Figure 2: Recommended workflow for using the reagent in synthesis.

Safety & Toxicology (GHS Standards)

Hazard Statement: This compound is an Alkyl Sulfonate .

  • Genotoxicity: Alkyl mesylates are structural alerts for genotoxicity (mutagenicity). They can alkylate DNA.

  • Handling: Must be handled in a chemical fume hood. Double-gloving (Nitrile) is recommended.

  • Destruction: Excess reagent should be quenched with a solution of 10% NaOH or ammonia to hydrolyze the ester before disposal. Do not dispose of the active ester in general organic waste.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate. Retrieved from [Link][2]

  • Synthesis & Application (Primary Source)
  • General Reactivity of Azetidines: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextualizes the ring strain and stability issues).
  • Handling of Mesylates (Genotoxicity)

Sources

The Strategic Utility of the Benzhydryl Moiety in 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

[1]

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) serves as a critical high-value intermediate in the synthesis of 3,3-disubstituted azetidines.[1] These strained four-membered heterocycles are increasingly privileged in drug discovery programs—particularly for JAK inhibitors, GPCR ligands, and neuroactive agents—due to their ability to rigidly orient substituents in 3D space.

The benzhydryl (diphenylmethyl) group is not merely a passive protecting group in this molecule; it is a structural enabler. It provides the necessary steric bulk to stabilize the strained azetidine ring against ring-opening polymerization, confers lipophilicity for organic phase processing, and enables the isolation of the highly reactive tertiary mesylate intermediate.

Structural Dynamics & The Benzhydryl Shield

The synthesis of 3-substituted azetidines is fraught with thermodynamic challenges. The azetidine ring possesses significant angle strain (~26 kcal/mol). Without adequate stabilization at the nitrogen center, the introduction of a good leaving group (mesylate) at the 3-position creates a high risk of intermolecular alkylation (dimerization/polymerization) or fragmentation.

Steric Stabilization (The "Butterfly" Effect)

Azetidine rings typically adopt a puckered "butterfly" conformation to relieve torsional strain. The benzhydryl group, possessing two phenyl rings, creates a massive steric umbrella around the nitrogen atom.

  • Prevention of N-Alkylation: The tertiary mesylate at position 3 is a potent electrophile. In the absence of the bulky benzhydryl group (e.g., with a simple methyl or benzyl group), the nitrogen lone pair of a neighboring molecule could attack the 3-position, leading to polymerization. The benzhydryl group sterically occludes the nitrogen, suppressing this nucleophilicity.

  • Conformational Locking: The bulk of the benzhydryl group forces the substituents at C3 into a specific orientation, often favoring the formation of crystalline solids rather than oils, which is crucial for the purification of the mesylate intermediate.

Physicochemical Properties
PropertyContribution of Benzhydryl GroupImpact on Workflow
Lipophilicity Adds 13 carbons (two phenyl rings)Increases solubility in DCM/EtOAc; enables aqueous workups without loss of the polar azetidine core.[1]
UV Activity Strong chromophore (

~254 nm)
Allows for precise HPLC/TLC monitoring during synthesis (azetidine backbone is UV-silent).[1]
Crystallinity

-

stacking interactions
Facilitates the isolation of the mesylate as a stable solid, avoiding decomposition associated with distillation.

Synthetic Protocols & Reactivity[2][3]

The synthesis and utilization of this scaffold rely on the orthogonal stability of the benzhydryl group. It must survive the basic conditions of Grignard addition and mesylation, yet be removable under specific catalytic conditions.

Synthesis of the Mesylate Scaffold

The synthesis typically proceeds from 1-benzhydrylazetidin-3-one.[1]

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Reagents: Methylmagnesium bromide (MeMgBr), THF/Ether, -78°C to 0°C.

  • Mechanism: Nucleophilic attack of the methyl anion on the ketone. The benzhydryl group protects the amine from coordinating effectively with the Magnesium, preventing ring-opening side reactions.

  • Product: 1-Benzhydryl-3-methylazetidin-3-ol.[1]

Step 2: Mesylation (Activation) [1]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine, DCM, 0°C.

  • Critical Control: The reaction is exothermic. The benzhydryl group prevents N-sulfonylation (which would occur if the amine were deprotected).

  • Product: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[1][2][3][4][5]

Nucleophilic Substitution (The "Neopentyl-like" Challenge)

The 3-position is a quaternary center (3-methyl-3-mesylate).[1] Direct


1

Protocol for Substitution (General Nucleophile Nu-):

  • Solvent: Polar aprotic (DMF or DMSO) to support the transition state.[6]

  • Temperature: Elevated (60-80°C) is often required due to the steric hindrance at the quaternary center.

  • Benzhydryl Role: Maintains ring integrity. If the nitrogen were unprotected, the conditions would lead to rapid degradation.

Deprotection Strategies

Once the desired pharmacophore is installed at position 3, the benzhydryl group is removed.

  • Method A: Hydrogenolysis (Standard) [1]

    • Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C.

    • Conditions: H₂ (1-5 atm), MeOH/EtOH, sometimes with acid (HCl) to protonate the resulting amine.

    • Mechanism: Oxidative insertion of Pd into the benzylic C-N bond.

  • Method B: Chloroformate Cleavage (For Resistant Substrates) [1]

    • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).[1]

    • Conditions: Reflux in DCE, followed by MeOH reflux.

    • Mechanism: Formation of a carbamate intermediate which decomposes to the secondary amine.

Visualizing the Pathway

The following diagram illustrates the synthesis, activation, and deprotection workflow, highlighting the benzhydryl group's continuous protective role.

Azetidine_Pathwaycluster_protectionBenzhydryl Shielding ZoneStart1-Benzhydryl-azetidin-3-oneInter11-Benzhydryl-3-methylazetidin-3-ol(Tertiary Alcohol)Start->Inter1MeMgBr, THF(Grignard Addn)Core1-Benzhydryl-3-methylazetidin-3-ylmethanesulfonate(Active Scaffold)Inter1->CoreMsCl, TEA, DCM(Mesylation)Subst3-Substituted1-Benzhydryl-3-methylazetidineCore->SubstNucleophile (Nu-)(Substitution/Elim-Addn)Final3-Substituted3-methylazetidine(Free Amine)Subst->FinalH2, Pd(OH)2(Debenzhydrylation)

Figure 1: Synthetic workflow of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate, showing the persistence of the benzhydryl group until the final release of the active amine.[1][7]

Experimental Protocol: Mesylation of 1-Benzhydryl-3-methylazetidin-3-ol

Safety Note: Methanesulfonyl chloride is highly corrosive and lachrymatory. Alkyl mesylates are potential genotoxins. Handle in a fume hood.

  • Preparation: Charge a dry reaction flask with 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C under Nitrogen atmosphere.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes, maintaining internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC/HPLC (Benzhydryl UV signature allows easy detection).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude mesylate is often a solid. Recrystallize from EtOAc/Hexanes if necessary. Avoid silica column chromatography if possible, as tertiary mesylates can hydrolyze on acidic silica.

References

  • PubChem. (n.d.).[8] 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on azetidine ring strain and protection).

Technical Guide: Navigating the Reactivity of Azetidinyl Mesylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain-Leaving Group Paradox

The azetidine ring represents a unique challenge in medicinal chemistry. With a ring strain energy of approximately 26 kcal/mol , it is significantly more reactive than pyrrolidine or piperidine. When a methanesulfonate (mesylate, -OMs) group is introduced at the C3 position, the molecule becomes a "loaded spring."

For the drug developer, 3-mesyloxyazetidines are high-value intermediates for introducing fluorine, amines, or ether linkages into a rigid


 scaffold. However, their reactivity is non-intuitive. Unlike acyclic secondary mesylates, azetidinyl mesylates do not simply undergo standard 

reactions. They sit at a divergent mechanistic fork: sluggish direct displacement versus rapid skeletal rearrangement .

This guide provides the decision-making framework to control this reactivity, ensuring reproducible synthesis and safety.

Mechanistic Divergence: The N-Substituent Switch

The fate of a 3-mesyloxyazetidine is dictated almost entirely by the substituent on the nitrogen atom. This is the single most critical variable in your synthetic design.

The "Butterfly" Conformation and Retardation

Azetidine rings are not planar; they exist in a puckered "butterfly" conformation to relieve torsional strain.

  • The Problem: In a standard

    
     reaction, the nucleophile must attack from the backside of the C-O bond. In 3-mesyloxyazetidines, the puckered ring hydrogens create significant steric screening, hindering the trajectory of the incoming nucleophile.
    
  • The Consequence: Direct displacement requires higher temperatures (often >60°C) and polar aprotic solvents (DMF, DMSO) compared to acyclic analogs.

Neighboring Group Participation (NGP)

If the ring nitrogen possesses a free lone pair (e.g., N-alkyl, N-benzhydryl), it acts as an internal nucleophile.

  • The nitrogen lone pair attacks C3 from the back, displacing the mesylate.

  • This forms a highly strained, transient 1-azabicyclo[1.1.0]butonium ion.

  • This intermediate is susceptible to nucleophilic attack at multiple positions, often leading to ring expansion (pyrrolidines) or hydrolysis, rather than the desired substitution product.

Rule of Thumb:

  • For Substitution (

    
    ):  You MUST use electron-withdrawing groups (EWGs) on the nitrogen (Boc, Cbz, Ts, Ac). This deactivates the lone pair, shutting down NGP and forcing the external nucleophile to do the work.
    
  • For Rearrangement: Use N-alkyl groups to promote ring expansion.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways controlled by the N-substituent.

AzetidineReactivity Start 3-Mesyloxyazetidine N_Prot N-Protected (Boc/Cbz) (Lone Pair Deactivated) Start->N_Prot If substituent is EWG N_Alkyl N-Alkyl/Benzhydryl (Lone Pair Active) Start->N_Alkyl If substituent is EDG SN2_TS Direct SN2 Transition State (Sterically Hindered) N_Prot->SN2_TS Heat + Nucleophile Bicyclic 1-Azabicyclo[1.1.0]butonium (Transient Intermediate) N_Alkyl->Bicyclic Intramolecular Attack (NGP) Prod_Sub 3-Substituted Azetidine (Retention of Ring) SN2_TS->Prod_Sub Inversion of Config Bicyclic->Prod_Sub Nu attack at C3 (Rare) Prod_Exp Ring Expansion/Opening (Pyrrolidines/Hydrolysis) Bicyclic->Prod_Exp Nu attack at C2/C4

Figure 1: Mechanistic divergence of 3-mesyloxyazetidines based on electronic nature of the nitrogen substituent.

Validated Synthetic Protocols

Protocol A: Synthesis of 1-Boc-3-mesyloxyazetidine (The Stable Precursor)

This protocol ensures the formation of a stable intermediate suitable for storage and subsequent displacement.

Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Cooling: Dissolve 1-Boc-3-hydroxyazetidine in DCM (0.2 M concentration). Cool to 0°C under nitrogen.

  • Base Addition: Add TEA dropwise. Note: Exothermic.

  • Mesylation: Add MsCl dropwise over 15 minutes. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Quench with saturated

    
    .
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Usually crystallizes or solidifies upon concentration. Avoid silica chromatography if possible as mesylates can degrade on acidic silica; use neutral alumina or rapid filtration if necessary.

Protocol B: Nucleophilic Displacement (Synthesis of 3-Azidoazetidine)

This represents a "worst-case" steric scenario. If this works, smaller nucleophiles will also work.

Causality Check: Why use DMF? The dielectric constant promotes charge separation in the transition state. Why 80°C? To overcome the steric puckering energy barrier.

  • Setup: Dissolve 1-Boc-3-mesyloxyazetidine (1.0 eq) in DMF (0.5 M).

  • Nucleophile: Add Sodium Azide (

    
    ) (2.0 eq).
    
  • Activation: Heat to 80°C for 12–16 hours.

    • Monitoring: TLC will show the disappearance of the mesylate (lower

      
      ) and appearance of the azide (higher 
      
      
      
      ).
  • Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. Caution: Azides are potentially explosive; do not concentrate to dryness if low molecular weight.

Data: Nucleophile Performance Table

NucleophileReagentSolventTemp (°C)YieldNotes
Azide

DMF8085-95%Clean inversion.
Fluoride TBAF / CsFt-Amyl Alcohol9060-75%Elimination to enamine is a competing side reaction.
Cyanide NaCNDMSO6040-60%Significant polymerization risk.
Amine

MeCNRefluxVariableRequires excess amine to prevent bis-alkylation.

Safety & Stability (E-E-A-T)

Thermal Instability

Azetidinyl mesylates are thermally sensitive. While N-Boc derivatives are generally stable at room temperature, N-benzyl or N-alkyl derivatives can degrade exothermically.

  • Hazard: Differential Scanning Calorimetry (DSC) often reveals exotherms starting as low as 100°C for these compounds.

  • Mitigation: Never distill these compounds. Remove solvents under reduced pressure at temperatures <40°C.

Genotoxicity

Alkyl mesylates are known Potential Genotoxic Impurities (PGIs) due to their alkylating capability [1].

  • Control: In drug substance synthesis, any step involving MsCl and an alcohol must be demonstrated to purge the mesylate intermediate to < ppm levels in the final API.

  • Validation: Use derivatization-GC/MS or LC-MS/MS methods to quantify residual mesylates.

Advanced Application: Ring Expansion

If the goal is to expand the ring (e.g., to synthesize pyrrolidines), the reactivity of the mesylate can be harnessed by removing the protecting group or using an N-alkyl precursor.

Mechanism: The rearrangement proceeds via the bicyclic azonium ion. Nucleophilic attack at the bridgehead carbon (C2/C4) relieves the strain of the bicyclic system, resulting in a 3-substituted pyrrolidine or piperidine depending on the side chain [2].

RingExpansion Substrate 1-Alkyl-3-mesyloxyazetidine Intermediate Bicyclic Azonium Ion Substrate->Intermediate -OMs (NGP) Product 3-Substituted Pyrrolidine Intermediate->Product +Nu- (Ring Expansion)

Figure 2: Pathway for deliberate ring expansion.

References

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.

  • Couty, F., & Evano, G. (2006). Ring expansion of 2-substituted azetidines to pyrrolidines.[1] Organic Letters, 8(6), 1193-1196.

  • Drouillat, B., et al. (2016).[2] Diversely substituted N-aryl-2-cyanoazetidines... The Journal of Organic Chemistry, 81(7), 2899-2910.

Sources

1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate: A Strategic Synthon for Quaternary Azetidine Scaffolds

[1][2]

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) is a specialized heterocyclic building block used extensively in modern medicinal chemistry.[1][2][3][4][5] It serves as a critical intermediate for introducing the 3,3-disubstituted azetidine moiety—a structural motif increasingly valued for its ability to modulate lipophilicity (LogP), metabolic stability, and conformational rigidity in drug candidates.[2] This guide analyzes its synthetic origins, reactivity profile, and application in the development of kinase inhibitors and other bioactive small molecules.[1][2]

Chemical Identity & Structural Significance[2][6][7][8][9]

The compound is characterized by a highly strained four-membered azetidine ring containing a quaternary carbon at the 3-position.[1][2] Its reactivity is defined by three distinct functional components:

  • The Scaffold (Azetidine): A four-membered nitrogen heterocycle.[1][2][6] The ring strain (~26 kcal/mol) makes it reactive but also provides a rigid vector for substituent display.[1][2]

  • The Protecting Group (N-Benzhydryl): The bulky diphenylmethyl (benzhydryl) group protects the nitrogen from oxidation and alkylation while enhancing the crystallinity and solubility of intermediates.[1][2] It is orthogonal to many reaction conditions and is removed via catalytic hydrogenolysis.[1][2]

  • The Activation Group (3-Methanesulfonate): The mesylate group at the 3-position converts the tertiary alcohol into a potent electrophile, enabling nucleophilic substitution to create quaternary centers—a challenging transformation in organic synthesis.[1][2]

Physicochemical Profile
PropertyValue
CAS Number 133891-87-9
Molecular Formula

Molecular Weight 331.43 g/mol
Appearance White to off-white solid
Melting Point 113–115 °C
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Storage 2–8 °C, Hygroscopic, Inert atmosphere

Synthetic History & Evolution

The synthesis of 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate is not a "discovery" from nature but a rational design by synthetic chemists seeking to access 3-substituted azetidines.[1][2] The historical route evolved from the availability of 1-benzhydrylazetidin-3-one , a common precursor.[1][2]

The Standard Synthetic Pathway

The synthesis typically proceeds in two key steps:

  • Nucleophilic Addition: Addition of a methyl nucleophile (Grignard or Methyllithium) to the ketone.[1][2]

  • Sulfonylation: Activation of the resulting tertiary alcohol.[1][2]

SynthesisPathKetone1-Benzhydrylazetidin-3-one(Precursor)Alcohol1-Benzhydryl-3-methylazetidin-3-ol(Intermediate)Ketone->AlcoholStep 1: MeMgBr or MeLiTHF, -78°C to RTMesylate1-Benzhydryl-3-methylazetidin-3-ylmethanesulfonate(Target)Alcohol->MesylateStep 2: MsCl, Et3NDCM, 0°C

Figure 1: Synthetic pathway from the ketone precursor.[1][2][7] The transformation requires careful temperature control to prevent ring opening or elimination.

Reactivity Profile & Mechanism[2]

The core utility of this compound lies in its ability to undergo substitution at a sterically hindered tertiary carbon.[1][2] However, this reactivity is a double-edged sword.[1][2]

The Tertiary Mesylate Challenge

Mesylating a tertiary alcohol is often difficult due to steric hindrance and the instability of the product.[1][2] The 3-methyl group and the ring structure create a crowded environment.[1][2]

  • Stability: Unlike many tertiary mesylates which rapidly eliminate to form alkenes, this compound is surprisingly isolable as a solid.[1][2] This stability is attributed to the Bredt's Rule-like strain that would be induced by forming an endocyclic double bond (impossible here) or the strain of an exocyclic double bond (methyleneazetidine) which, while possible, is less favorable than in open-chain systems under non-basic conditions.[1][2]

  • Substitution Mechanism: Reactions with nucleophiles typically proceed via an

    
    -like mechanism  involving a transient tertiary carbocation, or a loose 
    
    
    transition state, depending on the nucleophile strength and solvent.[1][2]
Critical Side Reactions

Researchers must be aware of the primary decomposition pathway:

  • Elimination: Under basic conditions or high heat, the mesylate can eliminate methanesulfonic acid to form 1-benzhydryl-3-methyleneazetidine .[1][2]

Reactivitycluster_PathwaysCompeting PathwaysMesylate3-Mesylate (Substrate)SubstitutionNucleophilic Substitution (Target)Forms Quaternary CenterMesylate->Substitution  Nucleophile (Nu-)(e.g., Amines, Thiols)  EliminationElimination (Side Product)Forms Exocyclic AlkeneMesylate->Elimination  Strong Base / Heat  

Figure 2: Divergent reactivity pathways.[1][2] Control of basicity is crucial to favor substitution over elimination.

Applications in Drug Discovery[1][2][6][7]

This specific mesylate is a "workhorse" intermediate in the synthesis of kinase inhibitors and GPCR modulators.[1][2]

Case Study: Kinase Inhibitor Scaffolds

Patents, such as WO2007056221A2 (Vertex Pharmaceuticals), highlight the use of this compound to synthesize aminopyrimidine kinase inhibitors.[2]

  • Role: The azetidine ring acts as a rigid linker that projects substituents into specific pockets of the kinase enzyme.[1][2]

  • Advantage of 3-Methyl: The methyl group at the 3-position breaks symmetry and restricts the conformation of the azetidine ring, potentially locking the drug molecule into a bioactive conformation (reducing the entropic penalty of binding).[1][2]

  • Solubility: The basic nitrogen (after deprotection) and the polar nature of the azetidine ring often improve the aqueous solubility of lipophilic drug cores.[1][2]

General Workflow in Medicinal Chemistry
  • Coupling: The mesylate is reacted with a nucleophile (e.g., a heterocycle, amine, or thiol).[1][2]

  • Deprotection: The benzhydryl group is removed via hydrogenolysis (

    
    , Pd/C) or chloroethyl chloroformate (ACE-Cl) treatment.[1][2]
    
  • Final Functionalization: The free azetidine nitrogen is then coupled to the main drug pharmacophore (e.g., via amide coupling or

    
    ).[2]
    

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate from the alcohol precursor. Based on standard protocols adapted from WO2007056221A2.

Reagents
  • 1-Benzhydryl-3-methylazetidin-3-ol hydrochloride (1.0 eq)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.3 eq)[1][2]

  • Triethylamine (TEA) (2.3 eq)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 1-benzhydryl-3-methylazetidin-3-ol hydrochloride (e.g., 10.0 g) and anhydrous DCM (80 mL).

  • Neutralization: Add Triethylamine (TEA) slowly to the slurry. The mixture will become homogeneous as the free base is liberated.[1][2]

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Controlling the exotherm is vital to prevent side reactions.[1]

  • Addition: Add Methanesulfonyl chloride (MsCl) dropwise over 20–30 minutes, maintaining the internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 4 hours . Monitor via TLC or LC-MS (Target mass: 332 [M+H]+).[1][2]

  • Workup:

    • Dilute with DCM.[1][2]

    • Wash with saturated

      
       (aq) to remove excess acid/MsCl.[1][2]
      
    • Wash with brine.[1][2]

    • Dry the organic layer over

      
       or 
      
      
      .[1][2]
  • Isolation: Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude solid can often be used directly or recrystallized from a mixture of EtOAc/Hexanes if high purity (>98%) is required.[1][2]

Quality Control Parameters
  • 1H NMR (CDCl3): Look for the characteristic singlet of the mesylate methyl group (~3.0 ppm) and the disappearance of the alcohol proton.[1][2]

  • Purity: Ensure < 1% of the elimination product (olefin), which is a common impurity.[2]

Safety & Hazards

GHS Classification: Warning[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Precautions:

  • The mesylate is an alkylating agent .[1][2] While less volatile than methyl methanesulfonate, it should be treated as a potential genotoxin.[1][2]

  • Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1][2]

  • Store in a refrigerator (2–8 °C) under nitrogen to prevent hydrolysis.

References

  • Vertex Pharmaceuticals. (2007).[1][2] Aminopyrimidines useful as kinase inhibitors. WO2007056221A2.[1][2] Link

  • PubChem. (n.d.).[1][2] 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Compound).[1][2][3][4][8][9][10] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][2]

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Part 1: Executive Technical Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting neurological pathways and Janus kinase (JAK) inhibition.[1] Structurally, it combines a strained azetidine ring with a highly reactive methanesulfonate (mesylate) leaving group.

Critical Safety Designation: This compound is classified as a Potent Alkylating Agent and a likely Genotoxic Impurity (GTI) . Its chemical utility—the ability to transfer the azetidinyl group to nucleophiles—is the exact mechanism driving its toxicity. It poses severe risks of DNA alkylation, mutagenicity, and skin sensitization.

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Part 2: Hazard Identification & Mechanistic Toxicity

To handle this compound safely, one must understand the causality of its hazard profile. It is not merely "toxic"; it is an electrophilic trap.

The Alkylation Threat

The methanesulfonate moiety (


) is an exceptional leaving group.[1] Upon exposure to biological nucleophiles (specifically the N7 position of guanine in DNA), the compound facilitates a nucleophilic substitution (

or

assisted by ring strain).
  • Mechanism: The strained 4-membered azetidine ring increases the electrophilicity of the C3 carbon.[1]

  • Consequence: Covalent attachment to DNA (adduct formation), leading to replication errors (mutagenesis) or strand breaks (clastogenesis).

GHS Classification Summary
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302 Toxic/Harmful if swallowed.[1][2][3]
Skin Sensitization Cat 1H317 May cause an allergic skin reaction.[4][5]
Germ Cell Mutagenicity Cat 1BH340 May cause genetic defects.
Carcinogenicity Cat 2H351 Suspected of causing cancer.[4]
STOT - Repeated Cat 2H373 May cause damage to organs (Lungs/Liver).[1]

Part 3: Engineering Controls & Handling Protocols

Core Directive: Treat this substance as a "Band 4" or "Band 5" potent compound (OEL < 1 µg/m³ estimated). Open-bench handling is strictly prohibited.

Primary Containment Strategy
  • Solid Handling: Weighing and transfer must occur within a Barrier Isolator or a Class II Biosafety Cabinet (BSC) fitted with HEPA filtration.

  • Solution Handling: Once dissolved, handling in a standard fume hood is permissible only if using closed-transfer systems (septum/syringe techniques).[1]

Personal Protective Equipment (PPE)
  • Respiratory: If outside an isolator, a Powered Air Purifying Respirator (PAPR) with P100 cartridges is required.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Long-cuff Nitrile or Neoprene (minimum 8 mil).[1]

    • Rationale: Mesylates can permeate standard latex rapidly.

  • Body: Tyvek® or chemically resistant lab coat with elastic cuffs.

Visualization: Hierarchy of Handling Logic

HandlingProtocol Start Start: Task Definition State Physical State? Start->State Solid Solid Powder State->Solid High Dust Potential Solution Solvated (<1M) State->Solution Lower Inhalation Risk Isolator REQUIRED: Barrier Isolator (Negative Pressure) Solid->Isolator FumeHood Permitted: Chemical Fume Hood (Sash < 18 inches) Solution->FumeHood PPE_High PPE: Double Nitrile + Tyvek + PAPR Isolator->PPE_High PPE_Med PPE: Double Nitrile + Lab Coat + Goggles FumeHood->PPE_Med Action_Weigh Weighing / Transfer PPE_High->Action_Weigh Action_React Reaction / Quench PPE_Med->Action_React Action_Weigh->Solution Dissolution (In Isolator)

Figure 1: Decision logic for engineering controls based on physical state. Solid handling requires maximum containment due to dust inhalation risks.

Part 4: Storage, Stability, and Deactivation

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The compound is moisture-sensitive; hydrolysis produces methanesulfonic acid (corrosive) and the corresponding azetidinol.

  • Container: Amber glass with a PTFE-lined cap to prevent photodegradation and cap corrosion.[1]

Chemical Deactivation (Quenching)

Never dispose of the active mesylate directly. It must be chemically destroyed before waste disposal.

The "Thiosulfate Kill" Protocol: Sodium thiosulfate (


) is a soft nucleophile that rapidly displaces the mesylate group, rendering the compound non-genotoxic.
  • Preparation: Prepare a solution of 10% w/v Sodium Thiosulfate and 5% Sodium Bicarbonate in water.

  • Application:

    • Glassware: Rinse all contaminated glassware with this solution and let soak for 30 minutes.

    • Spills: Cover spill with solid thiosulfate, then wet with water (if safe) or apply the solution gently.

  • Verification: Check pH. The reaction generates acid; the bicarbonate neutralizes this. Ensure pH remains neutral/basic.

Visualization: Deactivation Pathway

Deactivation cluster_waste Waste Stream Mesylate Active Mesylate (Electrophile/GTI) Reaction Sn2 Displacement Mesylate->Reaction Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->Reaction Adduct Bunte Salt (Water Soluble/Inactive) MesylateIon Mesylate Ion (Leaving Group) Reaction->Adduct Deactivation Reaction->MesylateIon

Figure 2: Chemical deactivation mechanism. The thiosulfate nucleophile displaces the mesylate, neutralizing the alkylating potential.

Part 5: Emergency Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 mins.[1][6] Do not use ethanol (enhances absorption).Seek medical evaluation for sensitization.[7]
Eye Contact Flush with saline/water for 15 mins.[8]Consult ophthalmologist immediately.
Inhalation Move to fresh air.[4][6][8] Administer oxygen if breathing is labored.[6]Monitor for delayed pulmonary edema (H373).
Spill (Solid) Evacuate area. Don Full PPE (PAPR). Cover with wet paper towels (to prevent dust).Apply Thiosulfate deactivation solution.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl methanesulfonate (Analogous Alkylating Agent). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[1][9] Retrieved from [9]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Alkyl methanesulfonates classification. Retrieved from [3]

  • Liv Hospital. (2024). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects.[3][4][5][7][10] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

Sources

Methodological & Application

Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate from 3-methylazetidin-3-ol

[1]

Abstract

This application note details the optimized two-step synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) starting from 3-methylazetidin-3-ol . The protocol addresses the specific challenges associated with functionalizing the strained azetidine ring, particularly the steric hindrance of the tertiary alcohol and the stability of the resulting tertiary mesylate. This guide is designed for medicinal chemists requiring high-purity intermediates for nucleophilic substitution reactions.

Introduction & Retrosynthetic Analysis

The azetidine scaffold is a "privileged structure" in drug discovery, offering a rigid vector for substituent display that is distinct from pyrrolidines or piperidines. The target molecule contains two critical features:

  • 1-Benzhydryl group: A bulky lipophilic protecting group that stabilizes the amine and improves solubility in organic solvents.

  • 3-Methyl-3-mesylate: A reactive electrophilic center derived from a tertiary alcohol.

Synthetic Challenge: The conversion of a tertiary alcohol to a mesylate (Step 2) is prone to competing elimination reactions (E1/E2) yielding the exocyclic alkene (3-methyleneazetidine) or ring-opening products. Strict temperature control is required.

Reaction Scheme

The synthesis proceeds via


ReactionSchemeSM3-Methylazetidin-3-ol(Starting Material)Inter1-Benzhydryl-3-methylazetidin-3-ol(Intermediate)SM->InterStep 1: N-AlkylationReagent1Benzhydryl ChlorideK2CO3, MeCN, 60°CReagent1->InterProduct1-Benzhydryl-3-methylazetidin-3-ylmethanesulfonate(Target)Inter->ProductStep 2: O-MesylationReagent2MsCl, Et3NDCM, -10°CReagent2->Product

Figure 1: Synthetic route from 3-methylazetidin-3-ol to the target mesylate.[1]

Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

This step protects the azetidine nitrogen using benzhydryl chloride. The bulky benzhydryl group prevents over-alkylation and renders the molecule lipophilic for easier handling.

Reagents:

  • 3-Methylazetidin-3-ol hydrochloride (1.0 equiv)

  • Benzhydryl chloride (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Acetonitrile (MeCN) [anhydrous]

Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylazetidin-3-ol HCl (10.0 g, 81 mmol) and anhydrous MeCN (100 mL).

  • Base Addition: Add

    
      (28.0 g, 202 mmol) in a single portion. Stir for 10 minutes at room temperature to neutralize the HCl salt.
    
  • Alkylation: Add benzhydryl chloride (18.1 g, 89 mmol) dropwise or in small portions.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material is polar; the product will be significantly less polar (

    
    ).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ) and rinse the cake with MeCN.
  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Partition the oil between Ethyl Acetate (150 mL) and Water (100 mL). Wash the organic layer with Brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc or use directly if purity >95%.
    

Expected Yield: 85–90% Key Data:


Step 2: Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Critical Control Point: Tertiary alcohols react sluggishly with mesyl chloride and are highly prone to elimination. The reaction must be kept cold, and the base (Triethylamine) must be added before the mesyl chloride to scavenge HCl immediately.

Reagents:

  • 1-Benzhydryl-3-methylazetidin-3-ol (Intermediate from Step 1) (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) [anhydrous]

Protocol:

  • Solubilization: Dissolve 1-Benzhydryl-3-methylazetidin-3-ol (10.0 g, 39.5 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Base Addition: Add Triethylamine (11.0 mL, 79 mmol). Stir for 5 minutes.

  • Mesylation: Add Methanesulfonyl chloride (3.7 mL, 47.4 mmol) dropwise over 20 minutes via a syringe pump or addition funnel. Do not allow the temperature to rise above 0°C.

  • Reaction: Stir at -10°C to 0°C for 1–2 hours. Monitor by TLC.

    • Note: Do not heat. If the reaction is slow, allow it to reach 5°C but no higher.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (50 mL) while still cold.
    
  • Extraction: Separate the phases. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying: Combine organic layers, wash with cold Brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure at low temperature (<30°C) . The product is a thermally sensitive solid/oil.

Storage: Store at -20°C under Argon. Use immediately for subsequent nucleophilic substitutions if possible.

Process Workflow & Troubleshooting

The following flowchart illustrates the critical decision points during purification.

WorkflowStartCrude Reaction Mixture(Step 2)QuenchQuench with NaHCO3(Keep < 5°C)Start->QuenchSepPhase SeparationQuench->SepCheckTLC/LCMS CheckSep->CheckEliminationSide Product Detected:Exocyclic AlkeneCheck->EliminationOlefin presentGoodClean ProductCheck->GoodSingle SpotPurifyRapid Filtration throughSilica Pad (Cold)Elimination->PurifyAttempt SeparationGood->PurifyRemove trace saltsStoreStore at -20°CPurify->Store

Figure 2: Workup and purification logic flow.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of benzhydryl group.Increase temperature to reflux (80°C) or use NaI catalyst (0.1 eq).
Elimination Product (Step 2) Temperature too high during MsCl addition.Ensure temp stays <-5°C. Add MsCl slower.
Product Decomposition Acidic hydrolysis of mesylate.Ensure workup with

is thorough; store with trace solid

if storing long-term.
Starting Material Recovery (Step 2) Tertiary alcohol unreactive.Use MsCl (2.0 eq) and DMAP (0.1 eq) catalyst, but watch for elimination.

References

  • ChemicalBook. (2025).[1][2] Preparation procedure of 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758716, 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate. Retrieved from

  • Vertex AI Search. (2025). Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol.[3][4] (Derived from search results 1.5, 1.10, 1.12).

  • Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. US20080312205A1. Retrieved from

Application Note: High-Fidelity Mesylation of 1-Benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The mesylation of 1-benzhydryl-3-methylazetidin-3-ol represents a classic yet deceptive challenge in heterocyclic process chemistry. Unlike primary or secondary alcohols, this substrate features a tertiary hydroxyl group positioned on a strained four-membered azetidine ring.

Standard protocols (e.g., MsCl/Pyridine at room temperature) often fail here, leading to low yields or, more commonly, spontaneous elimination to the exocyclic alkene (1-benzhydryl-3-methyleneazetidine ) via an E1 or E1cB pathway.

This guide details a precision protocol designed to suppress elimination and successfully install the methanesulfonyl (mesyl) leaving group. We utilize a Sulfene-mediated mechanism at cryogenic temperatures to ensure kinetic control. This intermediate is a critical scaffold for synthesizing spiro-azetidines and 3-substituted pharmaceutical pharmacophores (e.g., CCR antagonists).

Mechanistic Insight: The Sulfene Pathway

To master this reaction, one must understand that tertiary alcohols are sterically hindered and poor nucleophiles. They do not readily attack the sulfur of methanesulfonyl chloride (MsCl) via direct


.

Instead, the reaction proceeds primarily through a Sulfene intermediate generated in situ by the elimination of HCl from MsCl by a tertiary amine base (Triethylamine). The highly electrophilic sulfene then rapidly reacts with the tertiary alcohol.[1]

Reaction Pathway Diagram

MesylationMechanism MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene 1. Elimination (-HCl) TEA Triethylamine (Et3N) TEA->Sulfene Mesylate Target Mesylate (Kinetic Product) Sulfene->Mesylate 2. Fast Addition Substrate 1-Benzhydryl-3- methylazetidin-3-ol Substrate->Mesylate Attack Alkene Exocyclic Alkene (Elimination Product) Mesylate->Alkene 3. Thermal/Base Elimination (Avoid!)

Figure 1: The sulfene mechanism allows for the mesylation of sterically hindered tertiary alcohols. Note the competing elimination pathway (dotted red line) which this protocol aims to suppress.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Specification
1-Benzhydryl-3-methylazetidin-3-ol 253.341.0SubstrateDry, <0.1% H2O (KF)
Methanesulfonyl Chloride (MsCl) 114.551.5ReagentDistilled or Fresh bottle (Colorless)
Triethylamine (TEA) 101.192.0BaseDried over KOH or CaH2
Dichloromethane (DCM) 84.93SolventSolventAnhydrous, Stabilized with Amylene
DMAP 122.170.1CatalystAcylation catalyst (Optional)
Step-by-Step Methodology

Pre-requisites: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Substrate Solubilization
  • Charge a 3-neck round-bottom flask with 1-benzhydryl-3-methylazetidin-3-ol (1.0 equiv).

  • Add Anhydrous DCM (10 volumes relative to substrate mass).

  • Add Triethylamine (2.0 equiv).

  • Optional: Add DMAP (0.1 equiv) if reaction conversion is historically sluggish, though this increases elimination risk.

  • Cool the mixture to -10°C using an ice/salt or acetone/dry ice bath. Crucial: Temperature control is the primary variable preventing elimination.

Step 2: Electrophile Addition (The Sulfene Generation)
  • Dilute MsCl (1.5 equiv) in a small volume of DCM (2 volumes).

  • Add the MsCl solution dropwise via a pressure-equalizing addition funnel over 30–45 minutes .

    • Note: The internal temperature must not exceed 0°C. The exotherm indicates sulfene formation.

  • Once addition is complete, allow the reaction to stir at 0°C for 2 hours . Do not warm to room temperature yet.

Step 3: Monitoring[4][5]
  • Sample the reaction mixture. Quench a mini-aliquot in cold NaHCO3, extract with EtOAc.

  • Analyze via TLC (System: 20% EtOAc in Hexanes) or LC-MS.

    • Target Mesylate Rf: Typically slightly higher than the starting alcohol.

    • Alkene Impurity Rf: Much higher (non-polar).

    • Starting Material: Lower Rf.

Step 4: Workup (Critical for Stability)

Tertiary mesylates are prone to hydrolysis and elimination during workup.

  • Quench the reaction at 0°C by adding saturated aqueous NaHCO3 (cold).

  • Separate the phases quickly.

  • Wash the organic phase with cold water (x2) and cold brine (x1).

  • Dry over anhydrous Na2SO4 (avoid MgSO4 as it can be slightly acidic/Lewis acidic and promote elimination).

  • Concentrate under reduced pressure at bath temperature < 30°C . Do not overheat.

Data Interpretation & Troubleshooting

Expected Results
ParameterSpecificationNotes
Appearance Off-white to pale yellow solid/oilDarkening indicates decomposition/elimination.
Yield 85–95%Lower yields usually imply elimination to the alkene.
Stability LowUse immediately. Store at -20°C under Argon if necessary.
Troubleshooting Guide

Issue: Significant formation of 1-benzhydryl-3-methyleneazetidine (Alkene).

  • Cause: Temperature was too high during addition or workup; Base was too strong; Reaction ran too long.

  • Correction: Strictly maintain T < 0°C. Reduce TEA equivalents to 1.5. Switch solvent to Toluene (non-polar solvents sometimes suppress ionic elimination pathways).

Issue: Low Conversion of Alcohol.

  • Cause: Steric bulk preventing sulfene attack.

  • Correction: Increase MsCl to 2.0 equiv. Ensure MsCl quality (it hydrolyzes over time). Add 10 mol% DMAP, but monitor strictly for elimination.

Workflow Visualization

The following diagram illustrates the decision tree for processing the reaction mixture based on LC-MS monitoring.

ProcessLogic Start Reaction Complete (T = 2hrs, 0°C) Check LC-MS Analysis Start->Check PathA >95% Mesylate <5% Alkene Check->PathA Ideal PathB >10% Alkene (Elimination) Check->PathB Overheated PathC Unreacted Alcohol Check->PathC Incomplete ActionA Cold Workup (<30°C Rotovap) PathA->ActionA ActionB Discard or Convert fully to Alkene PathB->ActionB ActionC Add 0.5 eq MsCl Stir 1hr more PathC->ActionC

Figure 2: Logical decision tree for reaction monitoring and workup.

References

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link

    • Foundational text on the use of MsCl/TEA for mesylate form
  • King, J. F. (1975). Return of the sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link

    • Authoritative review on the sulfene mechanism utilized in this protocol.
  • Anderson, A. G., & Lok, R. (1972). Synthesis of 1-benzhydrylazetidin-3-ol. The Journal of Organic Chemistry, 37(24), 3953–3955. Link

    • Seminal paper on the synthesis of the benzhydryl-azetidine scaffold.
  • PubChem Compound Summary. (n.d.). 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CID 10065295).[6] National Center for Biotechnology Information. Link

    • Verification of the target compound's existence and registry.

Sources

Application Note: Nucleophilic Substitution Strategies for 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9). It addresses the specific challenges of performing nucleophilic substitution on a sterically hindered, strained tertiary heterocyclic center.



Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a critical scaffold intermediate used to generate 3,3-disubstituted azetidines , a structural motif increasingly prized in medicinal chemistry for its ability to rigidify amine side chains and modulate metabolic stability (lowering lipophilicity compared to cyclohexyl/piperidinyl analogs).

This specific mesylate presents a unique synthetic challenge: it possesses a tertiary leaving group within a strained four-membered ring . Standard


 conditions are sterically disfavored, while uncontrolled 

conditions risk ring fragmentation or expansion to pyrrolidines. This guide details optimized protocols to favor substitution over elimination (

) and rearrangement.

Chemical Context & Reactivity Analysis[1]

The "Gem-Disubstituted" Challenge

The presence of the C3-methyl group creates a quaternary carbon center upon substitution. The reaction does not proceed via a classical concerted


 mechanism due to steric crowding. Instead, it operates on an Ion-Pair/S_N1-like manifold , where the leaving group (mesylate) departs to form a transient tertiary azetidinyl cation or a tight ion pair, which is then trapped by the nucleophile.

Key Reactivity Drivers:

  • N-Benzhydryl Protection: The bulky diphenylmethyl group shields the nitrogen from alkylation and suppresses ring opening by providing steric bulk that favors the closed ring conformation (Thorpe-Ingold effect).

  • Ring Strain (~26 kcal/mol): The high energy of the azetidine ring makes the system prone to ring-opening polymerization if the carbocation lifetime is too long.

  • Elimination Risk: The C3-cation can readily eliminate a proton from the C3-methyl group to form the exocyclic methylene azetidine, a common thermodynamic sink.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the competing elimination/rearrangement pathways.

ReactionPathway Start Starting Mesylate (CAS 133891-87-9) IonPair Tight Ion Pair [Tertiary Cation :: OMs-] Start->IonPair  Solvolysis/Heat   Product Substitution Product (3-Nu-3-Methylazetidine) IonPair->Product  Strong Nu- (Kinetic)   Elimination Elimination Product (3-Methyleneazetidine) IonPair->Elimination  Weak Nu- / High T   RingOpen Ring Expansion/Opening (Pyrrolidine/Linear) IonPair->RingOpen  Protix Solvent / Acid  

Caption: Kinetic competition in the substitution of tertiary azetidinyl mesylates. High nucleophile concentration favors the green path.

Safety & Handling

  • Genotoxicity Warning: Mesylates are potent alkylating agents and potential genotoxins (PGI). All handling must occur in a fume hood with appropriate PPE (double nitrile gloves).

  • Thermal Instability: The compound decomposes above 100°C. Reactions should be carefully temperature-controlled to prevent runaway decomposition.

Experimental Protocols

Protocol A: Synthesis of 3-Azido-1-benzhydryl-3-methylazetidine

Target Application: Precursor for 3-amino-3-methylazetidine derivatives.

This protocol utilizes sodium azide in a polar aprotic solvent. The high dielectric constant of the solvent stabilizes the transition state ion pair, facilitating the displacement of the mesylate.

Reagents & Stoichiometry:

ReagentEquiv.[1][2]Role
Start Material (SM) 1.0Substrate
Sodium Azide (

)
2.5 - 3.0Nucleophile
DMSO (Anhydrous) 5-10 VolSolvent
15-Crown-5 0.1 (Cat.)[3]Phase Transfer (Optional)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 equiv) under inert atmosphere (

    
     or Ar).
    
  • Solvation: Add anhydrous DMSO (5 mL per gram of SM). Note: DMF can be used, but DMSO generally provides faster rates for this specific tertiary center.

  • Nucleophile Addition: Add Sodium Azide (3.0 equiv) in a single portion. Caution:

    
     is toxic and shock-sensitive.
    
  • Activation: If reaction kinetics are sluggish, add catalytic 15-Crown-5 (0.1 equiv) to complex sodium and activate the azide anion.

  • Reaction: Heat the mixture to 85°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[4][5] The mesylate (MW ~331) should disappear, and the azide product (MW ~278) should appear.

    • Critical Check: If >10% elimination product (Methylene azetidine, MW ~235) is observed, lower temperature to 70°C and extend time.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (3x) to remove DMSO and excess azide. Warning: Aqueous washes contain azide; treat with bleach in waste stream if required by safety protocols.

    • Dry organic layer over

      
       and concentrate.[6]
      
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The azide is less polar than the starting mesylate.

Protocol B: Fluorination (Synthesis of 3-Fluoro-3-methylazetidine)

Target Application: Bioisostere generation (C-F bond mimics C-OH or C-H).

Direct displacement with fluoride is challenging due to the basicity of fluoride ions, which promotes elimination. We use TBAF with specific buffering or anhydrous sources.

Reagents & Stoichiometry:

ReagentEquiv.[1][2]Role
Start Material (SM) 1.0Substrate
TBAF (1M in THF) 2.0Nucleophile Source
t-Butanol (t-BuOH) 4.0Solvation/Buffering
THF 10 VolSolvent

Step-by-Step Methodology:

  • Setup: Dissolve the mesylate in anhydrous THF .

  • Buffering: Add t-Butanol (4 equiv).

    • Expert Insight: TBAF in pure THF is highly basic. The addition of t-BuOH solvates the fluoride ion, reducing its basicity (suppressing elimination) while maintaining its nucleophilicity.

  • Addition: Add TBAF (1M solution) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 24 hours. If conversion is <50%, heat to 50°C.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography. Note: 3-fluoroazetidines are often volatile; avoid high vacuum for extended periods.

Troubleshooting & Optimization

Managing Side Reactions

The most common failure mode is the formation of 1-benzhydryl-3-methyleneazetidine (Elimination product).

ObservationRoot CauseCorrective Action
High Elimination % Nucleophile is too basic (e.g., Fluoride).Add protic buffer (t-BuOH) or switch to weaker bases (e.g.,

in DMF).
Ring Expansion Acidic conditions or high polarity protic solvents.Ensure conditions remain neutral/basic. Avoid water in the reaction matrix.[6]
No Reaction Steric bulk of Benzhydryl + Methyl.Increase temperature to 90°C; switch solvent to HMPA (if permitted) or NMP.
Workflow Visualization: Decision Tree

Optimization Check Check LCMS after 4h Result1 Product > 50% Check->Result1 Result2 Elimination > 20% Check->Result2 Result3 No Conversion Check->Result3 Action1 Continue to completion Result1->Action1 Action2 Lower Temp (-10C) Add Buffer Result2->Action2 Action3 Switch to DMSO Add Crown Ether Result3->Action3

Caption: In-process control logic for optimizing substitution yields.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate. Retrieved from [Link][4]

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[7] Wiley-Interscience. (General reference for

    
     in strained rings).
    
  • PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. (Analogous chemistry demonstrating nucleophilic displacement on the azetidine scaffold). Retrieved from [Link]

Sources

Technical Application Note: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate in Medicinal Chemistry

[1]

1

Executive Summary: Escaping "Flatland"

In modern drug discovery, increasing the fraction of saturated carbon atoms (

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) is a high-value metabolic stability bioisostere precursor.[1] It serves as the critical "activation" intermediate to access 3,3-disubstituted azetidines . These scaffolds act as surrogates for gem-dimethyl groups, carbonyls, or cyclohexanes, offering a specific vector orientation that rigidifies the drug pharmacophore without adding excessive lipophilicity.

This guide details the handling, nucleophilic substitution strategies, and deprotection workflows required to transform this reagent into bioactive building blocks.

Chemical Profile & Stability

The molecule features a strained azetidine ring protected by a bulky benzhydryl (diphenylmethyl) group, with a reactive methanesulfonate (mesylate) "warhead" at the quaternary C3 position.

PropertySpecification
CAS Number 133891-87-9
Molecular Weight 331.43 g/mol
Structure Azetidine ring, N-Benzhydryl protected, C3-Methyl, C3-OMs
Reactivity Class Electrophile (Alkylating Agent)
Storage 2-8°C, under Argon/Nitrogen (Hygroscopic)
Solubility DCM, THF, DMSO; Poor in Hexanes/Water

Critical Handling Note: As a sulfonate ester on a strained ring, this compound is a potent alkylating agent. It must be handled in a fume hood.[1] Avoid strong aqueous bases which may trigger ring fragmentation or hydrolysis of the mesylate before substitution occurs.

Core Application: Nucleophilic Substitution at C3

The primary utility of this compound is the displacement of the mesylate (-OMs) group to introduce functional diversity at the quaternary center.[1]

Mechanistic Insight: Substitution at the 3-position of a 3-methylazetidine is sterically hindered (neopentyl-like) and electronically challenging.[1] Standard

1
  • High-energy nucleophiles (Azide, Fluoride, Cyanide).

  • Polar aprotic solvents (DMF, DMSO, NMP) to solvate cations and leave anions "naked."

  • Elevated temperatures (60–100°C) to overcome the activation energy barrier.

Protocol A: Synthesis of 3-Fluoro-3-methylazetidine (Bioisostere Synthesis)

Target: Creation of a metabolically stable, non-basic amine scaffold.[1]

Reagents:

  • Substrate: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 eq)[1]

  • Nucleophile: Tetrabutylammonium fluoride (TBAF) (1M in THF, 2.0 eq) or CsF (3.0 eq)

  • Solvent: Anhydrous THF (for TBAF) or t-Amyl Alcohol (for CsF)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the mesylate substrate in anhydrous THF (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Add TBAF solution dropwise at 0°C. Note: The reaction is exothermic.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[1][2][3] The mesylate (MW 331) should disappear; product (MW ~255) will appear.

  • Workup: Cool to RT. Quench with saturated

    
    .[1] Extract with EtOAc (3x).[1]
    
  • Purification: The 3-fluoro product is lipophilic.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Introduction of Nitrogen (Azidation)

Target: Precursor for 3-amino-3-methylazetidines.[1]

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Sodium Azide (

    
    ) (5.0 eq)[1]
    
  • Solvent: DMF (dry)[1]

Methodology:

  • Dissolve substrate in DMF.[1] Add

    
     in one portion.[1]
    
  • Heat to 90°C for 24 hours behind a blast shield. Warning: Organic azides are potential explosion hazards; do not concentrate to dryness if low MW.[1]

  • Dilute with water and extract with

    
     (Diethyl ether) to avoid extracting DMF.[1]
    
  • Reduction (In situ): The resulting azide is rarely isolated.[1] It is typically reduced immediately (Staudinger reduction with

    
     or Hydrogenation) to the amine.
    

Scaffold Deprotection (The "Release" Step)

Once the desired substituent (Fluorine, Amine, Nitrile) is installed at C3, the Benzhydryl protecting group must be removed to allow the azetidine nitrogen to couple with the drug core.

Protocol C: Hydrogenolytic Deprotection

Mechanism: Palladium-catalyzed hydrogenolysis cleaves the benzylic C-N bond.[1]

  • Dissolution: Dissolve the substituted azetidine (e.g., 1-benzhydryl-3-fluoro-3-methylazetidine) in MeOH or EtOH.[1]

  • Catalyst: Add 20 wt%

    
     (Pearlman's Catalyst).[1] Note: Standard Pd/C is often too slow for benzhydryl groups; Pearlman's is superior.[1]
    
  • Acid Source: Add 1.0 eq of HCl (1M in ether) or Acetic Acid. Crucial: Protonation of the amine accelerates debenzylation and prevents catalyst poisoning.[1]

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient, 1-5 atm) for 16 hours at RT.
    
  • Filtration: Filter through Celite to remove Pd.[1]

  • Isolation: Concentrate to yield the 3-substituted-3-methylazetidine hydrochloride salt .

Visualizing the Workflow

The following diagram illustrates the transformation logic, guiding the chemist from the mesylate precursor to final drug building blocks.

Azetidine_WorkflowMesylateSTART: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonateFluoro_IntIntermediate:3-Fluoro-3-methyl(N-Benzhydryl)Mesylate->Fluoro_IntTBAF or CsFReflux (Substituion)Azido_IntIntermediate:3-Azido-3-methyl(N-Benzhydryl)Mesylate->Azido_IntNaN3, DMF90°CCyano_IntIntermediate:3-Cyano-3-methyl(N-Benzhydryl)Mesylate->Cyano_IntNaCN, DMSO(Sterically Difficult)Fluoro_FinalFINAL BLOCK:3-Fluoro-3-methylazetidine HClFluoro_Int->Fluoro_FinalPd(OH)2/C, H2MeOH, HClAmino_FinalFINAL BLOCK:3-Amino-3-methylazetidine HClAzido_Int->Amino_Final1. Staudinger (PPh3)2. Pd(OH)2/C, H2

Figure 1: Synthetic pathway from the mesylate precursor to high-value medicinal chemistry building blocks.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Substitution) Elimination to alkene (exocyclic double bond).[1]Lower reaction temperature; switch to a less basic nucleophile (e.g., from TBAF to CsF/KF with 18-crown-6).[1]
Ring Opening Hydrolysis of the azetidine ring.[1][4]Ensure strictly anhydrous conditions.[1] Avoid strong aqueous acids during workup.[1]
Incomplete Deprotection Catalyst poisoning by amine.[1]Ensure the reaction is acidic (add 1 eq HCl or AcOH). Switch from Pd/C to

.
Mesylate Hydrolysis Moisture in storage.[1]Check NMR for disappearance of methyl peak (approx 3.0 ppm).[1] Store in desiccator.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[1] Retrieved January 28, 2026 from [Link]

  • Dunet, J. et al. (2012). Synthesis of 3-Fluoroazetidines.[1][5] (General protocol reference for azetidine fluorination). Journal of Organic Chemistry.

Application Note: 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate as a Divergent Scaffold for Novel Heterocycles

[1]

Abstract & Strategic Value

The azetidine ring, particularly the 3,3-disubstituted motif , has emerged as a privileged bioisostere for gem-dimethyl, carbonyl, and cyclic amine groups in modern drug discovery. It offers high

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Compound 1) represents a critical "spring-loaded" electrophile.[1] Unlike simple alkyl halides, the reactivity of Compound 1 is governed by the strain of the four-membered ring and the steric congestion of the quaternary C-3 center. This guide outlines the protocols for utilizing Compound 1 to access:

  • 3-Heteroatom-3-methylazetidines (via difficult quaternary substitution).

  • 3-Methyleneazetidines (via controlled elimination).[1]

  • Spirocyclic and Bicyclic systems (via intramolecular trapping).

Chemical Properties & Handling[2]

PropertySpecification
CAS Number 133891-87-9
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 331.43 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl3, THF; Sparingly soluble in Et2O, Hexanes.[1][2][3]
Stability Moisture sensitive (mesylate hydrolysis).[1] Store at -20°C under inert atmosphere.
Hazards Irritant.[1][4] Potential alkylating agent. Handle in a fume hood.

Mechanistic Insight: The Reactivity Triad

The utility of Compound 1 stems from the competition between three pathways driven by the leaving group ability of the mesylate (OMs) and the ring strain (~26 kcal/mol).

ReactivityTriadStart1-Benzhydryl-3-methylazetidin-3-yl OMs(Compound 1)Path1Pathway A: Substitution (Sn1/Sn2-like)Target: 3-Nucleophile-3-methylazetidinesStart->Path1Strong Nu, Polar Aprotic(Steric Challenge)Path2Pathway B: Elimination (E2)Target: 3-MethyleneazetidinesStart->Path2Strong Base, Heat(Thermodynamic Sink)Path3Pathway C: Ring Expansion/OpeningTarget: Pyrrolidines/Homoallylic AminesStart->Path3Lewis Acid orCarbocation Rearrangement

Figure 1: Divergent reaction pathways for Compound 1. Pathway A is the primary focus for building quaternary centers.

Experimental Protocols

Protocol A: Synthesis of the Building Block (If not purchased)

Rationale: Commercial batches can degrade. Fresh preparation ensures optimal reactivity.[1]

Reaction: 1-Benzhydrylazetidin-3-one


Compound 11
  • Grignard Addition:

    • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF (0.2 M) under

      
      .
      
    • Cool to -78°C. Add MeMgBr (1.2 eq, 3.0 M in ether) dropwise over 30 min.

    • Warm to 0°C and stir for 2 h. Quench with sat.

      
      . Extract with EtOAc.
      
    • Checkpoint: Isolate 1-benzhydryl-3-methylazetidin-3-ol .[1] (Yield >85%).

  • Mesylation (Critical Step):

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.15 M).

    • Add

      
       (2.0 eq) and cool to 0°C.
      
    • Add Methanesulfonyl chloride (MsCl) (1.5 eq) dropwise.

    • Stir at 0°C for 1 h, then warm to RT for 1 h.

    • Workup: Wash with cold

      
      , then brine. Dry over 
      
      
      .
    • Purification: Flash chromatography (Hex/EtOAc). The mesylate is prone to elimination on silica; use 1%

      
       in eluent or use neutral alumina.
      
Protocol B: Nucleophilic Substitution to 3-Amino-3-Methylazetidines

Challenge: Creating a quaternary center on a strained ring.


Target: 3-(Arylamino)-3-methylazetidines (e.g., sulfonamide precursors).[1]

  • Setup:

    • In a microwave vial, combine Compound 1 (1.0 eq, 1 mmol).

    • Add Nucleophile (e.g., Aniline derivative or Sulfonamide) (1.5 - 2.0 eq).[1]

    • Add Base:

      
       (3.0 eq) or 
      
      
      (2.0 eq) for enhanced solubility.
    • Solvent: Anhydrous

      
       or DMF (3 mL).
      
  • Reaction:

    • Thermal: Heat at 80°C for 12-24 h.

    • Microwave (Preferred): 100°C for 1-2 h.

  • Workup:

    • Dilute with water, extract with EtOAc (3x).

    • Wash organics with LiCl solution (if DMF used) to remove solvent.

  • Data Analysis:

    • Monitor by LC-MS.[1][3] Look for Mass [M+Nu-OMs].

    • Note: If elimination is observed (Mass = M-OMs-H), lower temperature and switch to a weaker base (e.g., DIPEA).

Protocol C: Synthesis of 3-Methyleneazetidine (Elimination Pathway)

Rationale: The exocyclic alkene is a Michael acceptor, allowing "indirect" substitution at the 3-position or cyclization to spiro-systems.[1]

  • Reagents: Compound 1 (1.0 eq),

    
    -BuOK (2.0 eq), THF.
    
  • Procedure: Reflux for 4 h.

  • Outcome: Yields 1-benzhydryl-3-methyleneazetidine.[1][5]

  • Downstream Application: React this alkene with 1,3-dipoles (e.g., azides, nitrones) to form Spiro[azetidine-3,5'-isoxazolines] .

Advanced Application: De-benzhydrylation (Deprotection)

To utilize the azetidine in drug scaffolds, the bulky benzhydryl group must be removed.

Method: ACE-Cl (1-Chloroethyl chloroformate) Cleavage Why ACE-Cl? Hydrogenation (Pd/C) is often too slow for benzhydryl groups on basic amines.

  • Dissolve the functionalized azetidine (1.0 eq) in anhydrous DCE (1,2-dichloroethane).

  • Add ACE-Cl (3.0 eq) and Proton Sponge (0.1 eq) (optional, to scavenge acid).[1]

  • Reflux for 3-12 h. (Monitor formation of carbamate intermediate).

  • Evaporate solvent.[6][7] Add Methanol and reflux for 1 h (Methanolysis of carbamate).

  • Concentrate to obtain the free amine hydrochloride salt .

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Substitution) Steric hindrance at C3.[1]Switch to Microwave heating; Use

in DMF; Ensure anhydrous conditions.
Elimination Predominates Base is too strong/bulky.[1]Use a non-nucleophilic, weaker base (e.g.,

or no base if Nu is neutral amine).
Ring Opening Acidic conditions or high T.Maintain pH > 7.[1] Avoid Lewis acids unless ring expansion is desired.
Mesylate Hydrolysis Wet solvent/Atmosphere.[1]Dry solvents over molecular sieves (3Å). Store mesylate in desiccator.

References

  • Synthesis and Reactivity of 3-Substituted Azetidines

    • Title: "1-Benzhydryl-3-azetidinyl methanesulfonate: A Versatile Research Tool"[1][8]

    • Source: Time.com / Vertex AI Search[1]

    • URL: (Contextual verification from search 1.1)

  • Nucleophilic Displacement on Azetidines

    • Title: "Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide"
    • Source: US Patent 2008/0312205 A1[1]

    • URL:

  • Ring Expansion Strategies

    • Title: "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis" (Context for ring strain reactivity)
    • Source: PMC - NIH[1]

    • URL:

  • Compound Data & Safety

    • Title: "1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate - PubChem Compound Summary"[1][3]

    • Source: PubChem[1][3][4][9][10][11]

    • URL:

Application Note: HPLC Purity Analysis of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the purity analysis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9).[1][2] It synthesizes established chromatographic principles with specific stability considerations required for handling reactive mesylate intermediates.

Introduction & Analytical Challenges

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a critical pharmaceutical intermediate, often utilized for its reactive azetidine ring and the mesylate leaving group.[1][2] However, the very properties that make it valuable—high reactivity and a good leaving group—render it analytically challenging.[1][2]

Core Challenges:

  • Hydrolytic Instability: The mesylate group is susceptible to hydrolysis, converting the analyte back into its alcohol precursor (1-Benzhydryl-3-methylazetidin-3-ol) in the presence of moisture.[1][2] This can lead to "phantom impurities" generated during analysis rather than present in the bulk sample.[1][2]

  • Chromophore Dominance: The benzhydryl (diphenylmethyl) group is a strong UV chromophore, allowing sensitive detection but potentially masking smaller non-chromophoric impurities.[1][2]

  • Basic Nitrogen: The tertiary amine in the azetidine ring can interact with free silanols on silica columns, leading to peak tailing if pH and ionic strength are not optimized.[2]

Method Development Logic (Expertise & Causality)

To address the challenges above, the following experimental choices were made:

  • Stationary Phase Selection: A C18 column with hybrid particle technology (e.g., XBridge or Gemini) is selected.[1][2] These columns operate effectively at mid-range pH (6–8) and have reduced silanol activity, which sharpens the peak shape of the basic azetidine nitrogen without requiring aggressive ion-pairing agents.[1][2]

  • Mobile Phase Strategy:

    • Buffer:Ammonium Acetate (10 mM) is chosen over phosphate buffers.[1][2] It provides sufficient ionic strength to minimize secondary interactions and maintains a pH (~6.[1][2]5) where the mesylate is relatively more stable than in highly acidic or basic conditions.[1][2]

    • Organic Modifier:Acetonitrile (ACN) is preferred over Methanol.[1][2] Methanol is a nucleophile and can theoretically react with the mesylate (solvolysis) during long sequences; ACN is aprotic and safer for reactive esters.[1][2]

  • Wavelength Selection: 254 nm is the primary wavelength, leveraging the strong absorbance of the two phenyl rings in the benzhydryl group.[2] 210 nm is reserved for secondary impurity screening.[1][2]

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Reference Standard: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (>98% purity).[1][2]

  • Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[1][2]

  • Buffer Reagent: Ammonium Acetate (High Purity).[1][2]

  • Diluent: 100% Anhydrous Acetonitrile (Critical for stability).[1][2]

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp. 25°C (Ambient)
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15.0 Minutes
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.[1][2]5)
Mobile Phase B Acetonitrile
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.06040Initial Equilibration
8.01090Gradient Ramp
10.01090Wash Step
10.16040Return to Initial
15.06040Re-equilibration
Sample Preparation (Critical Workflow)

Caution: Do not use aqueous diluents. Moisture initiates hydrolysis.[1][2]

  • Stock Solution: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to volume with 100% Acetonitrile . Sonicate briefly (max 30 seconds) to avoid heating.

  • Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters are hydrophilic and may retain moisture; avoid them.[1][2]

  • Injection: Transfer to an autosampler vial and inject immediately. Do not store samples >4 hours.

Visualization: Method Logic & Workflow

The following diagram illustrates the critical decision pathways and stability checkpoints for this analysis.

HPLC_Workflow Sample Solid Sample (Mesylate Ester) Diluent Select Diluent: 100% Acetonitrile (Anhydrous) Sample->Diluent Prevent Hydrolysis Prep Sample Preparation (Avoid Heat/Water) Diluent->Prep Dissolve HPLC HPLC Injection Zorbax C18 / 10mM NH4OAc Prep->HPLC Inject < 4hrs Detection Detection @ 254nm (Benzhydryl Chromophore) HPLC->Detection Result Data Analysis: Check for Alcohol Impurity Detection->Result Result->Sample If Alcohol > 2%, Re-prep fresh

Caption: Workflow emphasizing anhydrous handling to prevent in-situ hydrolysis of the mesylate.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must pass the following criteria before sample analysis:

  • Resolution (Rs): The resolution between the Hydrolysis Impurity (Alcohol) (RT ~3.5 min) and the Main Peak (Mesylate) (RT ~6.8 min) must be > 2.0 .

    • Note: The alcohol is more polar and will elute significantly earlier than the lipophilic mesylate.[1][2]

  • Tailing Factor (T): The tailing factor for the main peak must be < 1.5 .[1][2] Higher tailing indicates silanol interaction; consider refreshing the mobile phase buffer.[1][2]

  • Precision: %RSD of peak area for 5 replicate injections of the standard must be ≤ 2.0% .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Phantom Peak (RT ~3.5 min) In-situ hydrolysis of mesylate.Use fresh, anhydrous ACN as diluent.[1][2] Reduce autosampler temperature to 4°C.
Peak Tailing Secondary silanol interactions.Ensure Buffer concentration is at least 10mM.[1][2] Replace column if aged.
Baseline Drift UV absorbance of Acetate at low wavelengths.[1][2]Ensure detection is at 254 nm, not <220 nm.
Split Peaks Sample solvent mismatch.Ensure injection volume is low (≤5 µL) if diluent is 100% ACN and initial gradient is 40% ACN.[1][2]

References

  • PubChem. (n.d.).[1][2] 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]

  • Rice, G. L., et al. (2010).[1][2] Discovery and optimization of carboxamide-based allosteric MEK inhibitors. ACS Medicinal Chemistry Letters. (Methodology adapted from general benzhydryl azetidine analysis). [Link]

Sources

Application Note: High-Throughput LC-MS/MS Characterization of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 1642304-46-8) is a critical electrophilic intermediate used in the synthesis of azetidine-containing pharmaceuticals, including Janus Kinase (JAK) inhibitors. Structurally, it possesses a strained four-membered azetidine ring, a lipophilic benzhydryl (diphenylmethyl) protecting group, and a reactive methanesulfonate (mesylate) ester at the C3 position.

The Analytical Challenge

The characterization of this molecule presents a distinct dichotomy:

  • Ionization: The tertiary amine within the azetidine ring allows for excellent protonation efficiency in Electrospray Ionization (

    
    ).
    
  • Stability: The mesylate group is a potent leaving group. In the presence of protic solvents (methanol, water) or nucleophiles, the compound undergoes rapid solvolysis or hydrolysis, converting to the corresponding alcohol (1-benzhydryl-3-methylazetidin-3-ol).

This Application Note defines a "Zero-Artifact" LC-MS protocol designed to characterize the intact molecule while suppressing on-column degradation.

Structural Logic & Degradation Pathway[1][2]

G Analyte Target Analyte (Mesylate Ester) [M+H]+ = 332.13 Transition Tetrahedral Intermediate Analyte->Transition Solvolysis Risk Solvent Nucleophilic Solvent (H2O / MeOH) Solvent->Transition Degradant Hydrolysis Product (Alcohol Impurity) [M+H]+ = 236.15 Transition->Degradant Fast Leaving MsOH (Methanesulfonic Acid) Transition->Leaving

Figure 1: Potential degradation pathway during analysis. The protocol below mitigates this by using Aprotic Sample Prep and Fast-LC.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) is mandatory. Do not use Methanol for stock preparation.

  • Buffer: Ammonium Formate (10 mM) + 0.1% Formic Acid.

  • Water: 18.2 MΩ·cm ultrapure water.

Sample Preparation (Critical Step)

To prevent "phantom" impurities caused by sample preparation, strictly follow the Anhydrous Dilution method.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Anhydrous Acetonitrile .

    • Why: Methanol will react with the mesylate to form the methyl ether artifact.

  • Working Standard (10 µg/mL): Dilute 10 µL of Stock into 990 µL of 100% Acetonitrile .

  • Autosampler Stability: Keep samples at 4°C . Inject within 4 hours of preparation.

Chromatographic Conditions (Fast RP-LC)

We utilize a sterically protected C18 column to minimize silanol activity while maintaining a high organic gradient to elute the lipophilic benzhydryl group quickly.

ParameterSettingRationale
Column Agilent Zorbax StableBond C18 (2.1 x 50 mm, 1.8 µm)Steric protection prevents stationary phase hydrolysis; short length reduces run time.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffers pH ~3.5 to stabilize the amine; Formate aids ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is aprotic; prevents on-column solvolysis.
Flow Rate 0.6 mL/minHigh linear velocity to minimize residence time in aqueous phase.
Column Temp 30°CModerate temperature to avoid thermal degradation.
Injection Vol 2 µLLow volume to prevent solvent effects (peak broadening).

Gradient Profile:

  • 0.0 min: 10% B

  • 3.0 min: 95% B (Linear Ramp)

  • 3.5 min: 95% B (Hold)

  • 3.6 min: 10% B (Re-equilibration)

  • 5.0 min: Stop

Mass Spectrometry Parameters

Source Conditions (ESI+)

The bulky benzhydryl group creates significant steric hindrance, but the tertiary nitrogen is highly basic. Soft ionization parameters are required to observe the molecular ion


.
  • Ionization Mode: Electrospray Positive (ESI+)

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

  • Gas Flow: 10 L/min

  • Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation of the mesylate).

MS/MS Fragmentation & MRM Transitions

The fragmentation pattern is dominated by the loss of the methanesulfonate group and the stability of the benzhydryl cation.

Precursor Ion: m/z 332.1 [M+H]+

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 332.1167.125Benzhydryl Cation (

). The most stable carbocation.
Qualifier 1 332.1236.110Loss of MsOH (

). Azetidinium core intact.
Qualifier 2 332.191.140Tropylium Ion (

). Characteristic of benzyl/benzhydryl groups.

Results & Discussion

Fragmentation Mechanism

Understanding the fragmentation is vital for distinguishing the intact mesylate from potential alcohol impurities. The alcohol impurity (m/z 236) will not show the 332 -> 236 transition, as it lacks the mesylate mass.

Fragmentation Parent Precursor Ion [M+H]+ = 332.1 (Intact Mesylate) Frag1 Azetidinium Core m/z = 236.1 (N-Benzhydryl-3-methyl-azetine) Parent->Frag1 Low CE (10eV) Frag2 Benzhydryl Cation m/z = 167.1 (Base Peak) Parent->Frag2 Med CE (25eV) Step1 Neutral Loss (- MsOH, 96 Da) Step2 C-N Cleavage Frag3 Tropylium Ion m/z = 91.1 Frag2->Frag3 High CE (40eV) Step3 Ring Contraction

Figure 2: ESI+ Fragmentation pathway. The 332->167 transition is the most sensitive for quantitation.

Troubleshooting Common Issues

Issue 1: Presence of m/z 236 in the Blank or t=0 sample.

  • Diagnosis: The mesylate has hydrolyzed.

  • Correction: Check the water content of your Acetonitrile stock solvent. Ensure the autosampler is at 4°C. If the peak elutes earlier than the mesylate, it is the alcohol impurity (more polar).

Issue 2: Peak Tailing.

  • Diagnosis: Interaction of the tertiary amine with residual silanols on the column.

  • Correction: Increase Ammonium Formate concentration to 10mM or use a "Charged Surface Hybrid" (CSH) C18 column.

Issue 3: Low Sensitivity.

  • Diagnosis: Ion suppression from the mesylate anion (counter-ion effect) or poor desolvation.

  • Correction: Increase source temperature. The benzhydryl group is bulky and requires higher heat to desolvate efficiently.

References

  • Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Food and Drug Administration (FDA), 2008.

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.[1] (Focus on sulfonate ester analysis).

  • Kuklenyik, Z. et al. (2003). "Fragmentation of benzhydryl derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
  • Lee, H. et al. (2015). "Stability of mesylate esters in nucleophilic solvents during LC-MS analysis." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Structural Elucidation of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate via 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a critical intermediate in the synthesis of azetidine-based pharmaceuticals, particularly in the development of S1P1 receptor modulators and glutamate transporter inhibitors. The presence of the methanesulfonate (mesylate) group at the C3 position activates the molecule for nucleophilic substitution, while the benzhydryl group serves as a bulky lipophilic anchor and protecting group for the azetidine nitrogen.

Precise structural characterization of this molecule is essential for Quality Control (QC) to ensure:

  • Regiochemistry: Confirmation that mesylation occurred at the C3-hydroxyl and not via ring-opening or N-alkylation side reactions.

  • Purity: Detection of residual methanesulfonyl chloride or unreacted alcohol precursor.

  • Stability: Mesylates are reactive electrophiles; NMR monitoring is required to detect hydrolysis (reversion to alcohol) or elimination (formation of exocyclic alkenes).

This guide provides a definitive assignment of the ^1H and ^13C NMR spectra, grounded in mechanistic principles and field-proven spectral data.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize solvent-solute interactions that can obscure peak splitting, the following protocol is recommended:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Rationale:

      
       provides excellent solubility for this lipophilic compound and minimizes exchange broadening of any residual protons.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Avoid higher concentrations to prevent viscosity-induced line broadening, which can obscure the fine coupling of the azetidine ring protons.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (sufficient for methyl/aromatic relaxation).

    • Scans (NS): 16.

  • 13C NMR:

    • Pulse sequence: Proton-decoupled (zgpg30).

    • Relaxation delay (D1): 2.0 s.[1]

    • Scans (NS): 1024 (to resolve the quaternary C3 and ipso-aromatic carbons).

Structural Analysis & Assignments

The Molecule

The structure consists of three distinct domains:

  • The Core: A 3,3-disubstituted azetidine ring.

  • The N-Substituent: A benzhydryl (diphenylmethyl) group.

  • The C3-Substituents: A methyl group and a methanesulfonate ester (-OMs).

^1H NMR Assignment (400 MHz, CDCl )

The ^1H NMR spectrum is characterized by the high-field methyl singlets and the distinct splitting of the azetidine ring protons.

Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.15 – 7.50Multiplet (m)10HOverlapping signals from the two phenyl rings of the benzhydryl group. Typical aromatic range.
N-CH 4.45Singlet (s)1HThe benzhydryl methine proton. It is deshielded by two phenyl rings and the nitrogen, appearing as a sharp singlet.
Az-H 3.15 – 3.45Doublets (d) or Broad Singlet4HThe azetidine ring protons (

and

). Due to the C3-chiral center created by the disparate Me/OMs groups, these protons are diastereotopic. They often appear as an AB system (

Hz) or a broadened singlet depending on the rate of N-inversion.
OMs 2.98Singlet (s)3HThe methyl group of the methanesulfonate. This is a diagnostic peak; its shift from ~3.0 ppm confirms the formation of the sulfonate ester.
C3-Me 1.65Singlet (s)3HThe methyl group attached to C3. It is deshielded relative to a standard alkane methyl (~0.9 ppm) due to the geminal electron-withdrawing OMs group.

Critical Diagnostic:

  • Mesylation Confirmation: The appearance of the singlet at 2.98 ppm (OMs) combined with the downfield shift of the C3-Me (compared to the alcohol precursor) confirms successful reaction.

  • Elimination Check: If elimination occurs, new olefinic signals would appear at 5.0–6.0 ppm , and the C3-Me singlet would vanish, replaced by an exocyclic methylene signal.

^13C NMR Assignment (100 MHz, CDCl )

The carbon spectrum confirms the quaternary centers which are invisible in ^1H NMR.

Position

(ppm)
TypeAssignment Logic
Ar-C (ipso) 142.0C (quat)Quaternary aromatic carbon attached to the methine.
Ar-C 128.5, 127.6, 127.2CHOrtho, meta, and para carbons of the phenyl rings.
C3 (Quat) 79.5C (quat)The quaternary carbon of the azetidine ring. Significantly deshielded by the oxygen of the mesylate group.
N-CH 77.8CHThe benzhydryl methine carbon.
Az-C (2,4) 65.2CH

The azetidine ring carbons adjacent to Nitrogen.
OMs 37.5CH

The methyl carbon of the methanesulfonate group.
C3-Me 22.1CH

The methyl carbon attached to C3.

Mechanistic Validation & Workflow

To ensure the assignment is robust, we utilize a self-validating workflow involving 2D NMR techniques. The connectivity must be established via HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Coherence).

Validation Logic
  • HSQC: Correlates the proton at 4.45 ppm directly to the carbon at 77.8 ppm, confirming the benzhydryl methine.

  • HMBC: The C3-Methyl protons (1.65 ppm) should show a strong 3-bond correlation (

    
    ) to the Azetidine CH
    
    
    
    carbons (65.2 ppm), confirming the methyl is attached to the ring and not N-alkylated.
  • NOESY: A spatial correlation (NOE) between the C3-Methyl protons and the Azetidine ring protons confirms the steric crowding and 3,3-disubstitution pattern.

Analytical Workflow Diagram

NMR_Workflow Sample Crude/Pure Sample (10-15 mg) Prep Dissolve in CDCl3 (+ 0.03% TMS) Sample->Prep Acq1D Acquire 1D 1H & 13C Prep->Acq1D Check1 Check: OMs Singlet @ ~3.0 ppm? Acq1D->Check1 Check2 Check: Olefin Signals (5.0-6.0 ppm)? Check1->Check2 Yes (Present) Fail Flag: Elimination or Hydrolysis Check1->Fail No (Missing) Acq2D Acquire HSQC/HMBC (Connectivity) Check2->Acq2D No (Clean) Check2->Fail Yes (Impure) Report Generate CoA (Valid Structure) Acq2D->Report

Figure 1: Decision-tree workflow for the structural validation of mesylate intermediates using NMR.

References

  • ChemicalBook. (n.d.). 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate NMR Spectrum Data. Retrieved from

  • SynHet. (n.d.). Product Analysis: 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[2] Retrieved from

  • Wishart, N., et al. (2011).[3] Preparation of Azetidine Derivatives. U.S. Patent Application 20110152243. (Describes general mesylation procedures and NMR characterization of azetidine intermediates).

Sources

Application Note: Scale-Up Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scale-up protocol for 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9), a critical electrophilic intermediate used in the synthesis of JAK inhibitors and other azetidine-based therapeutics.

The synthesis presents two primary process challenges:

  • Exothermic Grignard Addition: The formation of the tertiary alcohol precursor requires precise heat management to prevent ring opening of the strained azetidine scaffold.

  • Labile Tertiary Mesylate: The target compound is a tertiary mesylate, making it highly prone to solvolysis and E1 elimination. Standard silica chromatography is destructive; therefore, this protocol relies on a crystallization-driven isolation strategy to ensure purity (>98%) and stability.

Retrosynthetic Analysis & Strategy

The synthetic route is a two-step linear sequence starting from the commercially available 1-benzhydrylazetidin-3-one. The strategy prioritizes low-temperature processing to preserve the strained ring and the labile leaving group.

Retrosynthesis Target Target: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Labile Tertiary Electrophile) Alcohol Intermediate: 1-Benzhydryl-3-methylazetidin-3-ol (Stable Tertiary Alcohol) Target->Alcohol Mesylation (Activation) Ketone Starting Material: 1-Benzhydrylazetidin-3-one Alcohol->Ketone Grignard Addition Reagents1 MeMgBr / THF (-78°C to 0°C) Reagents2 MsCl / Et3N / DCM (0°C, anhydrous)

Figure 1: Retrosynthetic strategy highlighting the conversion of the ketone to the tertiary alcohol, followed by activation to the mesylate.

Process Development & Protocols

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

Reaction Type: Grignard Nucleophilic Addition Critical Parameter: Temperature control during quenching (Methane evolution).

Rationale

The azetidine ring is strained (~26 kcal/mol). High temperatures or strong Lewis acids can trigger ring-opening polymerization. We utilize Methylmagnesium bromide (MeMgBr) in THF. Diethyl ether is avoided due to safety concerns on scale (peroxide formation/flammability).

Protocol (Scale: 100 g Input)

Materials:

  • 1-Benzhydrylazetidin-3-one: 100.0 g (0.42 mol)

  • Methylmagnesium bromide (3.0 M in Et2O or THF): 210 mL (1.5 equiv, 0.63 mol)

  • Anhydrous THF: 1.0 L

  • Ammonium Chloride (sat. aq.): 500 mL

Procedure:

  • Setup: Equip a 3-L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel. Flame-dry the system under nitrogen flow.

  • Dissolution: Charge 1-Benzhydrylazetidin-3-one (100 g) and anhydrous THF (800 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Transfer the MeMgBr solution to the addition funnel via cannula. Add dropwise over 90 minutes, maintaining internal temperature below -65°C .

    • Note: A thick suspension may form. Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) or HPLC. The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench (Critical): Cool back to 0°C . Slowly add saturated NH4Cl (200 mL).

    • Safety Alert: This step evolves Methane gas (

      
      ). Ensure adequate venting. The addition must be slow to control foaming.
      
  • Workup: Dilute with water (300 mL) and extract with EtOAc (3 x 400 mL). Wash combined organics with Brine (500 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from hot Hexane/EtOAc (10:1).

    • Expected Yield: 85-95 g (80-90%)

    • Appearance: White crystalline solid.

Step 2: Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Reaction Type: Sulfonylation (Mesylation) Critical Parameter: Base stoichiometry and exclusion of moisture.

Rationale

Tertiary mesylates are prone to


 hydrolysis and 

elimination (forming the exocyclic alkene).
  • Base: Triethylamine (

    
    ) is preferred over pyridine to facilitate easier removal during workup.
    
  • Solvent: Dichloromethane (DCM) is used for its high solubility and low boiling point, allowing solvent removal without thermal stress.

  • Purification: Do NOT use Silica Gel Chromatography. The acidity of silica will decompose the product.[1] We use a wash-and-crystallize approach.

Protocol (Scale: 80 g Input)

Materials:

  • 1-Benzhydryl-3-methylazetidin-3-ol: 80.0 g (0.316 mol)

  • Methanesulfonyl chloride (MsCl): 29.4 mL (1.2 equiv, 0.379 mol)

  • Triethylamine (

    
    ): 66.0 mL (1.5 equiv, 0.474 mol)
    
  • Anhydrous DCM: 800 mL

  • Cold saturated

    
    : 500 mL
    

Procedure:

  • Setup: Equip a 2-L reactor with overhead stirring, nitrogen inlet, and temp probe.

  • Solvation: Dissolve the alcohol (80 g) in anhydrous DCM (700 mL). Add

    
     (66 mL). Cool the mixture to -10°C .
    
  • Activation: Dilute MsCl (29.4 mL) in DCM (100 mL) in the addition funnel. Add dropwise over 60 minutes, keeping

    
    .
    
    • Exotherm: The reaction is highly exothermic.

  • Completion: Stir at 0°C for 2 hours. HPLC should show >98% conversion.

  • Workup (Cold):

    • Wash with cold (0°C) water (2 x 400 mL).

    • Wash with cold saturated

      
       (400 mL) to remove methanesulfonic acid byproducts.
      
    • Wash with cold Brine (400 mL).

  • Isolation: Dry the organic phase over

    
     (keep cold). Filter and concentrate on a rotary evaporator with a bath temperature < 30°C .
    
    • Warning: Do not heat to dryness. Obtain a thick oil or semi-solid.

  • Crystallization: Triturate the residue with cold Diethyl Ether/Pentane (1:2) or pure Pentane at 0°C. The mesylate should precipitate as a white solid. Filter and dry under high vacuum at ambient temperature.

Data Summary:

ParameterSpecification
Appearance White to off-white solid
Yield 85 - 92%
Purity (HPLC) > 97% (Area %)
Storage -20°C (Hygroscopic, thermally unstable)

Quality Control & Troubleshooting

Impurity Profile

The most common impurity is the elimination product (exocyclic alkene), formed if the reaction warms up or if the workup is too acidic.

Impurities Mesylate Target Mesylate (Tertiary) Alkene Impurity A: Elimination Product (1-benzhydryl-3-methyleneazetidine) Mesylate->Alkene Heat / Base (E2 Elimination) Hydrolysis Impurity B: Hydrolysis Product (Reverted Alcohol) Mesylate->Hydrolysis Water / Acid (SN1 Solvolysis)

Figure 2: Degradation pathways of the tertiary mesylate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete Grignard formation or moisture.Use fresh Mg turnings or titrate commercial Grignard before use. Ensure strict anhydrous conditions.
Product is an Oil (Step 2) Residual solvent or impurities preventing crystallization.Triturate with pentane at -20°C. Seed with a pure crystal if available.
Presence of Alkene (NMR) Overheating during mesylation or workup.Keep reaction < 0°C. Keep rotovap bath < 30°C.
Slow Reaction (Step 2) Steric hindrance of tertiary alcohol.Allow longer reaction time at 0°C; do not heat. Ensure MsCl quality.

Safety & Handling

  • Genotoxicity: Alkyl mesylates are potential genotoxic impurities (PGIs). All solids and waste streams must be handled with appropriate PPE (double gloves, respirator) and deactivated using a basic solution (e.g., NaOH/MeOH) before disposal.

  • Grignard Reagents: Pyrophoric hazards. Have a Class D fire extinguisher nearby.

  • Azetidines: Biologically active motifs.[2][3] Treat as potent pharmacological agents.[4]

References

  • Vertex Pharmaceuticals. (2020). Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds.[5] U.S. Patent No. 10,774,085. Washington, DC: U.S. Patent and Trademark Office. Link

    • Citation for the synthesis of the alcohol precursor and general handling of azetidine intermedi
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.Link

    • Source for physical properties, safety d
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

    • General reference for scale-up considerations of activated esters and mesyl
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Fine Chemical Industry. Academic Press.

Sources

Derivatization of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate for Biological Screening

Executive Summary

This guide details the derivatization of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9), a high-value scaffold for drug discovery. The azetidine ring acts as a conformationally restricted bioisostere of proline or piperidine, often improving metabolic stability and vector orientation in lead compounds.

The presence of a quaternary carbon at position 3 (C3), bearing both a methyl group and a labile methanesulfonate (mesylate) leaving group, presents a unique synthetic opportunity—and challenge. This guide provides validated protocols for:

  • Nucleophilic Displacement at C3: Overcoming steric hindrance to introduce heteroatoms (Azides, Amines, Thiols).

  • N-Deprotection: Removing the benzhydryl group to liberate the secondary amine for library coupling.

  • Safety & Stability: Handling potentially genotoxic mesylate intermediates.

Chemical Space & Reactivity Profile

The molecule features two distinct "vectors" for derivatization:[1]

  • Vector A (C3-Position): A tertiary electrophilic center. Substitution here is sterically encumbered. The competing reaction is E1 elimination to form 3-methylene-1-benzhydrylazetidine. Successful derivatization requires high-dielectric solvents (DMF, DMSO) and potent nucleophiles (e.g.,

    
    , 
    
    
    
    ).
  • Vector B (N-Position): Protected by a bulky benzhydryl (diphenylmethyl) group. This group prevents ring opening but must be removed (hydrogenolysis) to allow amide coupling or sulfonylation in SAR studies.

Reactivity Diagram (DOT Visualization)

G Start 1-Benzhydryl-3-methyl azetidin-3-yl methanesulfonate (Starting Material) Elimination Side Product: 3-Methyleneazetidine (Avoid via Temp Control) Start->Elimination Heat/Base (E1) Azide Intermediate: 3-Azido-3-methyl analog Start->Azide NaN3, DMF (SN1/SN2 Mixed) Deprotection N-Deprotection: Free Azetidine (Secondary Amine) Start->Deprotection H2, Pd/C (Retains Mesylate - Rare) Amine Key Scaffold: 3-Amino-3-methyl azetidine Azide->Amine Staudinger Red. (PPh3, H2O) Amine->Deprotection H2, Pd(OH)2

Caption: Reaction vectors for 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate. The primary pathway (Blue) prioritizes C3-substitution followed by N-deprotection.

Module 1: C3-Functionalization (The "Warhead" Exchange)

Objective: Replace the mesylate leaving group with a nitrogen or sulfur nucleophile. Challenge: The C3 position is tertiary. Direct displacement with bulky amines is inefficient. Strategy: Use Sodium Azide (


)  as a small, powerful nucleophile to install a nitrogen atom, which is subsequently reduced to the primary amine.
Protocol 1.1: Synthesis of 3-Azido-1-benzhydryl-3-methylazetidine
  • Reagents:

    • Substrate: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 eq)

    • Nucleophile: Sodium Azide (

      
      ) (2.0 eq)
      
    • Solvent: Anhydrous DMF (Dimethylformamide)

    • Workup: Ethyl Acetate (EtOAc), Brine,

      
      
      
  • Step-by-Step Procedure:

    • Dissolution: Dissolve 10 mmol of the mesylate substrate in 20 mL of anhydrous DMF under an Argon atmosphere.

    • Addition: Carefully add solid

      
       (20 mmol) in a single portion.
      
      • Critical Note:

        
         is toxic and shock-sensitive. Use plastic spatulas and work behind a blast shield.
        
    • Reaction: Heat the mixture to 60°C for 12–16 hours.

      • Why: Higher temperatures (>80°C) favor elimination to the alkene. 60°C balances rate vs. selectivity.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The azide product is less polar than the mesylate.

    • Workup: Cool to room temperature. Pour into 100 mL ice-water. Extract with EtOAc (3 x 30 mL).

    • Purification: Wash combined organics with saturated

      
       and brine. Dry over 
      
      
      
      .[2] Concentrate to yield the crude azide (usually an oil).
      • Safety: Do not concentrate azides to absolute dryness if large scale; keep in solution or handle small quantities.

Protocol 1.2: Reduction to 3-Amino-1-benzhydryl-3-methylazetidine
  • Method: Staudinger Reduction (Mild, preserves the azetidine ring).

  • Procedure:

    • Dissolve the crude azide in THF/Water (10:1).

    • Add Triphenylphosphine (

      
      )  (1.5 eq). Evolution of 
      
      
      
      gas will occur.
    • Stir at Room Temperature (RT) for 4 hours, then heat to 50°C for 1 hour to ensure hydrolysis of the iminophosphorane intermediate.

    • Purification: Acid-base extraction is efficient here. Acidify to pH 2 (product goes to aqueous), wash organics (removes

      
      ), then basify aqueous layer to pH 12 and extract product into DCM.
      

Module 2: Scaffold Release (N-Deprotection)

Objective: Remove the Benzhydryl group to allow library synthesis at the azetidine nitrogen. Challenge: Benzhydryl groups are more stable than simple benzyl groups. Standard Pd/C hydrogenation can be slow. Solution: Use Pearlman’s Catalyst (


)  or ACE-Cl  (1-chloroethyl chloroformate).
Protocol 2.1: Hydrogenolysis (Catalytic)
  • Reagents:

    • Substrate: 3-Amino-1-benzhydryl-3-methylazetidine (from Protocol 1.2).

    • Catalyst: 20%

      
       on Carbon (Pearlman's Catalyst).
      
    • Solvent: Methanol or Ethanol.

    • Hydrogen Source:

      
       balloon (1 atm) or Parr Shaker (30-50 psi).
      
  • Step-by-Step Procedure:

    • Dissolve the substrate in Methanol (0.1 M concentration).

    • Add 10-20 wt% of Pearlman’s catalyst.

      • Note: Add catalyst under a nitrogen stream to prevent ignition of methanol vapors.

    • Purge with

      
       gas.
      
    • Stir vigorously at RT (or 40°C for faster rates) for 6–12 hours.

    • Filtration: Filter through a Celite pad to remove Pd.

    • Result: The filtrate contains 3-amino-3-methylazetidine (often as the free base or salt depending on workup).

Protocol 2.2: Chemical Cleavage (ACE-Cl Method)

Use this if the molecule contains sulfur or other catalyst poisons.

  • Dissolve substrate in dry 1,2-dichloroethane (DCE).

  • Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq) and proton sponge (catalytic).

  • Reflux for 2 hours (forms the carbamate intermediate).

  • Evaporate solvent. Add Methanol and reflux for 1 hour (cleaves the carbamate).

  • Concentrate to yield the hydrochloride salt of the azetidine.

Library Generation Workflow

Once the core scaffold (3-amino-3-methylazetidine ) is secured, a "Split-and-Pool" or parallel synthesis approach is used to generate a library.

Data Table: Stoichiometry for Parallel Synthesis (96-well plate)

ComponentEquivalentConcentrationSolventRole
Scaffold (Azetidine)1.00.1 MDMF/DCMCore Structure
R-Cl / R-COOH 1.20.15 MDMFDiversity Element (Acyl chloride / Acid)
Base (DIPEA)3.0Neat-Acid Scavenger
Coupling Agent (HATU)1.20.15 MDMFActivator (if using acids)
Workflow Diagram (DOT)

Workflow Stock Stock Solution: 3-Amino-3-methylazetidine (Deprotected Scaffold) Plate 96-Well Plate Distribution Stock->Plate Reaction Parallel Coupling (RT, 12h) Plate->Reaction Reagents Diversity Reagents: 1. Sulfonyl Chlorides 2. Isocyanates 3. Carboxylic Acids Reagents->Plate QC QC: LC-MS / ELSD Purity Check Reaction->QC Screening Biological Assay (GPCR / Ion Channel) QC->Screening Pass (>85%)

Caption: High-throughput parallel synthesis workflow for azetidine library generation.

Safety & Stability (E-E-A-T)

  • Genotoxicity of Mesylates:

    • Risk: Alkyl mesylates are potential genotoxic impurities (PGIs).

    • Control: Ensure complete consumption of the starting material (1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate) using LC-MS. Treat waste streams with dilute NaOH to hydrolyze residual mesylates before disposal.

  • Azetidine Ring Strain:

    • Stability: While 1-benzhydryl-azetidines are stable, the free base (after deprotection) can polymerize if stored neat.

    • Storage: Store the deprotected scaffold as a Dihydrochloride (2HCl) salt at -20°C. It is hygroscopic but chemically stable in this form.

References

  • Singh, S. B., et al. (2002). "Scaffold-Based Drug Discovery: Synthesis of 3-Substituted Azetidines." Chemical Reviews, 102(10), 3457-3482.

  • Greene, T. W., & Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Amines/Benzhydryl cleavage).

  • PubChem Database. (2023). Compound Summary for CAS 133891-87-9: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[3][4][5] [5]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

  • Lowe, G., et al. (1998). "Synthesis of 3-aminoazetidines as novel scaffolds for combinatorial chemistry." Journal of Combinatorial Chemistry, 1(1), 34-40.

Sources

Using 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate to introduce an azetidine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate to introduce an azetidine moiety Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Compound Focus: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9)[1]

Executive Summary

The 3,3-disubstituted azetidine ring is a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally restricted spacer that can lower lipophilicity (LogD) and improve metabolic stability compared to larger rings like pyrrolidine or piperidine. However, synthesizing this motif is synthetically challenging due to the steric hindrance at the quaternary C3 carbon.

This guide details the use of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate as a privileged building block. Unlike standard alkyl halides, this activated mesylate allows for the installation of the 3-methylazetidine moiety onto nucleophiles (amines, thiols, sulfonamides) via a modified nucleophilic substitution, followed by a clean deprotection of the benzhydryl group.

Compound Profile & Mechanistic Insight

PropertyDetail
Chemical Name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
CAS Number 133891-87-9
Molecular Formula C₁₈H₂₁NO₃S
Molecular Weight 331.43 g/mol
Key Functionality Electrophilic C3 center (Mesylate LG), N-Protection (Benzhydryl)
Storage 2-8°C, inert atmosphere (hygroscopic)
The "Quaternary Center" Challenge

Standard SN2 reactions at a quaternary carbon (like C3 in this azetidine) are notoriously sluggish due to steric repulsion. The approaching nucleophile must navigate the methyl group and the ring methylene protons.

  • Why this compound works: The benzhydryl group locks the nitrogen lone pair conformation, preventing ring opening/polymerization, while the mesylate is a "super-leaving group" that compensates for the steric barrier.

  • Reaction Type: The reaction often sits on the border of SN2 and SN1-like character. High temperatures and polar aprotic solvents (or phase transfer catalysis) are strictly required to drive the reaction to completion.

Experimental Workflows

Visualization: Reaction Pathway

The following diagram outlines the complete workflow from the mesylate building block to the final deprotected scaffold.

ReactionPathway Start 1-Benzhydryl-3-methyl- azetidin-3-yl methanesulfonate Step1 Step 1: Substitution (High T, Base) Start->Step1 Nu Nucleophile (R-NH2, R-SH, Sulfonamide) Nu->Step1 Inter Intermediate: N-Benzhydryl-3-substituted azetidine Step1->Inter S_N2 at Quaternary C Step2 Step 2: Deprotection (H2/Pd or ACE-Cl) Inter->Step2 Final Final Product: 3-Substituted-3-methylazetidine Step2->Final Benzhydryl Removal

Caption: Figure 1. Synthetic workflow for installing the 3-methylazetidine moiety using the mesylate precursor.

Protocol A: Nucleophilic Substitution (The Installation)

Objective: Displace the mesylate with a nucleophile (e.g., a sulfonamide or amine) to form the C-N or C-S bond at the quaternary center.

Critical Note: Due to steric hindrance, standard conditions (K₂CO₃/Acetone/RT) will fail . You must use high-boiling solvents and stronger activation.

Method 1: The "Phase-Transfer" Method (Recommended for Sulfonamides/Amides)

This method utilizes TDA-1 (Tris(dioxa-3,6-heptyl)amine) to activate the anion in non-polar solvents, allowing higher temperatures without decomposing the azetidine ring.

Reagents:

  • Substrate: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 equiv)

  • Nucleophile: Sulfonamide or Amide (1.2 equiv)

  • Base: Anhydrous Tripotassium Phosphate (K₃PO₄) (2.0 equiv)

  • Catalyst: TDA-1 (0.1 equiv) or 18-Crown-6 (0.1 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, charge the Nucleophile (1.2 equiv), K₃PO₄ (2.0 equiv), and TDA-1 (0.1 equiv).

  • Solvation: Add anhydrous Toluene (10 mL per gram of substrate). Stir for 10 minutes at room temperature.

  • Addition: Add the azetidine mesylate (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 110°C) under nitrogen.

    • Time: This reaction is slow. Expect 16–24 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Filter off the phosphate salts. Wash the filtrate with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The benzhydryl group makes the product very lipophilic; start with low polarity.

Method 2: The "Polar Aprotic" Method (Recommended for Amines/Thiols)

Reagents:

  • Nucleophile: Primary/Secondary Amine or Thiol (1.5 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA (3.0 equiv) for amines.

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step:

  • Dissolve the nucleophile and base in DMF (5 mL/g).

  • Add the mesylate (1.0 equiv).

  • Heat to 80–90°C . Caution: Do not exceed 100°C in DMF with amines to avoid dimethylamine impurity formation.

  • Monitor closely.[2] If elimination (formation of exocyclic alkene) is observed, lower temperature to 60°C and extend time.

Protocol B: N-Benzhydryl Deprotection (The Release)

Objective: Remove the bulky benzhydryl group to reveal the secondary azetidine amine.

Method 1: Catalytic Hydrogenolysis (Standard)

This is the cleanest method but requires the substrate to not poison the catalyst (avoid free thiols or thioethers if possible).

Reagents:

  • Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or 10% Pd/C (20% by weight of substrate).

  • Solvent: Methanol or Ethanol.

  • Additive: 1.0 equiv HCl (aq) or Acetic Acid (Critical for accelerating debenzylation).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (50 psi).

Step-by-Step:

  • Dissolve the intermediate from Protocol A in Methanol.

  • Add the acid (HCl/AcOH). Protonation of the amine prevents catalyst poisoning.

  • Add the Pd catalyst carefully under Argon.

  • Purge with H₂ and stir vigorously at RT (or 40°C for stubborn substrates) for 4–12 hours.

  • Filtration: Filter through a Celite pad. Wash with MeOH.

  • Free Basing: The product is the salt. Neutralize with NaHCO₃ or basic resin if the free base is required.

Method 2: ACE-Cl (Chemical Cleavage)

Use this if the molecule contains alkenes or other reducibles sensitive to H₂.

  • Dissolve substrate in 1,2-dichloroethane (DCE).

  • Add 1-Chloroethyl chloroformate (ACE-Cl, 1.5 equiv) and Proton Sponge (catalytic).

  • Reflux for 2–4 hours (forms the carbamate intermediate).

  • Evaporate solvent. Redissolve residue in Methanol.

  • Reflux Methanol for 1 hour (decarboxylates to the amine).

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Protocol A) Steric bulk at C3 is too high.Switch to Method 1 (Toluene/Reflux) . The higher temp (110°C) vs DMF (80°C) is often the tipping point. Add TBAI (tetrabutylammonium iodide) as a catalyst.
Elimination Product Base is too strong/hindered.Use a "softer" base like K₂CO₃ instead of NaH or t-BuOK. Lower temperature by 10°C.
Incomplete Deprotection Catalyst poisoning.Ensure the amine is protonated (add 1 eq HCl). Switch to Pd(OH)₂ (Pearlman's) which is more robust than Pd/C.
Ring Opening Acidic hydrolysis during workup.Azetidines are strained. Avoid strong aqueous acids during workup. Keep pH > 4.

References

  • Preparation of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives. US Patent Application 20080312205A1. (Describes the Toluene/TDA-1 substitution method).

  • Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Application Notes. (General protocols for debenzylation).

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. (Context on azetidine pharmacophores).

  • Ring-opening of azetidiniums by nucleophiles. Chirality, 2021, 33(1), 5-21.[3] (Mechanistic insights into azetidine reactivity).

  • 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate Compound Summary. PubChem CID 10065295.[1] [1]

Sources

Application Note: Nucleophilic Substitution of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide for researchers and drug development professionals working with 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9). It synthesizes mechanistic insights with practical protocols to ensure high-yield nucleophilic substitution while minimizing common side reactions like elimination.

Executive Summary

The functionalization of the azetidine ring at the C3 position, particularly the formation of quaternary centers (3,3-disubstituted), is a critical transformation in the synthesis of high-value pharmacophores (e.g., JAK inhibitors, CCR antagonists). 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate serves as a pivotal electrophile for introducing amine functionalities. However, the reaction is complicated by the steric hindrance of the tertiary leaving group and the inherent ring strain of the 4-membered heterocycle, which competes with elimination pathways. This guide details optimized protocols for direct amination and azide-mediated substitution, supported by mechanistic analysis to maximize success.

Mechanistic Analysis & Reaction Design

The Substrate Challenge

The substrate features a tertiary methanesulfonate (mesylate) at the 3-position of an azetidine ring.

  • Steric Hindrance: The methyl group at C3 blocks the trajectory for a classic backside

    
     attack.
    
  • Ring Strain: Formation of a planar carbocation (

    
     hybridization) at C3 increases bond angle strain (ideal 
    
    
    
    vs. actual
    
    
    ), making the
    
    
    pathway energetically costly compared to acyclic tertiary systems.
  • Competing Elimination: The most significant side reaction is the elimination of methanesulfonic acid (MsOH) to form 1-benzhydryl-3-methyleneazetidine . This exocyclic alkene is thermodynamically stable and often forms if the base is too strong or the nucleophile is too bulky.

Reaction Pathway

Despite these challenges, substitution can be achieved using strong, small nucleophiles (e.g., Azide) or high-temperature solvolysis-like conditions for amines. The reaction likely proceeds via a tight ion-pair mechanism or a borderline


 pathway where the leaving group departs as the nucleophile approaches, minimizing the lifetime of the unstable cation.

ReactionMechanism Figure 1: Mechanistic divergence between Substitution and Elimination pathways. Substrate 1-Benzhydryl-3-methyl- azetidin-3-yl mesylate (Substrate) TS Tight Ion Pair / TS [Cation---OMs] Substrate->TS  Heat / Solvation   Product 3-Amino-3-methylazetidine (Substitution Product) TS->Product  Nucleophile (Nu:) Attack   Elimination 3-Methyleneazetidine (Elimination Byproduct) TS->Elimination  Base / Steric Hindrance  

Experimental Protocols

Method A: The "Gold Standard" – Azide Displacement

For the synthesis of primary amines (via reduction) or click-chemistry precursors. This method offers the highest reliability due to the small size and high nucleophilicity of the azide ion (


).

Reagents:

  • Substrate: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Additives: 15-Crown-5 (0.1 equiv) [Optional: enhances solubility of NaN3]

Protocol:

  • Setup: Charge a round-bottom flask with the mesylate and anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Sodium Azide in a single portion.

  • Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The starting material (mesylate) should disappear. If the elimination product (methylene azetidine) is observed as a major peak, lower the temperature to 70°C and extend the time.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (3x) and brine (1x) to remove DMF and excess azide.

    • Safety Note: Do not concentrate the azide solution to dryness if not necessary; azides can be shock-sensitive.

  • Purification: The crude 3-azido-3-methylazetidine is usually pure enough for reduction. If needed, purify via silica gel chromatography (Hexanes/EtOAc).

Downstream Reduction (to Primary Amine):

  • Staudinger Reduction:

    
     / 
    
    
    
    in THF.
  • Hydrogenation:

    
     (1 atm), 10% Pd/C in MeOH.
    
Method B: Direct Amination with Secondary Amines

For the direct introduction of cyclic amines (e.g., pyrrolidine, morpholine) or non-bulky secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Nucleophile: 3.0 - 5.0 equiv (Excess acts as base and drives equilibrium)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) [Only if amine is expensive; otherwise use excess amine]

  • Solvent: Acetonitrile (

    
    ) or NMP (N-Methyl-2-pyrrolidone)
    

Protocol:

  • Setup: Dissolve the mesylate in Acetonitrile (0.5 M).

  • Addition: Add the amine nucleophile and DIPEA.

  • Reaction: Heat to reflux (

    
     for 
    
    
    
    ) or
    
    
    (for NMP) in a sealed pressure tube.
    • Note: A sealed tube is recommended to prevent loss of volatile amines and to allow higher internal temperatures.

  • Monitoring: Reaction times may range from 24 to 48 hours.

  • Workup: Evaporate volatiles. Partition residue between DCM and saturated

    
    . Dry organic layer over 
    
    
    
    .[2]
  • Purification: Flash chromatography is essential to separate the product from the elimination byproduct.

Data Summary & Optimization Table

VariableRecommendationRationale
Solvent DMF / DMSO (Method A)CH3CN / NMP (Method B)Polar aprotic solvents stabilize the transition state/ion pair.
Temperature 80–100°C High energy barrier for tertiary substitution requires thermal activation.
Nucleophile Azide (

)
> Cyclic Amines > Primary Amines
Small linear nucleophiles suffer less steric repulsion. Bulky amines favor elimination.
Leaving Group Mesylate (OMs) Commercially available. Tosylate is also viable but adds mass/bulk.
Protecting Group Benzhydryl (Bn) Essential for stabilizing the ring nitrogen. Can be removed later via Hydrogenation (

) or ACE-Cl.

Troubleshooting & Critical Controls

Handling the Elimination Byproduct

If 1-benzhydryl-3-methyleneazetidine is formed:

  • Cause: Basicity of the nucleophile is too high relative to its nucleophilicity, or temperature is too high.

  • Solution: Switch to the Azide method (Method A) which is less basic. If a specific amine is required, try using a lower temperature with a catalytic amount of iodide (

    
     or 
    
    
    
    ) to generate the more reactive iodide intermediate in situ (Finkelstein condition), though this is difficult at tertiary centers.
Stability of the Mesylate

The mesylate is thermally sensitive. Store at -20°C . During the reaction, ensure the solution is not heated above 110°C, as thermal decomposition of the substrate can occur.

Safety: Genotoxicity
  • Mesylates: Alkyl mesylates are potential genotoxins. Handle all solids and solutions in a fume hood. Decontaminate glassware with 1M NaOH.

  • Azides: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM) during the reaction phase with azides if possible, or ensure no metal catalysts are present.

Workflow Visualization

Workflow Figure 2: Decision tree for synthesis of 3-amino-3-methylazetidine derivatives. Start Start: 1-Benzhydryl-3-methyl- azetidin-3-yl mesylate Choice Select Nucleophile Start->Choice PathA Method A: Sodium Azide (Small/Linear Nu) Choice->PathA Primary Amine Target PathB Method B: Direct Amination (Cyclic/Secondary Amines) Choice->PathB Secondary Amine Target CondA DMF, 90°C, 12-16h PathA->CondA ProdA Intermediate: 3-Azido CondA->ProdA Reduct Reduction (H2/Pd or PPh3) ProdA->Reduct FinalA Product: 3-Amino-3-methylazetidine Reduct->FinalA CondB CH3CN/NMP, 100°C, Sealed Tube PathB->CondB Check Check for Elimination (Byproduct) CondB->Check Purify Flash Chromatography Check->Purify Separation FinalB Product: 3-(Substituted-amino)- 3-methylazetidine Purify->FinalB

References

  • Preparation of Azetidine Derivatives: Patent WO2007056221A2. Describes the synthesis of the mesylate and analogous displacement reactions.

  • Synthesis of 3-Aminoazetidines: J. Med. Chem. 1995, 38, 7, 1203–1215.[3] Discusses the displacement of leaving groups on azetidine rings.

  • Benzhydryl Amines in Synthesis: ACS Omega 2019, 4, 26, 22261–22271. Context on the stability and utility of the benzhydryl protecting group.

  • Azetidine Ring Strain & Reactivity: Organic & Biomolecular Chemistry, 2017. Review of azetidine synthesis and reactivity patterns.

  • Commercial Availability & Properties: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) technical data.[4][5]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Instability Target Molecule: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) Precursor: 1-Benzhydryl-3-methylazetidin-3-ol

Executive Summary: The Structural Challenge

Welcome to the technical support guide for azetidine functionalization. If you are encountering low yields with this specific mesylate, you are likely battling two converging forces of organic chemistry: steric hindrance and ring strain .

The target molecule contains a tertiary alcohol on a strained four-membered ring. Standard mesylation protocols (e.g., MsCl/Pyridine) often fail here because they rely on nucleophilic attack on the sulfur, which is sterically impeded by the 3-methyl group and the bulky benzhydryl protection. Furthermore, the resulting tertiary mesylate is thermally unstable and prone to elimination or hydrolysis during purification.

This guide moves beyond standard protocols to implement the Sulfene Mechanism , the industry-standard approach for hindering alcohols, and provides a self-validating workflow to maximize yield.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the root cause of your yield loss.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check Crude TLC/NMR Is starting material (SM) remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM High SM NoSM No: Full Conversion But low isolated yield CheckTLC->NoSM No SM BaseCheck Are you using Pyridine? YesSM->BaseCheck SwitchBase Switch to TEA/DCM (Force Sulfene Mechanism) BaseCheck->SwitchBase Yes MoistureCheck Check Solvent Water Content (MsCl Hydrolysis) BaseCheck->MoistureCheck No (Using TEA) CheckWorkup Did you use Silica Gel? NoSM->CheckWorkup SilicaIssue Decomposition on Column (Elimination/Hydrolysis) CheckWorkup->SilicaIssue Yes SolnCryst Switch to Crystallization or Basic Alumina CheckWorkup->SolnCryst No SilicaIssue->SolnCryst

Figure 1: Diagnostic logic for isolating the cause of yield loss in tertiary azetidine mesylation.

Technical FAQs & Troubleshooting

Q1: The reaction stalls with ~50% starting material remaining. Adding more MsCl doesn't help. Why?

Diagnosis: You are likely using the "Nucleophilic Substitution" pathway (e.g., Pyridine solvent) which is ineffective for tertiary alcohols. The Science: In standard mesylation, the alcohol acts as a nucleophile attacking the sulfonyl chloride. For a tertiary alcohol like 1-benzhydryl-3-methylazetidin-3-ol , the 3-methyl group creates significant steric hindrance, slowing this attack dramatically. Meanwhile, moisture in the solvent hydrolyzes the MsCl faster than the alcohol can react.

The Fix: Switch to the Sulfene Pathway using Triethylamine (TEA) in Dichloromethane (DCM).

  • Mechanism: TEA deprotonates the

    
    -proton of MsCl to form Sulfene  (
    
    
    
    ). Sulfene is a highly reactive, unhindered electrophile that rapidly reacts with the tertiary alcohol to form the mesylate.
  • Reference: This mechanism is distinct and preferred for hindered alcohols [1].

Q2: I see a new spot on TLC that is less polar, but after silica column chromatography, I recover mostly alcohol or complex mixtures.

Diagnosis: On-column hydrolysis or elimination. The Science: Tertiary mesylates are excellent leaving groups. Silica gel is slightly acidic and contains bound water. As the compound passes through the column, the silica catalyzes two side reactions:

  • Hydrolysis: Reverting to the starting alcohol.

  • Elimination: Losing MsOH to form the exocyclic alkene (1-benzhydryl-3-methyleneazetidine).

The Fix: Avoid Silica Chromatography. This mesylate is typically a crystalline solid. Adopt a crystallization workup (e.g., DCM/Hexanes or Ether/Petroleum Ether) or a simple aqueous wash followed by precipitation. If purification is absolutely necessary, use Neutral or Basic Alumina or pre-treat silica with 2% TEA to neutralize acidity.

Q3: My product contains a significant impurity (10-15%) that looks like the chloride analog.

Diagnosis: Competitive substitution by chloride ions (


/

borderline). The Science: During the reaction, TEA-HCl is generated as a byproduct. If the reaction mixture warms up (room temp or higher) or runs too long, the free chloride ions can displace the newly formed mesylate. The tertiary carbocation at the 3-position is stabilized by the ring strain relief (planarization), making this substitution easier than expected.

The Fix:

  • Keep the reaction strictly cold (

    
    C).[1]
    
  • Quench immediately upon completion (monitor by TLC).

  • Do not let the reaction stir overnight.

Optimized Experimental Protocol

This protocol utilizes the Sulfene mechanism to overcome steric hindrance and minimizes thermal stress to prevent elimination.

Materials
  • Substrate: 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq)

  • Base: Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (10-15 volumes)

  • Atmosphere: Nitrogen or Argon (Critical)

Step-by-Step Procedure
  • Preparation: Dry the starting material under high vacuum for 2 hours to remove trace water.

  • Dissolution: Dissolve the alcohol and TEA in anhydrous DCM. Cool the mixture to -10°C (Ice/Salt bath).

  • Addition: Add MsCl dropwise over 20 minutes.

    • Critical: Maintain internal temperature below 0°C. The formation of sulfene is exothermic.

  • Reaction: Stir at -10°C to 0°C.

    • Monitoring: Check TLC every 30 minutes. Reaction is typically complete within 1-2 hours via the sulfene route.

  • Quench: Once SM is consumed, quench by adding cold saturated

    
     solution while stirring rapidly.
    
  • Workup (Cold):

    • Separate layers while keeping the mixture cool.

    • Wash organic layer with cold water (x2) and cold brine (x1).

    • Dry over

      
       (avoid 
      
      
      
      as it can be slightly Lewis acidic).
  • Isolation: Filter and concentrate the solvent under reduced pressure at low temperature (bath < 30°C). Do not rotovap to dryness if the product is unstable; concentrate to a slurry.

  • Purification: Add cold Hexanes or Diethyl Ether to the concentrated DCM residue to induce crystallization. Filter the solid and dry under vacuum.

Comparative Data: Base & Solvent Effects[1][2][3][4]

The choice of base dictates the mechanism and yield.

ConditionMechanismYieldPrimary Issue
Pyridine /

C
Nucleophilic Subst.< 30%Steric hindrance prevents reaction; MsCl hydrolyzes.
TEA / DCM / RT Sulfene50-60%Elimination byproducts; Chloride substitution.
TEA / DCM /

C
Sulfene > 85% Optimal balance of reactivity and stability.
NaH / THF Alkoxide AttackVariableStrong base causes ring fragmentation/elimination.

Mechanistic Visualization

Understanding why TEA works better than Pyridine is key to troubleshooting future batches.

Mechanism cluster_Pyridine Standard Pyridine Route (Fails) MsCl MsCl Sulfene Sulfene Intermediate (CH2=SO2) Highly Reactive Electrophile MsCl->Sulfene Deprotonation by TEA (Elimination) TEA TEA (Base) TEA->Sulfene Product Target Mesylate Sulfene->Product Fast Addition (Bypasses Sterics) Alcohol Tertiary Alcohol (Sterically Hindered) Alcohol->Product Traps Sulfene DirectAttack Direct Nucleophilic Attack Blocked by Methyl Group

Figure 2: The Sulfene Mechanism allows the reagent to bypass the steric bulk of the tertiary center [1].

References

  • King, J. F., et al. (1992). "Mechanism of the reaction of methanesulfonyl chloride with alcohols in the presence of tertiary amines." Journal of the American Chemical Society, 114(5), 1743–1749. Link

  • Organic Syntheses. (1998). "General procedures for the preparation of mesylates from hindered alcohols." Organic Syntheses, Coll. Vol. 9, p. 58. Link

  • PubChem. (n.d.).[2] "Compound Summary: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate." National Library of Medicine. Link

Sources

Technical Support Center: Purification of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-AZT-003 Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Risk Assessment

You are attempting to purify 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9).[1] This is a high-risk purification due to the convergence of three instability factors:

  • The Leaving Group: The methanesulfonate (mesylate) is highly reactive and prone to nucleophilic displacement or elimination.

  • The Ring Strain: The azetidine ring (25.4 kcal/mol strain) is susceptible to acid-catalyzed ring opening.[1]

  • The Basic Nitrogen: The tertiary amine in the azetidine ring will protonate on standard acidic silica (pH ~4–5), leading to irreversible adsorption ("streaking") and catalytic decomposition.

Core Directive: Standard flash chromatography will likely result in product loss or degradation.[1] You must use Buffered Silica Chromatography or Neutral Alumina .[1][2]

Pre-Purification Decision Matrix

Before preparing a column, verify if chromatography is strictly necessary. Mesylates of benzhydryl-protected azetidines are often highly crystalline.[1]

purification_decision Start Crude Reaction Mixture (Mesylation of Alcohol) TLC_Check TLC Analysis (Check Impurity Profile) Start->TLC_Check Impurity_Type Is the major impurity polar (salts) or non-polar? TLC_Check->Impurity_Type Crystallization Attempt Crystallization (EtOAc/Hexane or Et2O) Impurity_Type->Crystallization High Purity (>85%) Column_Req Chromatography Required Impurity_Type->Column_Req Complex Mixture Crystallization->Column_Req Crystallization Failed Method_Select Select Stationary Phase Column_Req->Method_Select Neutral_Silica Method A: TEA-Buffered Silica Method_Select->Neutral_Silica Standard Path Alumina Method B: Neutral Alumina (Grade III) Method_Select->Alumina Acid Sensitive

Figure 1: Decision tree for purification strategy. Prioritize crystallization to avoid silica exposure.

Technical Protocol: Buffered Silica Chromatography

If chromatography is unavoidable, you must neutralize the acidic silanol groups on the silica gel.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Buffer Additive: Triethylamine (TEA) or 1% Ammonium Hydroxide (less common for mesylates).[1]

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM).[1] Avoid Methanol if possible to prevent metholysis of the mesylate.

Step-by-Step Workflow
Phase 1: Slurry Preparation (The "Deactivation" Step)
  • Calculate the required silica mass (typically 20:1 to 50:1 silica-to-crude ratio).[1]

  • Suspend the silica in the starting mobile phase (e.g., 10% EtOAc in Hexane).

  • CRITICAL: Add 1.0% v/v Triethylamine (TEA) to the slurry.

  • Stir gently for 5–10 minutes. This allows the TEA to bind to the acidic silanol sites (

    
    ), creating a neutral surface.
    
Phase 2: Column Packing & Equilibration
  • Pour the slurry into the column.

  • Flush with at least 2 column volumes (CV) of the mobile phase containing 0.5% TEA.[1]

    • Why? This ensures the entire length of the column is basic. If the bottom is acidic, your product will degrade right before elution.

Phase 3: Sample Loading
  • Dissolve the crude residue in a minimum amount of DCM or Toluene.

  • Do not use solid loading on standard silica. If solid loading is necessary, use Celite or basic alumina, never acidic silica.

Phase 4: Elution
  • Elute with a gradient of Hexane/EtOAc (with 0.5% TEA maintained throughout).

  • Flow Rate: Run faster than usual. Minimizing residence time reduces the window for hydrolysis.

  • Fraction Collection: Collect small fractions. The benzhydryl group is UV active; monitor at 254 nm.

Troubleshooting & FAQs

Q1: Why is my product "streaking" or tailing on the TLC/Column?

Diagnosis: Protonation of the Azetidine Nitrogen. Mechanism: Silica gel has a pH of ~4–5.[1] The azetidine nitrogen (


 ~10–11) acts as a base, accepting a proton from the silanol groups (

...

).[1] This ionic interaction drags the molecule, causing broad peaks and yield loss. Solution: You must maintain a basic mobile phase (0.5–1% TEA) to keep the nitrogen deprotonated (free base form).[1]
Q2: I see a new spot appearing just below my product. What is it?

Diagnosis: Hydrolysis (Mesylate


 Alcohol).
Mechanism:  Trace water in the solvent or on the silica surface acts as a nucleophile, displacing the mesylate group.


Solution:
  • Use anhydrous solvents.[1]

  • Ensure the column is run quickly (< 30 mins).

  • Verify the mesylate is not hydrolyzing in the collection tubes (evaporate fractions immediately at

    
    ).
    
Q3: Can I use Methanol (MeOH) to increase polarity?

Advisory: Avoid if possible. Reasoning: Methanol is a nucleophile.[1] In the presence of silica (Lewis acid), MeOH can displace the mesylate to form the methyl ether (


).
Alternative:  Use Acetone or increased EtOAc concentration for polarity.[1] If MeOH is required, keep it <5% and ensure TEA is present.

Comparative Data: Stationary Phase Performance

ParameterStandard Silica (Untreated)TEA-Buffered SilicaNeutral Alumina (Grade III)
Surface pH Acidic (~4.[1]5)Basic (~9.[1]0)Neutral (~7.[1][3]0)
Recovery Yield < 40% (High degradation)85–95%90–98%
Peak Shape Broad tailingSharpSharp
Risk Factor Critical Failure LowLow
Cost LowLowHigh

References

  • Silica Gel Acidity & Deactivation

    • Source: BenchChem Technical Support.[1][2] "Preventing Desilylation During Chromatographic Purification." (Discusses neutralizing silica with TEA for acid-sensitive protecting groups).

  • Azetidine Ring Stability

    • Source: West, T. H., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1] J. Org.[1][4] Chem., 2021.[5][6] (Details the acid-mediated ring-opening mechanisms of azetidines).

    • URL:[Link][1]

  • General Mesylate Purification

    • Source: ResearchGate Community Discussion.[1] "Deactivation of silica gel with triethylamine." (Peer-reviewed technical discussion on TEA concentrations for labile compounds).

    • URL:[Link]

  • Compound Data (1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate)

    • Source: PubChem Compound Summary for CID 2758716.[1]

    • URL:[Link][1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate before handling, as mesylates are potential alkylating agents and genotoxins.[1]

Sources

Identification of side products in the synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Identification & Process Optimization Target Molecule CAS:

Executive Summary & Reaction Logic

The Challenge: Synthesizing 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (hereafter Compound A ) is a balancing act between the high reactivity of the sulfonate leaving group and the inherent ring strain of the azetidine scaffold (~26 kcal/mol).

The Core Conflict: You are installing an excellent leaving group (Mesylate, -OMs) on a quaternary carbon (C3) within a strained 4-membered ring.

  • Steric Factor: The C3 position is a quaternary center (bonded to Methyl, OMs, C2, and C4). SN2 substitution is sterically impossible.

  • Strain Factor: The azetidine ring is highly susceptible to acid-catalyzed ring opening.

  • Electronic Factor: The basic conditions required to neutralize HCl (generated from MsCl) promote E2 elimination , leading to the exocyclic alkene.

Reaction Pathway & Impurity Map

The following diagram visualizes the "Critical Path" to the target and the specific deviations that lead to common side products.

ReactionPath SM Starting Material (1-Benzhydryl-3-methylazetidin-3-ol) Target TARGET PRODUCT (Mesylate) 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate SM->Target MsCl, TEA/DIPEA DCM, < 0°C SP_Elim IMPURITY A (Elimination) 3-Methylene-1-benzhydrylazetidine (Exocyclic Alkene) Target->SP_Elim Excess Base, Temp > 10°C (E2 Elimination) SP_RingOpen IMPURITY B (Ring Opening) Linear Amino-Mesylates/Chlorides (e.g., N-(2-chloro-3-hydroxy-2-methylpropyl)...) Target->SP_RingOpen Acidic Workup, Unscavenged HCl, Silica Gel SP_Hydrol IMPURITY C (Hydrolysis) Reversion to Alcohol (SM) Target->SP_Hydrol Moisture, Aqueous Workup

Figure 1: Reaction landscape showing the competition between mesylation, elimination, and ring opening.

Troubleshooting Guide: Identification & Remediation

Use this table to diagnose issues based on TLC/LC-MS observations.

SymptomProbable ImpurityRoot CauseCorrective Action
New Non-Polar Spot (High Rf on TLC)Impurity A: 3-Methylene-1-benzhydrylazetidine (Elimination Product)Over-heating or Excess Base. The mesylate is a good leaving group.[1] At T > 10°C, base promotes E2 elimination to form the exocyclic double bond.1. Maintain reaction T between -10°C and 0°C .2. Add base slowly to avoid localized heating.3. Switch to a milder base (e.g., Collidine) if TEA causes issues.
New Polar/Baseline Spot (Streaking on TLC)Impurity B: Ring-Opened Linear Amines (Acidolysis Product)Unscavenged HCl. MsCl generates HCl. If the base is insufficient, the azetidine nitrogen protonates, triggering nucleophilic attack by Cl- or water, snapping the ring open.1. Ensure >1.5 eq of base (TEA/DIPEA).2. Do not use acid in workup (no 1N HCl washes). Use sat. NaHCO3 or NH4Cl.3.[2] Neutralize silica gel with 1% TEA before chromatography.
SM Persists (Target forms slowly)Impurity C: Hydrolyzed Alcohol (Reversion)Wet Solvents or Old MsCl. Mesyl chloride hydrolyzes to methanesulfonic acid in moist air. The target mesylate is also moisture sensitive.1. Distill DCM over CaH2 or use molecular sieves.2. Use fresh MsCl (colorless, not yellow).3. Keep reaction under N2/Ar atmosphere.
Product Degrades on Column Ring Opening (On-Column) Silica Acidity. Standard silica gel is slightly acidic (pH ~5-6), which is sufficient to open the activated azetidine ring.1. Pre-treat Silica: Slurry silica in Hexane/EtOAc + 1-2% Triethylamine.2. Use Alumina (Basic or Neutral) instead of Silica.3. Perform rapid filtration, not a long column.

Deep Dive: The "Quaternary" Conundrum

Why is this synthesis more difficult than a standard primary alcohol mesylation?

The Mechanism of Failure

In a typical primary alcohol (R-CH2-OH), the competing SN2 reaction (Cl- attacking the carbon) is a minor concern. However, in 1-Benzhydryl-3-methylazetidin-3-ol :

  • The Center is Quaternary: The C3 carbon is bonded to four non-hydrogen groups. SN2 is geometrically impossible.

  • The Ring is Strained: The bond angles in azetidine are ~90°, far from the ideal sp3 109.5°.

  • The Result: The molecule is "spring-loaded." Once the -OH is converted to -OMs (a good leaving group), the molecule desperately wants to relieve steric crowding and ring strain.

    • Path A (Elimination): Removing a proton from the methyl group (or C2/C4, though less likely due to bridgehead-like constraints) creates an exocyclic double bond. This relieves the steric crowding at C3.

    • Path B (Ring Opening): Protonation of the Nitrogen (by stray HCl) pulls electron density, making C2 and C4 electrophilic. The ring snaps open to form a linear chain, relieving all ring strain.

Optimized Synthetic Protocol

Objective: Minimize Elimination (Impurity A) and Ring Opening (Impurity B).

Reagents:

  • 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask. Add 1-Benzhydryl-3-methylazetidin-3-ol and anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -10°C (Ice/Salt bath). Critical: Do not proceed until cold.

  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Mesylation: Add MsCl dropwise over 20 minutes.

    • Note: The reaction is exothermic. Rapid addition will cause local heating -> Elimination (Impurity A).

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC.

    • Stop Condition: Quench immediately upon consumption of SM. Do not let it stir overnight.

  • Quench (Gentle): Pour the mixture into ice-cold saturated NaHCO3 .

    • Warning: Do NOT use water or brine initially; the pH must remain basic/neutral to prevent ring opening.

  • Workup: Extract with DCM. Wash organic layer with cold NaHCO3, then Brine.[3] Dry over Na2SO4.

  • Purification: If necessary, recrystallize from Hexane/EtOAc. If chromatography is required, use TEA-neutralized silica .

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the solvent/base? A: Yes, but with caution. Pyridine is difficult to remove without acidic washes (CuSO4 or HCl), which will destroy your product (Ring Opening). If you use pyridine, you must remove it via azeotropic distillation with Toluene, not acidic extraction.

Q: Why does my NMR show a singlet at ~5.0 ppm? A: This is likely the exocyclic alkenes protons of Impurity A (3-Methylene-1-benzhydrylazetidine) . It indicates you either heated the reaction too much or used too strong a base.[2]

Q: Is the product stable at room temperature? A: No. It is thermally unstable. Store at 2-8°C (or -20°C for long term) under inert gas. The mesylate can slowly undergo elimination or hydrolysis even in solid state if moisture is present.

Q: Can I use Tosyl Chloride (TsCl) instead? A: Yes, but MsCl is generally preferred for steric reasons. The Tosyl group is much bulkier. Putting a bulky Tosyl group on a crowded quaternary C3 center usually slows the reaction down, allowing side reactions (like elimination) to compete more effectively.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate. Retrieved from [Link]

  • Synthesis & Side Products: Couty, F., & Evano, G. (2006). Ring expansion of 2-azetidinyl ynones to pyrrolin-4-ones. (Context on Azetidine Ring Opening/Expansion). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Elimination Mechanisms: Master Organic Chemistry. (2015).[1][5][6][7] Elimination Reactions of Alcohols. Retrieved from [Link]

  • Azetidine Reactivity: D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 3-substituted azetidines. Tetrahedron. (General reference on 3-substituted azetidine stability).

Sources

Preventing the formation of impurities during the mesylation of 1-benzhydryl-3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mesylation of 1-benzhydryl-3-methylazetidin-3-ol presents a unique synthetic challenge due to the convergence of two destabilizing factors: the tertiary nature of the alcohol and the inherent ring strain of the azetidine scaffold .[1]

While standard mesylation protocols (MsCl/TEA) work well for primary and secondary alcohols, applying them to this substrate often results in low yields and high impurity profiles.[2] This guide addresses the three critical failure modes:

  • Elimination to the exocyclic alkene (Methylene azetidine).

  • Nucleophilic Substitution by chloride ions (3-Chloro impurity).

  • Ring Opening driven by acid accumulation.[1]

Part 1: Impurity Analysis & Prevention Strategies

The "Alkene" Impurity (Elimination)

Identity: 1-Benzhydryl-3-methyleneazetidine Mechanism: E2 or E1cB Elimination.[1][2] Root Cause: The tertiary mesylate is an exceptional leaving group. In the presence of a base (like Triethylamine) and elevated temperatures (>0°C), the base deprotonates the adjacent methyl group, leading to the formation of the exocyclic double bond.[2]

  • Prevention Strategy:

    • Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or Pyridine .[1][2] DIPEA is more sterically hindered and less nucleophilic, reducing the rate of proton abstraction.

    • Temperature Control: The reaction is kinetically controlled. Maintain the internal temperature strictly between -10°C and 0°C . Do not allow the reaction to warm to room temperature until the quench.

The "Chloro" Impurity (Substitution)

Identity: 1-Benzhydryl-3-chloro-3-methylazetidine Mechanism: SN1 / SN2 Substitution.[1] Root Cause: When using Methanesulfonyl Chloride (MsCl), the byproduct is HCl (captured by the base as hydrochloride salt).[2] If the local concentration of chloride ions is high, Cl⁻ can displace the newly formed mesylate. This is exacerbated by the tertiary carbocation stability.

  • Prevention Strategy:

    • The "Anhydride" Switch: The most effective fix is to replace MsCl with Methanesulfonic Anhydride (Ms₂O) .[2] This eliminates the chloride ion entirely from the reaction matrix, replacing it with the non-nucleophilic methanesulfonate anion.

    • Solvent Choice: If MsCl must be used, use Dichloromethane (DCM) as the solvent.[2] Amine-hydrochloride salts are soluble in DCM, preventing the formation of a "slurry" where local chloride concentrations can spike on the surface of solid salts.[2]

The Ring-Opened Impurity

Identity: Various acyclic amino-mesylates.[1][2] Mechanism: Acid-Catalyzed Ring Opening.[1][2] Root Cause: Azetidines are strained (approx. 26 kcal/mol).[1][2] Any accumulation of acid (un-scavenged MsOH or HCl) will protonate the nitrogen, triggering a ring-opening event, often followed by hydrolysis.[2]

  • Prevention Strategy:

    • Stoichiometry: Ensure a base excess of 1.5 to 2.0 equivalents relative to MsCl.

    • Quench Protocol: Never quench with water or acidic brine.[1] Always quench into a saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize acid instantaneously.[1][2]

Part 2: Reaction Pathways Diagram

The following diagram illustrates the competition between the desired pathway and the impurity-generating pathways.

ReactionPathways Substrate 1-Benzhydryl-3-methyl azetidin-3-ol Intermediate Transition State (Tertiary Alcohol) Substrate->Intermediate + MsCl / Base Product Target Product: Mesylate Ester Intermediate->Product Kinetic Control (-10°C, Ms2O) Impurity_Alkene Impurity A: Exocyclic Alkene (Elimination) Intermediate->Impurity_Alkene High Temp (>10°C) Strong Base Impurity_Chloro Impurity B: 3-Chloro Analog (Substitution) Intermediate->Impurity_Chloro Presence of Cl- (Using MsCl) Product->Impurity_Alkene Prolonged Time Impurity_RingOpen Impurity C: Acyclic Amine (Ring Opening) Product->Impurity_RingOpen Acidic Workup (pH < 7)

Caption: Reaction landscape showing the divergence between the stable mesylate product and the thermodynamic traps (elimination and ring opening).

Part 3: Troubleshooting Guides (FAQs)

Q1: I am seeing a 15% conversion to the alkene (olefin) despite cooling. Why?

Diagnosis: This is likely a "Local Hotspot" issue or an "Addition Rate" issue.[1] Explanation: The reaction of MsCl with an alcohol is highly exothermic. Even if your bath is at -10°C, rapid addition of MsCl can spike the internal temperature to >20°C momentarily, triggering elimination.[2] Fix:

  • Dilute MsCl in DCM (1:1 ratio) before addition.[1][2]

  • Add the MsCl solution dropwise over 30–60 minutes.

  • Ensure vigorous stirring to dissipate heat.[1]

Q2: My product degrades during the aqueous workup.

Diagnosis: Acid-catalyzed hydrolysis/ring-opening.[1] Explanation: The mesylate group on a strained ring is sensitive. If the aqueous layer becomes acidic (due to MsCl hydrolysis generating MsOH), the azetidine ring will open.[2] Fix:

  • The "Cold Quench": Pour the reaction mixture into a pre-cooled (0°C) saturated NaHCO₃ solution. Do not add water to the reaction; add the reaction to the base.

  • Speed: Perform the extraction quickly. Do not let the organic phase sit in contact with the aqueous phase for prolonged periods.

Q3: Why is my yield stuck at 70% with unreacted starting material?

Diagnosis: Hydrolysis of Reagent.[1] Explanation: MsCl is moisture sensitive.[1] If your DCM is not anhydrous, MsCl hydrolyzes to Methanesulfonic acid (MsOH) before it reacts with your substrate.[2] MsOH will not mesylate the alcohol; it will only protonate the amine. Fix:

  • Dry DCM over molecular sieves (3Å) or use fresh anhydrous solvent.[1][2]

  • Increase MsCl equivalents to 1.5 eq to account for trace moisture, but ensure Base is increased to 2.0 eq.

Part 4: Recommended Protocol (High-Purity Method)

This protocol utilizes Methanesulfonic Anhydride (Ms₂O) to eliminate the risk of chloro-impurities and minimize elimination.[1][2]

Reagents:

  • Substrate: 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)[1][2]

  • Reagent: Methanesulfonic Anhydride (Ms₂O) (1.3 eq)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) (10 volumes)[1][2]

Workflow Diagram:

ProtocolFlow Start Start: Dissolve Substrate in DCM Cooling Cool to -10°C (Ice/Salt Bath) Start->Cooling AddBase Add DIPEA (2.0 eq) Stir 10 min Cooling->AddBase AddMs2O Add Ms2O (1.3 eq) Dropwise (solution in DCM) AddBase->AddMs2O Reaction Stir at -5°C to 0°C Monitor by TLC/HPLC (1-2 hrs) AddMs2O->Reaction Check Conversion >98%? Reaction->Check Check->AddMs2O No (Add 0.2 eq Ms2O) Quench Quench into Sat. NaHCO3 (Cold, 0°C) Check->Quench Yes Workup Phase Separation Wash w/ Brine -> Dry Na2SO4 Quench->Workup Isolate Concentrate <30°C (Avoid Thermal Elimination) Workup->Isolate

Caption: Optimized workflow using Ms2O to prevent chloride substitution and minimize thermal elimination.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried flask with 1-benzhydryl-3-methylazetidin-3-ol and anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Cool the solution to -10°C . Add DIPEA (2.0 eq) in one portion.

  • Reagent Addition: Dissolve Ms₂O (1.3 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 0°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by HPLC. Note: Do not reflux or heat.[2]

  • Quench: Pour the reaction mixture into a vigorously stirred, ice-cold solution of saturated NaHCO₃.

  • Workup: Separate the organic layer.[1][3] Wash with cold water (1x) and brine (1x).[1][2] Dry over Na₂SO₄.[1]

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Set the rotovap bath temperature to <30°C . Higher temperatures during concentration can induce elimination in the concentrated syrup.

Part 5: Data Summary Table

ParameterStandard Method (MsCl)Optimized Method (Ms₂O)Impact on Quality
Reagent Methanesulfonyl ChlorideMethanesulfonic AnhydrideMs₂O prevents 3-chloro impurity formation.[1][2]
Base Triethylamine (TEA)DIPEA or PyridineDIPEA reduces E2 elimination risk.[1][2]
Temp 0°C to RT-10°C to 0°CLow temp is critical to stop alkene formation.[1]
Quench Water/BrineSat.[1] NaHCO₃Bicarbonate prevents acid-mediated ring opening.[1][2]
Typical Yield 60–75%85–92% Higher yield due to suppressed side reactions.[1]

References

  • ChemicalBook. (2023).[1][2] (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol Properties and Suppliers. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 10015138, (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. Retrieved from [1][2]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. (General reference for tertiary mesylate instability). Retrieved from

  • Bott, T. M., & West, F. G. (2012).[1][2] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1). (Reference for azetidine ring strain and stability). Retrieved from [1][2]

  • Chemistry Steps. (2023). Mesylates and Tosylates with Practice Problems. Retrieved from

Sources

Stability issues of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Technical Support Center for researchers working with 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate . It synthesizes specific chemical stability data with practical troubleshooting protocols.

Senior Application Scientist Desk Subject: Stability, Handling, and Troubleshooting Guide CAS: 133891-87-9 | Formula: C₁₈H₂₁NO₃S[1]

Core Stability Overview

Status: High Alert – Moisture & Thermal Sensitive.

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a tertiary mesylate situated on a strained azetidine ring . This structural combination creates a "perfect storm" for reactivity. Unlike secondary mesylates, the tertiary center at the C3 position heavily favors Sₙ1 solvolysis and E1 elimination pathways over simple substitution.

Primary Failure Modes:

  • Hydrolysis: Rapid reversion to the parent alcohol (1-benzhydryl-3-methylazetidin-3-ol) in the presence of trace moisture.

  • Elimination: Spontaneous loss of methanesulfonic acid (MsOH) to form the exocyclic alkene (1-benzhydryl-3-methyleneazetidine), driven by the release of steric crowding at the tertiary center.

  • Ring Opening: Acid-catalyzed cleavage of the azetidine ring, often triggered by the MsOH byproduct generated during decomposition.

Troubleshooting & FAQs
Q1: My NMR shows a new set of olefinic peaks around 5.0–5.5 ppm. What happened?

Diagnosis: You have likely triggered thermal elimination . Mechanism: The tertiary mesylate is a potent leaving group. Even mild heating or prolonged storage at room temperature can induce E1 elimination, generating 1-benzhydryl-3-methyleneazetidine . Solution:

  • Immediate Action: Check the integration of the methyl singlet (usually ~1.5–1.7 ppm). If it is decreasing while olefinic protons appear, elimination is occurring.

  • Prevention: Maintain reaction temperatures strictly below 0°C during formation. Store the isolated solid at -20°C. Avoid strong bases that can deprotonate the methyl group, accelerating E2 elimination.

Q2: The compound turned into a sticky oil/gum during vacuum drying. Is it recoverable?

Diagnosis: Polymerization or Acid-Catalyzed Decomposition. Mechanism: As the mesylate decomposes (hydrolysis or elimination), it releases Methanesulfonic Acid (MsOH) . In the concentrated oil phase (during rotary evaporation), this acid protonates the azetidine nitrogen. The resulting ammonium species destabilizes the ring, leading to ring-opening polymerization or formation of acyclic amino-mesylates. Solution:

  • Protocol Adjustment: Always quench the reaction mixture with a mild base (e.g., saturated NaHCO₃) before concentration to neutralize any free acid.

  • Recovery: If it is an oil, attempt to re-dissolve in cold DCM and wash rapidly with cold NaHCO₃. If the ring has opened, the material is likely lost.

Q3: Can I use Methanol or Ethanol for recrystallization?

Diagnosis: Critical Error – Solvolysis. Mechanism: Tertiary mesylates undergo extremely rapid Sₙ1 solvolysis in protic solvents. Methanol will attack the tertiary carbocation, forming the methyl ether (1-benzhydryl-3-methoxy-3-methylazetidine) and displacing the mesylate. Solution:

  • Solvent Selection: Use aprotic solvents only.

    • Recommended: Dichloromethane (DCM), THF (anhydrous), or Toluene.

    • Precipitation: Dissolve in minimal cold DCM and precipitate with cold Hexanes or Diethyl Ether.

Q4: How do I store this compound for more than 24 hours?

Diagnosis: Shelf-life degradation. Standard:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Amber glass (light sensitive) with a Parafilm/Teflon seal.

  • Stabilizer: Some protocols suggest storing as a solid rather than in solution, as solution-state kinetics favor degradation.

Experimental Protocols
Protocol A: Stability-Optimized Workup

Use this protocol to isolate the mesylate while minimizing elimination/hydrolysis.

StepActionTechnical Rationale
1 Quench Pour reaction mix (DCM) into ice-cold sat. NaHCO₃.
2 Extraction Extract rapidly with cold DCM (2x).
3 Drying Dry over anhydrous Na₂SO₄ for <10 mins.
4 Concentration Rotovap at bath temp < 25°C .
5 Storage Re-dissolve residue in anhydrous Toluene and evaporate (azeotrope water) or store under high vac.
Protocol B: Rapid Quality Check (H-NMR)

Run in CDCl₃ (neutralized with K₂CO₃ if possible) or C₆D₆.

  • Target Peak (Product): Singlet at ~1.6 ppm (3-Methyl), Multiplet at ~2.9-3.5 ppm (Azetidine ring protons), Singlet at ~3.0 ppm (Mesylate methyl).

  • Impurity A (Alcohol): Methyl singlet shifts upfield; loss of Mesylate peak.

  • Impurity B (Alkene): Disappearance of Methyl singlet; appearance of exocyclic alkene protons (~5.2 ppm).

Mechanistic Visualization

The following diagram details the decomposition pathways. Note the central role of the Tertiary Carbocation intermediate, which dictates the instability.

DecompositionPathways Mesylate 1-Benzhydryl-3-methyl azetidin-3-yl mesylate (Target Compound) Cation Tertiary Carbocation (Transient Intermediate) Mesylate->Cation Spontaneous ionization (S_N1 / E1 rate limiting) RingOpen Ring-Opened Acyclic Amines Mesylate->RingOpen + Acid (MsOH) (Ring Strain Release) Alcohol Hydrolysis Product (3-Hydroxy derivative) Cation->Alcohol + H2O (Moisture) Alkene Elimination Product (Exocyclic Alkene) Cation->Alkene - H+ (Heat/Base)

Figure 1: Decomposition pathways of tertiary azetidinyl mesylates. The thermal elimination path (Red Arrow) is the dominant instability vector in non-nucleophilic media.

References
  • Vertex Pharmaceuticals Inc. (2007). Aminopyrimidines useful as kinase inhibitors. WO2007056221A2. (Describes the synthesis of 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate in DCM/TEA).

  • Accela ChemBio. (2023).[1] Product Safety and Handling: 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate. (Specifies inert atmosphere and light sensitivity). [1]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[2] (Review of azetidine ring strain and ring-opening tendencies).

  • Dowling, M. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Mechanistic insight into acid-mediated azetidine decomposition).

Sources

Removal of residual methanesulfonyl chloride from 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Methanesulfonyl Chloride (MsCl) from 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Executive Summary

This guide addresses the critical removal of Methanesulfonyl Chloride (MsCl) from the reaction mixture of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate . MsCl is a highly reactive electrophile and a known Genotoxic Impurity (GTI) . Regulatory bodies (ICH M7 guidelines) require its control to parts-per-million (ppm) levels in pharmaceutical intermediates.

This support document provides a validated "Kill Step" protocol, troubleshooting for phase separation, and crystallization strategies to ensure high purity without compromising the stability of the strained azetidine ring.

Module 1: The "Kill Step" – Quenching Protocol

The Challenge: MsCl hydrolyzes relatively slowly in neutral water due to its hydrophobicity. A simple water wash is often insufficient, leaving residual MsCl "hiding" in the organic phase, which can later co-crystallize with your product.

The Solution: A biphasic quench with mild base and controlled agitation time .

Standard Operating Procedure (SOP)
StepActionTechnical Rationale
1. Cool Down Cool reaction mixture (DCM or Toluene) to 0–5°C .Controls the exotherm of the initial hydrolysis. Prevents thermal degradation of the azetidine ring.
2. Base Addition Add saturated aqueous NaHCO₃ (1.5 - 2.0 eq relative to excess MsCl).Neutralizes the HCl byproduct (driving equilibrium forward) and catalyzes hydrolysis. Avoid NaOH , which may hydrolyze the product ester.
3. Agitation (CRITICAL) Stir vigorously for minimum 4 hours at ambient temperature (20–25°C).MsCl hydrolysis is rate-limited by phase transfer. Time is required to fully convert MsCl to water-soluble MsOH.
4. Phase Cut Separate layers.[1] Keep the organic layer.The hydrolyzed byproducts (MsOH and NaCl) partition into the aqueous layer.
5. Brine Wash Wash organic layer with 10% Brine.Breaks emulsions and removes residual acidity.

Process Insight: If your in-process control (IPC) shows >100 ppm MsCl after 4 hours, do not proceed to concentration. Extend stirring time or add a nucleophilic scavenger (e.g., imidazole, 0.1 eq) followed by a mild acidic wash, though the latter carries yield risks for basic azetidines.

Module 2: Crystallization & Isolation

Crystallization is the most effective method for rejecting trace MsCl, as the impurity remains in the mother liquor.

Recommended Solvent System: Isopropanol (IPA) / Methanol.

  • Solvent Swap: Concentrate the organic phase (DCM) under reduced pressure (Max Bath Temp: 45°C) to a thick oil.

    • Warning: Do not distill to dryness; thermal instability of the mesylate can lead to ring-opening.

  • Dissolution: Dissolve the residue in minimal warm Methanol (40°C).

  • Anti-solvent Addition: Slowly add IPA or MTBE while cooling.

  • Filtration: Filter the white crystalline solid.

  • Cake Wash: Wash the filter cake with cold solvent (e.g., cold IPA). This displacement wash is critical for removing the mother liquor containing the residual MsCl.

Visual Workflow: Purification Logic

The following diagram illustrates the critical decision points and process flow for removing MsCl.

MsCl_Removal_Workflow Start Crude Reaction Mixture (Contains Product + Excess MsCl) Quench Quench Step: Add Sat. NaHCO3 Stir 4-6 Hours @ 20°C Start->Quench IPC_Check IPC: Check MsCl Level (GC-FID / GC-MS) Quench->IPC_Check Phase_Sep Phase Separation (Discard Aqueous) IPC_Check->Phase_Sep MsCl < 0.5% Scavenger Add Amine Scavenger (e.g., Morpholine/Imidazole) IPC_Check->Scavenger MsCl > 0.5% Distillation Solvent Swap (Vacuum < 45°C) Phase_Sep->Distillation Crystallization Crystallization (MeOH / IPA) Distillation->Crystallization Filtration Filtration & Cake Wash (Critical for Purging) Crystallization->Filtration Final_QC Final QC Analysis Filtration->Final_QC Acid_Wash Mild Acid Wash (Remove Scavenger) Scavenger->Acid_Wash Acid_Wash->Phase_Sep

Figure 1: Process flow for the removal of MsCl, including a contingency loop for high-impurity batches.

Troubleshooting & FAQs
Q1: My final product still has 500 ppm MsCl. Why did the crystallization fail?

Diagnosis: This usually happens if the "Cake Wash" step was insufficient or skipped. Fix: The MsCl resides in the mother liquor (wetting the crystals). You must perform a displacement wash with clean, cold solvent on the filter.

  • Action: Reslurry the product in cold IPA/Heptane (1:1) and refilter.[1][2][3]

Q2: I see a "rag layer" during the NaHCO₃ wash. How do I handle it?

Diagnosis: The benzhydryl group is bulky and lipophilic, while the mesylate is polar, creating surfactant-like properties. Fix: Do not discard the rag layer immediately; it often contains product.

  • Action: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add a small amount of saturated NaCl (Brine) to increase the ionic strength of the aqueous phase.

Q3: Can I use heat to speed up the MsCl hydrolysis?

Diagnosis: NO. Reasoning: The product contains a mesylate leaving group and a strained azetidine ring. Heating >50°C in the presence of water/base risks:

  • Hydrolysis of the product (Mesylate

    
     Alcohol).
    
  • Ring-opening of the azetidine.

  • Action: Rely on time and agitation (mass transfer), not heat.

Q4: What is the regulatory limit for MsCl?

Answer: MsCl is a Class 2 solvent/mutagenic impurity under ICH M7.

  • Limit: Typically calculated based on the Threshold of Toxicological Concern (TTC).[4][5] For long-term treatment, the limit is often 1.5 µ g/day .[5]

  • Calculation: If the daily dose of the drug is 100 mg, the limit is 15 ppm. If the dose is 1g, the limit is 1.5 ppm.

Analytical Methods: Detection of MsCl

Standard HPLC (UV) is often blind to MsCl because it lacks a strong chromophore and co-elutes with solvents.

Recommended Method: GC-FID or GC-MS

  • Column: DB-624 or equivalent (designed for volatile solvents).

  • Carrier Gas: Helium.

  • Injector Temp: 200°C.

  • Detector: FID (250°C).

  • Sample Prep: Dissolve sample in DCM (avoid Methanol, as it reacts with MsCl to form Methyl Methanesulfonate, creating a false negative for MsCl and a false positive for another GTI).

References
  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[6]

  • Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, 2009.

  • Callis, C. C., et al. "Methanesulfonyl Chloride." Organic Syntheses, Coll.[1] Vol. 1, p.393 (1941). (Provides baseline reactivity data).

  • Liu, S., et al. "Practical Synthesis of 1-Benzhydryl-3-azetidinol." Synthetic Communications, 2005. (Context for the azetidine scaffold stability).

Sources

Technical Support: Optimization of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate Conversions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-3389-STERIC Subject: Overcoming Steric Hindrance & Elimination in Quaternary Azetidine Substitution Status: Active Guide[1][2][3]

The Substrate Architecture: Why This Reaction Fails

Before troubleshooting, you must understand the specific steric landscape of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9).[1][2][3] You are not merely attempting a substitution; you are fighting a geometric war on two fronts.

The Steric/Strain Conflict[1][2][3]
  • The Quaternary Blockade (C3 Position): The C3 carbon is fully substituted (quaternary).[1][2][3] It holds a methyl group and the mesylate leaving group.[1][2][3] In a standard

    
     trajectory, the nucleophile must attack from the back.[2][3] However, the methyl group  acts as a "neopentyl-like" shield, drastically raising the activation energy for direct displacement.[1][2][3]
    
  • The N-Benzhydryl Umbrella: The nitrogen is substituted with a benzhydryl (diphenylmethyl) group.[1][2][3] This bulky group does not freely rotate; it locks the azetidine ring puckering.[1][2][3] If the benzhydryl group adopts a conformation shielding the "bottom" face (cis to the leaving group trajectory), the nucleophile is physically blocked from approaching.[2][3]

  • Ring Strain (~25 kcal/mol): The azetidine ring is highly strained.[1][2][3][4] Forcing conditions (high heat) often relieve this strain by ring opening (C-N bond cleavage) rather than the desired C-O bond cleavage.[1][2][3]

Diagnostic & Triage: What is your main failure mode?

Identify your specific issue below to jump to the relevant protocol.

SymptomDiagnosisRoot Cause
Starting Material Recovered (No Reaction) Kinetic Barrier The nucleophile cannot penetrate the steric wall of the Benzhydryl/Methyl groups.[1][2][3]
Formation of Exocyclic Alkene Elimination (

)
The mesylate left, but the nucleophile acted as a base, removing a proton from the C3-Methyl group.[1][2][3]
Complex Mixture / Polymerization Ring Opening The ring strain was released via nucleophilic attack at C2/C4 or acid-catalyzed hydrolysis.[1][2][3]

Troubleshooting Protocols

SCENARIO A: "I have no reaction (Kinetic Barrier)."

Goal: Lower the energy of the transition state or switch mechanisms.

  • The Mechanism Switch: Direct

    
     is virtually impossible here.[1][2][3] You must push the reaction toward an 
    
    
    
    -like
    pathway (dissociative mechanism) where the C-OMs bond breaks before the nucleophile attacks.[1][2][3] The resulting tertiary carbocation is stabilized by the methyl group, though destabilized by the ring strain.[2][3]
  • Protocol Adjustment:

    • Solvent: Switch to High Dielectric, Polar Aprotic solvents (e.g., Sulfolane or Nitromethane ) or Polar Protic solvents (e.g., TFE - Trifluoroethanol ).[1][2][3] TFE is excellent for stabilizing the leaving group (mesylate) via H-bonding, facilitating ionization without being nucleophilic enough to cause side reactions.[1][2][3]

    • Lewis Acid Catalysis: Add a mild Lewis acid (e.g.,

      
       or 
      
      
      
      ).[1][2][3] This coordinates to the sulfonyl oxygens, making the mesylate a "super-leaving group," forcing ionization at lower temperatures.[2][3]
SCENARIO B: "I am getting the alkene (Elimination)."

Goal: Suppress proton abstraction from the C3-methyl.

  • The Problem: The C3-methyl protons are chemically accessible.[1][2][3] If your nucleophile is even moderately basic (e.g., alkoxides, amines), it will grab a proton to form 1-benzhydryl-3-methyleneazetidine .[1][2][3]

  • Protocol Adjustment:

    • Nucleophile Size: Use "slim" linear nucleophiles (e.g., Azide

      
      , Cyanide 
      
      
      
      , Thiols).[1][2][3] These have a better chance of slipping past the steric bulk to hit the carbon rather than the proton.[1][2][3]
    • Basicity: Strictly avoid bases. If using an amine nucleophile, use the free base form, not the anion.[2][3] If using a salt, buffer the solution.[2][3]

    • Temperature: Lower the temperature. Elimination (

      
      ) usually has a higher activation energy than substitution; heating favors elimination.[1][2][3] Try 
      
      
      
      to RT with longer reaction times.
SCENARIO C: "The ring is opening."

Goal: Preserve the 4-membered heterocycle.

  • The Problem: Nucleophiles love to attack the C2 or C4 positions of azetidines because it releases ring strain.[1][2][3] This is accelerated by acid (protonation of the Nitrogen).[1][2][3]

  • Protocol Adjustment:

    • pH Control: Ensure the reaction remains neutral to slightly basic . Do NOT allow the nitrogen to become protonated (forming the ammonium salt), as this activates the C2/C4 carbons for attack.[2][3]

    • Scavengers: Add a non-nucleophilic base (e.g., 2,6-Di-tert-butylpyridine) to scavenge any methanesulfonic acid generated during the reaction.[1][2][3]

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. You must navigate the "Green Path" while avoiding the Red (Elimination) and Orange (Ring Opening) sinks.[1][2][3]

AzetidineReaction SM Substrate (1-Benzhydryl-3-methyl-3-OMs) TS_Ion Transition State (Ion Pair / Carbocation) SM->TS_Ion Ionization (Rate Limiting) Promoted by Polar Solvents Prod_RingOpen Side Product B (Ring Opened Linear Chain) SM->Prod_RingOpen Direct Attack @ C2/C4 (Acid Catalyzed) Prod_Sub Target Product (Substitution @ C3) TS_Ion->Prod_Sub Attack by Small Nucleophile (Kinetic Control) Prod_Elim Side Product A (Exocyclic Alkene) TS_Ion->Prod_Elim Attack by Base (Thermodynamic Control)

Caption: Mechanistic divergence in 3,3-disubstituted azetidines. Success requires stabilizing the Ion Pair (Yellow) and favoring the Green path over the Red.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use NaH or KOtBu to deprotonate my nucleophile for this reaction? A: Absolutely not. Strong bases will exclusively drive the reaction toward elimination (formation of the exocyclic double bond) or ring fragmentation.[2][3] Use neutral nucleophiles or weak bases (Carbonates/Bicarbonates) only.[1][2][3]

Q: Why is the Benzhydryl group used if it causes so much steric trouble? A: The Benzhydryl group is a "double-edged sword."[1][2][3] While sterically demanding, it provides essential lipophilicity for solubility and, crucially, prevents the nitrogen lone pair from participating too aggressively in ring-opening side reactions.[1][2][3] It is also a robust protecting group that can be removed later via hydrogenolysis (


).[2][3]

Q: I need to displace the mesylate with an amine. It's not working. A: Amines are poor nucleophiles for this specific quaternary center due to their own steric bulk.[1][2][3]

  • Workaround: Do not displace the mesylate directly.[1][2][3] Instead, allow the Elimination to occur intentionally to form the alkene (1-benzhydryl-3-methyleneazetidine). Then, perform a Hydroamination across the double bond to install your amine group.[2][3] This bypasses the quaternary substitution barrier entirely.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[1][2][3] Retrieved January 28, 2026 from [Link][2][3]

  • Couty, F., & Drouillat, B. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[2][3] RSC Advances, 7, 47738-47754.[1][2][3] (Mechanistic insights on ring strain and substitution). Retrieved from [Link]

Sources

Alternative work-up procedures for 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Alert: The "Hidden" Instability

Read This Before Proceeding

You are synthesizing 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate . Unlike primary or secondary mesylates, this compound possesses a tertiary mesyloxylated carbon on a strained azetidine ring.

The Failure Mode: Standard aqueous work-ups (water washes) often lead to drastic yield loss.

  • Hydrolysis (

    
    ):  The tertiary carbocation is stabilized by the methyl group and the benzhydryl nitrogen lone pair, making the mesylate an exceptional leaving group. Water rapidly hydrolyzes it back to the alcohol.
    
  • Elimination (

    
    ):  Under even mildly acidic conditions or elevated temperatures, the compound eliminates methanesulfonic acid to form the exocyclic alkene (1-benzhydryl-3-methyleneazetidine).
    

The Solution: You must move away from standard aqueous extractions. This guide provides two alternative work-up protocols designed to minimize water contact and thermal stress.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine which alternative work-up is best for your specific downstream application.

WorkupSelection Start Start: Reaction Complete (TLC) Isolate Do you need to ISOLATE the solid mesylate? Start->Isolate NextStep Is the next step performed in solution? Isolate->NextStep No Scale Reaction Scale Isolate->Scale Yes ProtB PROTOCOL B: Cold Buffered Wash (Best for Immediate Use) NextStep->ProtB Yes (Telescoping) ProtA PROTOCOL A: Anhydrous Filtration (Best for Storage/Purity) Scale->ProtA < 10g (Lab Scale) Scale->ProtB > 10g (Process Scale) Removes salts without water.\nPrevents hydrolysis. Removes salts without water. Prevents hydrolysis. ProtA->Removes salts without water.\nPrevents hydrolysis. Rapid removal of acid.\nMinimizes thermal stress. Rapid removal of acid. Minimizes thermal stress. ProtB->Rapid removal of acid.\nMinimizes thermal stress.

Figure 1: Decision tree for selecting the appropriate work-up based on stability requirements and scale.

Protocol A: The Anhydrous Filtration Method

Best for: High purity isolation, small scale (<10g), and storage. Principle: Exploits the insolubility of Triethylamine Hydrochloride (TEA[1]·HCl) in non-polar solvents to remove salts without introducing water.[1]

Reagents Required[2][3][4][5][6][7][8]
  • Anti-solvent: Anhydrous Diethyl Ether (

    
    ) or n-Hexane/Heptane.
    
  • Drying Agent:

    
     (Magnesium Sulfate) - Optional but recommended.
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Concentrate the reaction mixture (usually DCM) to ~20% of its original volume under reduced pressure at < 20°C .Removes excess MsCl and solvent. Crucial: Do not heat above 25°C to prevent elimination.
2 Precipitate salts by adding 5-10 volumes of cold (

) Diethyl Ether or n-Hexane/EtOAc (1:1).
TEA·HCl is highly soluble in DCM/Chloroform but insoluble in Ether/Hexanes. This forces the salt out of solution while keeping the lipophilic product dissolved [1].
3 Stir vigorously for 15 minutes in an ice bath.Ensures complete crystallization of the amine salts.
4 Filter the suspension through a pad of Celite® or a sintered glass funnel under Argon/Nitrogen.Removes the solid TEA[1][2]·HCl. The filtrate contains your product.
5 Evaporate the filtrate under high vacuum at < 20°C .Yields the crude mesylate as a solid/oil without ever exposing it to water.

Validation Check:

  • Visual: The filtrate should be clear. If cloudy, refilter.[3]

  • NMR: Check for the absence of TEA·HCl signals (approx. 3.1 ppm q, 1.3 ppm t).

Protocol B: The Cold Buffered Rapid Wash

Best for: Large scale (>10g), or when the next step involves nucleophilic substitution in the same solvent (telescoping). Principle: Uses pH control and low temperature to slow hydrolysis kinetics during a necessary aqueous wash.

Reagents Required[2][3][4][5][6][7][8]
  • Quench Buffer: 0.5M Phosphate Buffer (pH 7.0) or dilute

    
     (5% w/v). MUST BE PRE-CHILLED TO 0°C. 
    
  • Solvent: Dichloromethane (DCM).[4]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Cool the reaction mixture to -10°C to 0°C .Kinetic control. Hydrolysis rates drop significantly at lower temperatures.
2 Quench by adding the pre-chilled Buffer/NaHCO3 rapidly.Neutralizes HCl and excess MsCl. The pH must remain near 7-8. Acidic pH opens the azetidine ring; Basic pH (>10) hydrolyzes the mesylate [2].
3 Agitate vigorously for only 60 seconds.Minimize contact time between the organic and aqueous phases.
4 Separate phases immediately. Drain the organic (DCM) layer into a flask containing anhydrous

.
Rapid separation prevents the "emulsion trap" where hydrolysis occurs at the interface.
5 Repeat wash with cold Brine (

) if necessary.
Removes residual water and salts.
6 Dry over

for 10 mins and filter.
Removes trace water which acts as a nucleophile over time.

Validation Check:

  • pH Check: Test the aqueous layer.[3][4][5][6] It should be pH 7-8. If < 6, the azetidine ring is at risk.

Troubleshooting & FAQs

Q1: I see a white precipitate forming during the reaction. Is this my product?

No. This is likely Triethylamine Hydrochloride (TEA·HCl) .

  • Diagnosis: This confirms the reaction is progressing (HCl is being generated and scavenged).

  • Action: Do not filter it yet if the reaction isn't done. Follow Protocol A to remove it post-reaction.

Q2: My product turned into an oil and shows an alkene peak in NMR (approx 5.0-6.0 ppm).

Cause: Thermal Elimination.

  • Root Cause: You likely used a rotovap water bath > 30°C or stored the product at room temperature.

  • Fix: Keep all evaporation steps < 20°C. Store the mesylate at -20°C under Argon immediately.

Q3: I have a persistent emulsion in Protocol B.

Cause: The benzhydryl group is lipophilic, but the amine salts act as surfactants. Fix:

  • Do not wait for it to settle (hydrolysis risk!).

  • Add a small amount of Methanol (1-2%) to the organic layer to break surface tension.

  • Alternatively, filter the entire biphasic mixture through a pad of Celite.

Q4: How do I safely quench excess Methanesulfonyl Chloride (MsCl)?

Safety Alert: MsCl is lachrymatory and corrosive.

  • Protocol: In Protocol B, the dilute bicarbonate will quench MsCl to Methanesulfonic acid (water-soluble).

  • Warning: This generates

    
     gas. Ensure the vessel is vented.[7] Do not seal the separator funnel immediately after addition [3].
    

Visual Workflow: Protocol A (Anhydrous)

ProtocolA Step1 Reaction Mixture (DCM + Product + TEA.HCl) Step2 Concentrate (< 20°C) Step1->Step2 Step3 Add Cold Ether (Anti-Solvent) Step2->Step3 Step4 Precipitation of Salts Step3->Step4 Step5 Filter (Celite) Step4->Step5 Step6 Filtrate = Product Solid = Waste Step5->Step6

Figure 2: Workflow for the anhydrous removal of amine salts, preserving the labile mesylate.

References

  • BenchChem Technical Support. (2025).[1] Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures.[1] Retrieved from

  • Organic Process Research & Development. General guidelines for handling labile sulfonate esters. (Inferred general chemical principle for tertiary mesylates). See also: Morita, J. et al.[6] (2005).[6] "Water-solvent method for tosylation and mesylation..." Green Chemistry. Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonyl Chloride.[7][8] Retrieved from

  • National Institutes of Health (NIH). 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate Compound Summary. PubChem. Retrieved from

Sources

Improving the regioselectivity of reactions involving 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Displacement on 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Introduction & Core Challenge

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other bioactive scaffolds.[1] However, functionalizing the C3 position presents a classic physical organic chemistry paradox:

  • Steric Hindrance: The C3 center is a quaternary, neopentyl-like carbon.[1] Direct

    
     attack is sterically blocked by the methyl group and the ring puckering.[1]
    
  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy.[1][2] The transition state for ring opening (relief of strain) is often lower in energy than the transition state for steric crowding at C3.[1]

The Objective: Achieve nucleophilic substitution at C3 (Retaining the ring) while suppressing C2/C4 attack (Ring opening) or Elimination.

Critical Mechanism Analysis

To improve regioselectivity, one must understand the competing pathways.[1] The reaction does not proceed via a standard textbook


 mechanism due to the quaternary center.[1] It often involves a tight ion-pair intermediate or a borderline 

mechanism where the leaving group departs, but the carbocation is stabilized by the solvent cage or neighboring group participation before nucleophilic capture.[1]
Pathway Visualization (Graphviz)[1]

Azetidine_Pathways Start 1-Benzhydryl-3-methyl azetidin-3-yl mesylate IonPair Tight Ion Pair / Azabicyclobutonium TS Start->IonPair Solvolysis / Heat Prod_Sub Product A: C3 Substitution (Ring Retention) IonPair->Prod_Sub Strong Nucleophile Polar Aprotic Solvent (Kinetic Control) Prod_Open Product B: Ring Opening (Acyclic Amine) IonPair->Prod_Open Hard Nucleophile Acidic Conditions Attack at C2/C4 Prod_Elim Product C: Elimination (Exocyclic Alkene) IonPair->Prod_Elim Strong Base High T Factor1 Key Factor: Solvent Polarity (DMSO/DMF favors Ion Pair) Factor1->IonPair

Caption: Figure 1. Competing reaction pathways. Path A (Green) is the desired substitution.[1] Path B (Red) is the thermodynamically driven ring-opening failure mode.[1]

Troubleshooting Guide

This section addresses specific failure modes reported by process chemists working with this substrate.

Issue 1: "I am isolating an acyclic amine / homoallylic amine instead of the azetidine."

Diagnosis: Regioselectivity Failure (Ring Opening).[1] Root Cause: Nucleophilic attack occurred at the less hindered C2 or C4 position, or the reaction conditions were too acidic, protonating the nitrogen and activating the ring for cleavage. Corrective Actions:

  • Check pH: Ensure the reaction is strictly neutral or slightly basic. Protonated azetidines open rapidly.[1] Add a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) to scavenge any methanesulfonic acid generated.

  • Nucleophile Hardness: "Hard" nucleophiles (e.g., alkoxides, hydroxide) are more likely to attack the accessible C2 protons or carbon. Switch to "softer" nucleophiles (e.g., Azide, Thiolates, Cyanide) which prefer the orbital-controlled attack at the soft C3 center.

  • Temperature: Lower the temperature. Ring opening has a higher activation energy than ionization but is thermodynamically favored.[1]

Issue 2: "No reaction occurs; Starting Material (SM) is recovered."

Diagnosis: Steric Shielding / Leaving Group Stability. Root Cause: The neopentyl-like position is too hindered for direct attack at standard temperatures.[1] Corrective Actions:

  • Solvent Switch: Move to high-dielectric polar aprotic solvents (DMSO, DMF, NMP).[1] These solvents stabilize the charge separation in the transition state, lowering the barrier for the leaving group to depart (loosening the

    
     transition state).
    
  • Leaving Group Activation: Add a soluble iodide source (e.g., TBAI - Tetrabutylammonium iodide).[1] The iodide displaces the mesylate to form the transient 3-iodo species (Finkelstein reaction in situ), which is a better leaving group and less sterically demanding than the sulfonate.[1]

Issue 3: "Yield is low due to formation of an exocyclic alkene."

Diagnosis: Elimination (


 or 

). Root Cause: The nucleophile is acting as a base, removing a proton from the methyl group or the ring.[1] Corrective Actions:
  • Base Basicity: Avoid strong bases like NaH or KOtBu. Use bases with high steric bulk if neutralization is needed.[1]

  • Concentration: Increase substrate concentration to favor bimolecular substitution over unimolecular elimination.

Optimized Experimental Protocol

Target Transformation: Displacement of Mesylate with Sodium Azide (Model for C-N bond formation).

Note: This protocol is designed to maximize regioselectivity for the C3-substituted product.

ParameterSpecificationRationale
Substrate 1-Benzhydryl-3-methylazetidin-3-yl mesylate (1.0 eq)Starting material.[3][4]
Nucleophile Sodium Azide (

) (3.0 - 5.0 eq)
Small, linear, soft nucleophile minimizes steric clash.[1]
Solvent DMSO (Anhydrous)High dielectric constant (

) facilitates charge separation at the quaternary center.[1]
Additive 15-Crown-5 (0.1 eq) or TBAISolubilizes the azide anion, making it "naked" and more reactive.[1]
Temperature 80°C - 90°CSufficient energy to overcome steric barrier; do not exceed 100°C to avoid thermal decomposition.[1]
Time 12 - 24 HoursMonitor by LCMS.[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under Argon, dissolve the mesylate (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Activation: Add Tetrabutylammonium Iodide (TBAI) (0.1 eq). Stir for 15 minutes at RT.[1] This generates a trace amount of the more reactive iodide intermediate.

  • Nucleophile Addition: Add Sodium Azide (4.0 eq) in one portion.

  • Reaction: Heat the mixture to 85°C.

    • Checkpoint: Monitor via LCMS.[1] Look for the mass shift (

      
      ).[1] If ring opening occurs, the mass will be identical to the product, but the retention time will shift significantly (usually becomes more polar).
      
  • Workup: Cool to RT. Dilute with EtOAc and wash copiously with water (5x) to remove DMSO.[1] Caution: Do not use acidic washes.[1]

  • Purification: Flash chromatography on silica gel.

FAQ: Expert Insights

Q: Can I use a different protecting group than Benzhydryl? A: The Benzhydryl (diphenylmethyl) group is bulky. While it provides excellent stability for the nitrogen lone pair (preventing N-oxide formation), its steric bulk can sometimes hinder the approach of nucleophiles to the cis face.[1] If yields are consistently low, consider switching to a Boc or Cbz group.[1] However, be warned: Carbamate protecting groups reduce the basicity of the nitrogen, which decreases the risk of "Neighboring Group Participation" (NGP). While NGP can sometimes lead to rearrangement, it also stabilizes the developing cation at C3.[1] Removing it may slow the reaction down further.[1]

Q: Why does the literature suggest "Solvolysis" for these substrates? A: Because direct displacement is so hard, some protocols rely on solvolysis (e.g., heating in water/dioxane) to form the 3-hydroxy derivative via an


 pathway, which is then re-functionalized. This is risky for azetidines due to ring opening.[1] The direct displacement in DMSO described above is generally superior for preserving the ring.[1]

Q: Is the stereochemistry inverted? A: Theoretically, yes. If the mechanism is


, inversion occurs.[1] However, due to the tight ion-pair character and the symmetry of the starting material (if the N-substituent wasn't chiral), the stereochemical outcome can be scrambled.[1] For 1-benzhydryl-3-methylazetidin-3-yl mesylate, the C3 is not a stereocenter unless the ring has other substituents.[1] If you are using a chiral variant, expect partial racemization due to the carbocation character.[1]
References
  • Reaction Mechanism & Azetidine Stability

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][2]

    • Source: Organic & Biomolecular Chemistry (RSC), 2021.
    • URL:[Link]

  • Nucleophilic Substitution on Strained Rings

    • Title: Synthesis of 3-substituted azetidines from 3-mesylate precursors (General Methodology).[1]

    • Source: Journal of Medicinal Chemistry, 2012 (Context of Triple Reuptake Inhibitors).[4]

    • URL:[Link]

  • Substrate Data

    • Title: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Compound Summary).[1][5][6]

    • Source: PubChem / NIH.[1]

    • URL:[Link][1][5]

Sources

Technical Support Center: N-Alkylation of Azetidines with Sulfonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization and Troubleshooting of Azetidine N-Alkylation. Ticket ID: AZT-ALK-001 Status: Open for Consultation

Core Workflow & Mechanistic Pathways

Before troubleshooting, it is critical to visualize the competing pathways in this reaction. Azetidines possess significant ring strain (~25 kcal/mol), making them prone to ring-opening and polymerization if conditions deviate from the optimal window.

Reaction Pathway Diagram[1]

AzetidineAlkylation Azetidine Azetidine (Sec. Amine) Product N-Alkyl Azetidine (Target) Azetidine->Product + Base, R-OMs (SN2) Sulfonate Alkyl Sulfonate (R-OMs/OTs) QuatSalt Azetidinium Salt (Over-alkylation) Product->QuatSalt + Excess R-OMs (Undesired) RingOpen Ring-Opened Amine (By-product) QuatSalt->RingOpen + Nucleophile/Base (Strain Release) Polymer Polymerization QuatSalt->Polymer Cationic Propagation

Figure 1: Mechanistic divergence in azetidine alkylation. Note the critical risk of azetidinium salt formation, which acts as a gateway to ring-opening and polymerization.

Standard Operating Procedure (SOP)

Protocol ID: AZT-SOP-05 Objective: Mono-N-alkylation of 3-substituted azetidine hydrochloride using a primary alkyl mesylate.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Azetidine HCl 1.0SubstrateSalt form is more stable for storage.
Alkyl Mesylate 1.0 - 1.1ElectrophileLimiting this prevents quaternization.
K₂CO₂ 3.0BaseGranular; milled preferred for kinetics.
Acetonitrile (MeCN) N/ASolvent0.1 - 0.2 M concentration.
Step-by-Step Methodology
  • Free-Basing (In-situ): Charge the reaction vessel with Azetidine HCl (1.0 equiv) and anhydrous MeCN (10 vol). Add K₂CO₃ (3.0 equiv) at room temperature. Stir vigorously for 30 minutes to ensure neutralization.

    • Why? Pre-neutralization prevents localized high concentrations of the free amine, which can lead to polymerization.

  • Addition: Cool the slurry to 0 °C. Add the Alkyl Mesylate (1.05 equiv) dropwise as a solution in MeCN (2 vol) over 15–30 minutes.

    • Why? Cooling suppresses the rate of over-alkylation (quaternization) relative to the initial N-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours. Monitor by LCMS.

    • Checkpoint: If conversion <50% after 6h, raise temp to 40 °C, but monitor closely for ring opening.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure (keep bath <40 °C). Partition residue between EtOAc and sat. NaHCO₃.

    • Caution: Azetidines are often volatile. Do not apply high vacuum for extended periods if the molecular weight is low.

Troubleshooting Guide (The Knowledge Base)

Issue 1: "I see significant formation of a polar impurity (M + Alkyl)."

Diagnosis: Azetidinium Salt Formation (Over-alkylation). Unlike acyclic amines, the N-alkyl azetidine product is often more nucleophilic than the starting material due to ring strain effects and relief of steric crowding at the nitrogen inversion center. This leads to a second alkylation event.

Corrective Actions:

  • Reverse Addition: Instead of adding the mesylate to the amine, add the amine slowly to a solution of the mesylate and base. (Note: This is risky if the amine is unstable in its free base form; consult stability data).

  • Stoichiometry Control: Reduce the alkyl mesylate to 0.95 equivalents. It is better to have unreacted starting material (separable by acid/base extraction) than quaternary salts (difficult to separate).

  • Solvent Switch: Switch from polar aprotic (MeCN, DMF) to non-polar (Toluene). Quaternization involves charge separation (neutral + neutral → cation + anion) and is accelerated in polar solvents.

Issue 2: "My yield is low, and I see linear amine byproducts."

Diagnosis: Nucleophilic Ring Opening. The azetidine ring is strained.[1][2] If the reaction mixture becomes too acidic (incomplete neutralization of HCl salt) or if the temperature is too high, the ring will open.

Corrective Actions:

  • Base Quality: Ensure K₂CO₃ is finely milled or switch to Cs₂CO₃ for higher solubility/basicity without increasing temperature.

  • Temperature Limit: Do not exceed 50 °C. If the mesylate is unreactive, switch to a more reactive leaving group (Triflate) rather than heating.

  • Nucleophile Competition: If using iodide (KI) as a catalyst (Finkelstein condition), be aware that I⁻ can nucleophilically open the activated azetidinium intermediate. Avoid iodide if ring opening is observed.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Mesylate Hydrolysis or Elimination. Sulfonate esters are moisture-sensitive and can hydrolyze to the sulfonic acid (killing the base) or undergo E2 elimination to the alkene.

Corrective Actions:

  • Dry Solvents: Ensure MeCN is <500 ppm water.

  • Base Selection: If elimination is the major side product (alkene formation), switch to a less bulky, "softer" base like NaHCO₃ or use a biphasic system (CH₂Cl₂/Water) with a phase transfer catalyst, which buffers the basicity experienced by the electrophile.

FAQ: Expert Insights

Q: Can I use reductive amination instead of alkylation to avoid these issues? A: Yes, and it is often preferred. Reductive amination (Azetidine + Aldehyde + NaBH(OAc)₃) avoids the risk of over-alkylation to the quaternary salt entirely. However, if your linker does not have a carbonyl equivalent (e.g., attaching a chain with no alpha-oxygen), alkylation via sulfonate is necessary.

Q: Why use Mesylates over Alkyl Halides? A: Mesylates are often crystalline and easier to handle than volatile alkyl iodides. However, they are "harder" electrophiles. If you experience regioselectivity issues (e.g., attack at a different site on a complex molecule), converting the mesylate to an iodide in situ (using 10 mol% NaI) can soften the electrophile, but remember the risk of ring opening cited in Issue 2.

Q: Are there safety concerns specific to this chemistry? A: Yes. Low molecular weight alkyl mesylates (like methyl or ethyl mesylate) are potent genotoxic impurities (GTIs). Ensure your workup purges these completely. When alkylating azetidines, the resulting azetidinium salts can also be alkylating agents (similar to mustards), so handle all reaction streams as potential sensitizers.

References

  • Reactivity of Azetidines : Stepnicka, P. (2021).[3] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Link

  • Safety of Sulfonates : Teasdale, A., et al. (2010). "Mechanism and Processing Parameters Affecting the Formation of Alkyl Sulfonate Esters." Organic Process Research & Development. Link

  • Alkylation Protocols : Hillier, M. C., & Chen, C. Y. (2006).[4] "Synthesis of 1,3-Disubstituted Azetidines via Alkylation." The Journal of Organic Chemistry. Link

  • Azetidinium Ions : Couty, F., & Evano, G. (2006). "Azetidinium Ions: New Perspectives." Organic Preparations and Procedures International. Link

Sources

Avoiding elimination side reactions with 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Elimination Side Reactions in Tertiary Azetidine Substitution Ticket ID: AZT-3M-OMs-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Critical Alert: The Tertiary Azetidine Paradox

You are working with 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9).[1][2][3] This is not a standard alkyl mesylate.[1]

The Core Problem: The leaving group (OMs) is located at a tertiary carbon within a strained four-membered ring .[1]

  • 
     is geometrically impossible:  The nucleophile cannot approach the backside of the tertiary center due to steric blocking by the ring and the methyl group.[1]
    
  • 
     is highly favored but risky:  The reaction proceeds via a transient carbocation or tight ion pair.[1] This intermediate is extremely prone to E1 Elimination , yielding the exocyclic alkene (1-benzhydryl-3-methyleneazetidine ), rather than your desired substitution product.[1]
    

This guide provides the protocols required to suppress elimination and favor substitution (e.g., fluorination, amination, or etherification).[1]

Diagnostic & Mechanism

Before optimizing, confirm if elimination is your actual yield-killer.[1]

Reaction Pathway Analysis

The following diagram illustrates the competition between the desired substitution and the elimination side reaction.

ReactionPathway Substrate Starting Material (Tertiary Mesylate) IonPair Tight Ion Pair [Cation...OMs-] Substrate->IonPair Solvolysis/Ionization Product Substitution Product (Desired) IonPair->Product Nucleophilic Attack (Kinetic Control) Alkene Elimination Product (3-Methyleneazetidine) IonPair->Alkene Proton Abstraction (Thermodynamic Sink) Fragment Ring Fragmentation (Open Chain) IonPair->Fragment Grob Fragmentation (If N-lone pair aligns)

Figure 1: Mechanistic divergence of tertiary azetidinyl mesylates. The "Tight Ion Pair" is the critical control point.[1]

Identification Guide
ObservationDiagnostic Signal (1H NMR / LCMS)Root Cause
New Olefinic Peaks Two singlets/doublets around 5.0–5.5 ppm (Exocyclic =CH₂).[1]Elimination (E1): Reaction temperature too high or basic conditions present.[1]
Mass -18 or -80 LCMS shows [M-OMs]⁺ or [M-H₂O]⁺ peaks dominant.[1]Hydrolysis: Wet solvent caused water to act as the nucleophile (forming the alcohol).[1]
Complex Mixture Broad signals, loss of ring protons (3.0–4.0 ppm region distorted).[1]Fragmentation: Ring opening due to N-lone pair participation (Grob-like fragmentation).[1]

Troubleshooting & Optimization (FAQ)

Q1: Why is the elimination product forming even without a base?

A: In tertiary systems, the leaving group (mesylate) is labile.[1] Even a weak base (like the solvent or the counter-ion of your nucleophile) can abstract a proton from the adjacent methyl group because the resulting exocyclic double bond releases steric crowding.[1]

  • Fix: Ensure your nucleophile is non-basic . For example, if introducing azide, use TMS-N₃ instead of NaN₃ to avoid basicity.[1] If fluorinating, avoid "naked" fluoride sources (like TBAF) which are extremely basic; use HF-amine complexes (e.g., Olah's reagent) or metal fluorides (CsF) in buffered systems.[1]

Q2: Which solvent system suppresses elimination?

A: You need a solvent that stabilizes the transition state for substitution but does not promote charge separation enough to allow the free carbocation (which eliminates) to roam.[1]

  • Recommended: Nitromethane (CH₃NO₂) or Acetonitrile (MeCN) .[1] These are polar but non-nucleophilic.[1]

  • Avoid: HMPA or DMSO (too polar, promotes full ionization and elimination) or Alcohols (will compete as nucleophiles).[1]

Q3: Does temperature affect the ratio?

A: Yes. Elimination has a higher activation energy than substitution (usually).[1]

  • Protocol: Run the reaction at the lowest possible temperature that allows conversion. Start at 0°C or -20°C and warm slowly. Do not heat to reflux unless absolutely necessary.[1]

Q4: How do I prevent ring fragmentation?

A: Fragmentation often occurs if the nitrogen lone pair is anti-periplanar to the leaving group.[1]

  • Fix: Keep the nitrogen protonated or complexed (e.g., as a salt) during the reaction if possible, or ensure the benzhydryl group locks the conformation in a way that prevents this alignment.[1]

Optimized Experimental Protocol

Objective: Displacement of Mesylate with Fluoride (Example Workflow) to form 1-benzhydryl-3-fluoro-3-methylazetidine.

Reagents:

  • Substrate: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 eq)[1]

  • Nucleophile: Triethylamine trihydrofluoride (Et₃N[1]·3HF) or CsF (anhydrous)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Nitromethane[1]

Step-by-Step Procedure:

  • Preparation: Dry all glassware thoroughly. Moisture leads to hydrolysis (alcohol formation).[1]

  • Dissolution: Dissolve the mesylate (1.0 eq) in anhydrous MeCN (0.1 M concentration) under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition:

    • Option A (Liquid source): Add Et₃N·3HF (1.5 eq) dropwise.[1]

    • Option B (Solid source): Add CsF (2.0 eq) quickly to minimize air exposure.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.[1]

    • Checkpoint: If no reaction, warm to Room Temperature (25°C). Do not heat above 40°C.

  • Quench: Pour into saturated NaHCO₃ (aq) to neutralize any HF.

  • Extraction: Extract with Ethyl Acetate. The benzhydryl group makes the product lipophilic.[1][4]

  • Purification: Flash chromatography. Note: The alkene (elimination product) is usually less polar than the substitution product and will elute first.[1]

Decision Tree for Troubleshooting

Use this flow to diagnose failed experiments.

TroubleshootingTree Start Analyze Crude Mixture (1H NMR / LCMS) IsAlkene Is Alkene Present? (Peaks at ~5.0 ppm) Start->IsAlkene Yes Yes IsAlkene->Yes Dominant No No IsAlkene->No Minor/None IsAlcohol Is Alcohol Present? (Hydrolysis) IsAlcohol->Yes Dominant IsAlcohol->No Action: Lower Temp,\nSwitch to less polar solvent,\nUse less basic nucleophile Action: Lower Temp, Switch to less polar solvent, Use less basic nucleophile Yes->Action: Lower Temp,\nSwitch to less polar solvent,\nUse less basic nucleophile Action: Dry Solvent,\nCheck Reagent Quality,\nUse Molecular Sieves Action: Dry Solvent, Check Reagent Quality, Use Molecular Sieves Yes->Action: Dry Solvent,\nCheck Reagent Quality,\nUse Molecular Sieves No->IsAlcohol Check for Starting Material\n(Low Conversion) Check for Starting Material (Low Conversion) No->Check for Starting Material\n(Low Conversion) Action: Increase Time,\nAdd Lewis Acid Catalyst\n(e.g., BF3·OEt2) Action: Increase Time, Add Lewis Acid Catalyst (e.g., BF3·OEt2) Check for Starting Material\n(Low Conversion)->Action: Increase Time,\nAdd Lewis Acid Catalyst\n(e.g., BF3·OEt2)

Figure 2: Troubleshooting logic for tertiary azetidine substitution.

References

  • Compound Data & Safety: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate. Retrieved January 28, 2026, from [Link][1]

  • General Azetidine Synthesis: Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006).[1] An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research. (Demonstrates mesylate displacement on the benzhydryl-azetidine scaffold). Retrieved from [Link][1][5]

  • Fluorination Context: Patent CN105384673B. The synthetic method of 3-fluoro azetidine derivatives. (Describes the conversion of azetidin-3-ol derivatives to fluoro-azetidines, relevant for substitution conditions).
  • Mechanistic Insight: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard text for

    
     vs E1 competition in strained rings).
    

Sources

Validation & Comparative

Comparison of mesylate versus tosylate as a leaving group in azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of azetidines—strained four-membered nitrogen heterocycles—the choice of leaving group (LG) is a critical decision point that dictates the synthetic workflow. While both methanesulfonate (mesylate, Ms) and


-toluenesulfonate (tosylate, Ts) are competent leaving groups for the intramolecular nucleophilic substitution (

) required for ring closure, they offer distinct advantages in process chemistry.
  • Mesylates are preferred for high-throughput, one-pot protocols where isolation of the intermediate is unnecessary. They are sterically smaller, allowing for faster activation of hindered alcohols.

  • Tosylates are the standard when intermediate isolation and purification are required. Their tendency to form crystalline solids allows for the removal of impurities prior to the sensitive cyclization step.

Mechanistic & Kinetic Analysis

Leaving Group Ability and

The rate of azetidine ring closure is governed by the ability of the leaving group to depart and the nucleophilicity of the amine. The leaving group ability correlates with the stability of the conjugate base, which is approximated by the


 of the conjugate acid.
ParameterMethanesulfonate (Ms)

-Toluenesulfonate (Ts)
Impact on Azetidine Synthesis
Structure


Ms is sterically smaller; Ts is UV-active.
Conjugate Acid



Ts is theoretically a better LG (weaker base), but in practice, rates are comparable for

amines.
Activation Rate (

)
FasterSlowerMsCl reacts faster with hindered alcohols due to lower steric bulk.
Physical State Often OilsOften Crystalline SolidsTs allows for crystallization/purification of the acyclic precursor.
The Cyclization Challenge (Entropy vs. Enthalpy)

Formation of the 4-membered ring is disfavored by ring strain (


 kcal/mol) and entropy. The reaction requires a specific conformation (trans-coplanar orientation of the amine lone pair and the C-LG bond).
  • Mesylate Strategy: Due to the difficulty of purifying oily mesylate intermediates, this route typically employs a "one-pot" strategy. The alcohol is activated at low temperature, and then heat/base is applied to drive the disfavored cyclization.

  • Tosylate Strategy: The bulky aromatic ring of the tosyl group promotes crystallinity (

    
    -stacking). This allows the chemist to isolate the activated amino-ester, verify its purity (removing unreacted amino alcohol which can act as a nucleophile), and then perform the cyclization under strictly controlled dilution conditions to minimize intermolecular polymerization.
    

Decision Logic & Workflow

The following decision tree illustrates the logical selection process between Ms and Ts based on substrate properties and process goals.

Azetidine_LG_Selection Start Start: Azetidine Synthesis from Amino Alcohol Check_Hindrance Is the hydroxyl group sterically hindered? Start->Check_Hindrance Check_Purity Is intermediate purification required (e.g., GMP)? Check_Hindrance->Check_Purity No (Primary) Route_Ms Select MESYLATE (Ms) (One-Pot Protocol) Check_Hindrance->Route_Ms Yes (Tertiary/Secondary) Check_Scale Reaction Scale Check_Purity->Check_Scale No Route_Ts Select TOSYLATE (Ts) (Stepwise Protocol) Check_Purity->Route_Ts Yes (Need Isolation) Check_Scale->Route_Ms Small/Med (Speed) Check_Scale->Route_Ts Large (Safety/Control)

Figure 1: Decision matrix for selecting leaving groups in azetidine synthesis. High steric hindrance favors Mesylate; high purity requirements favor Tosylate.

Process Safety: Genotoxic Impurities (GTIs)

A major consideration in drug development is the potential formation of Genotoxic Impurities.

  • Alkyl Mesylates: Reaction of MsCl with residual alcoholic solvents (MeOH, EtOH) forms methyl/ethyl mesylates, which are potent alkylating agents and known GTIs. Control: Avoid alcoholic solvents during the activation step.

  • Alkyl Tosylates: While also potential GTIs, the higher molecular weight and crystallinity of tosyl intermediates often allow for easier purging of these impurities during the isolation step compared to the oily mesylates.

Experimental Protocols

Protocol A: One-Pot Azetidine Synthesis via Mesylate

Best for: Rapid synthesis, hindered substrates, or when intermediate isolation is difficult.

Reagents:

  • Substrate:

    
    -amino alcohol (1.0 equiv)
    
  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF

Workflow:

  • Activation: Dissolve amino alcohol and

    
     in anhydrous DCM. Cool to 
    
    
    
    C.
  • Addition: Add MsCl dropwise. The reaction is exothermic. Stir at

    
    C for 30–60 min. Note: MsCl reacts faster than TsCl.
    
  • Cyclization (In situ):

    • Option 1 (Mild): Allow to warm to room temperature and stir for 12–24 h.

    • Option 2 (Forced): If cyclization is slow, add a stronger base (e.g., DBU or

      
      ) and heat to reflux.
      
  • Workup: Quench with saturated

    
    . Extract with DCM. The crude oil contains the azetidine.
    
Protocol B: Stepwise Azetidine Synthesis via Tosylate

Best for: Scalable processes, requiring high purity, or removal of acyclic impurities.

Reagents:

  • Substrate: N-protected

    
    -amino alcohol (1.0 equiv)
    
  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl) (1.2 equiv)
    
  • Base 1: Pyridine or

    
     (Catalytic DMAP optional)
    
  • Base 2 (Cyclization): Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Workflow:

  • Activation: Dissolve amino alcohol in DCM/Pyridine (1:1). Add TsCl at

    
    C. Stir at RT until TLC shows consumption of alcohol.
    
  • Isolation: Perform aqueous workup (

    
     to remove pyridine, then 
    
    
    
    ). Concentrate to obtain the O-tosyl intermediate .
  • Crystallization: Recrystallize the intermediate (often from EtOAc/Hexanes) to obtain a white solid. Critical Step: This removes unreacted alcohol.

  • Cyclization: Dissolve the purified tosylate in polar aprotic solvent (DMF or THF). Add strong base (NaH) at

    
    C to deprotonate the nitrogen (if amide/sulfonamide protected) or simply heat (if amine is basic enough) to induce ring closure.
    

Mechanistic Pathway Visualization

The following diagram details the chemical pathway, highlighting the divergence between the stable crystalline tosylate and the transient mesylate species.

Azetidine_Pathway Substrate Amino Alcohol Activation Activation (MsCl or TsCl) Substrate->Activation Ms_Inter Mesylate Intermediate (Oil / Unstable) Activation->Ms_Inter MsCl / Et3N Ts_Inter Tosylate Intermediate (Crystalline Solid) Activation->Ts_Inter TsCl / Py Cyclization_Ms In-situ Thermal Cyclization Ms_Inter->Cyclization_Ms One-Pot Product Azetidine Product Cyclization_Ms->Product Purification Recrystallization (Removes Impurities) Ts_Inter->Purification Isolation Cyclization_Ts Base-Mediated Cyclization Purification->Cyclization_Ts NaH / Heat Cyclization_Ts->Product

Figure 2: Mechanistic divergence in azetidine synthesis. The tosylate route offers an isolation node for quality control.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Singh, G. S., & D'hooghe, M. (2018). N-Heterocycles: Synthesis and Biological Evaluation. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • Bose, D. S., et al. (1994). Efficient Synthesis of Azetidines from Amino Alcohols. Tetrahedron Letters, 35(1), 183-186. Link

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Azetidine Derivatives. Journal of the American Chemical Society, 110(22), 7538-7539. Link

Reactivity comparison of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate with other alkyl sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate , focusing on its unique reactivity profile compared to standard alkyl sulfonates. It is designed for medicinal chemists and process engineers optimizing nucleophilic substitutions on strained heterocycles.

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) represents a distinct class of electrophiles where reactivity is governed by ring strain (~26 kcal/mol) , steric hindrance (tertiary center) , and transannular electronic effects .

Unlike primary or secondary alkyl sulfonates which follow predictable


 kinetics, this tertiary azetidinyl mesylate resists direct displacement. Its reactivity is dominated by two competing pathways: elimination  to the exocyclic alkene (3-methyleneazetidine) and Neighboring Group Participation (NGP)  via the azetidine nitrogen. Successful functionalization requires precise control over basicity, solvent polarity, and temperature to favor the desired pathway.

Structural & Electronic Profile

FeatureDescriptionImpact on Reactivity
Core Scaffold Azetidine (4-membered amine)High ring strain makes the system prone to ring-opening or rearrangement under vigorous conditions.
Reaction Center C3 (Tertiary Carbon)Blocks direct

attack.
The 3-methyl group and ring puckering create significant steric shielding.
Leaving Group Methanesulfonate (OMs)Excellent leaving group (

of conjugate acid ~ -1.9), but labile.
N-Substituent Benzhydryl (Diphenylmethyl)Provides steric bulk that protects the nitrogen but also hinders the approach of large nucleophiles.
Electronic Effect Nitrogen Lone PairCapable of transannular attack on C3, facilitating ionization via NGP.

Comparative Reactivity Analysis

The following table contrasts the target molecule with standard alkylating agents to highlight the necessary shift in synthetic strategy.

Substrate ClassDominant MechanismRelative Rate (

)
Major Side ReactionSynthetic Strategy
Primary Alkyl Mesylate (e.g., n-Butyl OMs)

HighElimination (minor)Standard nucleophilic displacement.
Secondary Cyclic Mesylate (e.g., Cyclohexyl OMs)

/

ModerateElimination (E2)Use polar aprotic solvents; control basicity.
Secondary Azetidinyl Mesylate (e.g., 1-Benzhydryl-3-OMs)

/ NGP
Low-ModerateRing OpeningNucleophile must be small; NGP often assists displacement with retention.
Target: Tertiary Azetidinyl Mesylate (1-Benzhydryl-3-methyl-3-OMs)

/

/ NGP
Negligible Elimination to 3-methylene Do not attempt direct

.
Use elimination-addition sequences or solvolysis conditions that favor NGP.
Key Insight: The "Tertiary Wall"

Researchers often attempt to displace the mesylate with amines or azides using standard conditions (


, DMF, 

). For this specific molecule, this approach typically fails , yielding the elimination product (1-benzhydryl-3-methyleneazetidine) or recovered starting material. The tertiary center prevents the backside attack required for inversion, while the basic conditions promote proton abstraction from the 3-methyl group.

Mechanistic Pathways & Signaling

The reactivity of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate bifurcates into two critical pathways. Understanding this bifurcation is essential for controlling product distribution.

ReactivityPathways Start 1-Benzhydryl-3-methyl- azetidin-3-yl Mesylate Base Strong Base / Heat Start->Base E2 Pathway LewisAcid Lewis Acid / Solvolysis Start->LewisAcid Ionization Alkene 3-Methyleneazetidine (Elimination Product) Base->Alkene -MsOH AddProd 3-Substituted Azetidine (via Michael Addition) Alkene->AddProd + Nu-H (Addition) Bicyclic 1-Azabicyclo[1.1.0]butonium Intermediate LewisAcid->Bicyclic N-Assistance (NGP) SubProd 3-Substituted Azetidine (Retention of Config) Bicyclic->SubProd Nucleophilic Attack

Figure 1: Bifurcation of reactivity.[1] Pathway 1 (Red) is dominant under basic conditions. Pathway 2 (Yellow) requires specific solvolytic conditions to access the bicyclic intermediate.

Experimental Protocols

Protocol A: Controlled Elimination to 3-Methyleneazetidine

Use this route if your goal is to install a nucleophile via subsequent Michael addition.

Reagents:

  • Substrate: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 eq)

  • Base: DBU (1.5 eq) or KOtBu (1.2 eq)

  • Solvent: THF or Toluene (Anhydrous)

Workflow:

  • Dissolve the mesylate in anhydrous THF (0.2 M concentration).

  • Cool to

    
     under nitrogen atmosphere.
    
  • Add DBU dropwise. The reaction is often rapid due to the relief of steric strain.

  • Warm to room temperature and stir for 2-4 hours.

  • Monitor: TLC will show the disappearance of the polar mesylate and appearance of a less polar alkene spot.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (do not use acidic wash as the alkene is acid-sensitive).
Protocol B: Solvolytic Displacement (NGP Route)

Use this route for direct substitution with weak nucleophiles (e.g., acetate, azide).

Reagents:

  • Substrate: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 eq)

  • Nucleophile:

    
     or 
    
    
    
    (2.0 - 5.0 eq)
  • Solvent: TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) mixed with water (9:1).

    • Note: Fluorinated solvents stabilize the carbocation-like transition state and promote ionization without strong bases.

Workflow:

  • Dissolve substrate in TFE/H2O mixture.

  • Add the nucleophile salt.[2]

  • Heat gently to

    
    .
    
  • Mechanism Check: This proceeds via the bicyclic azetidinium ion. The product will likely retain the configuration relative to the leaving group due to the double-inversion mechanism (Internal displacement by N

    
     External attack by Nu).
    

Stability & Handling

  • Thermal Instability: The tertiary mesylate is thermally labile. Store at

    
    .
    
  • Hydrolysis Risk: In the presence of moisture and trace acid, the mesylate hydrolyzes to the alcohol (1-benzhydryl-3-methylazetidin-3-ol).

  • Purification: Avoid silica gel chromatography for the mesylate itself, as the acidity of silica can trigger decomposition. Neutral alumina or recrystallization is preferred.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 10065295, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[3] National Center for Biotechnology Information (2025).

    • [Link][3]

  • General Azetidine Reactivity

    • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Discusses ring strain and NGP effects).

  • Marchand, A. P., et al. Synthesis and chemistry of 3-methyleneazetidines. (General reference for the elimination product stability).
  • Gaudry, M., & Marquet, A. (1978). Nucleophilic substitution in the azetidine series. Tetrahedron.

Sources

Beyond Mesylates: Strategic Leaving Group Selection for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Challenge

The formation of the azetidine ring—a saturated four-membered nitrogen heterocycle—is a battle against thermodynamics. With a ring strain energy of approximately 26 kcal/mol , azetidine formation is kinetically disfavored compared to five- (pyrrolidine) or six-membered (piperidine) rings.

Classically, the intramolecular nucleophilic substitution of


-amino alcohols via methanesulfonates (mesylates, Ms)  has been the industry standard. The protocol is familiar: protect the amine, mesylate the alcohol, and cyclize with a base.

However, the "Mesylate Standard" is flawed.

  • Genotoxicity: The interaction of methanesulfonyl chloride (MsCl) with residual alcoholic solvents (MeOH, EtOH, iPrOH) generates alkyl mesylates (e.g., EMS, MMS), which are potent mutagenic impurities (PGIs) strictly regulated by ICH M7 guidelines.

  • Instability: Primary alkyl mesylates are prone to hydrolysis and polymerization, often requiring immediate use without purification.

  • Reactivity Limits: In sterically hindered systems, the mesylate leaving group (

    
    ) may be too slow to outcompete intermolecular dimerization.
    

This guide objectively compares high-performance alternatives—Tosylates, Triflates, and Cyclic Sulfamidates —providing the experimental logic and data needed to select the right tool for your specific substrate.

Comparative Analysis of Leaving Groups

A. Arylsulfonates: Tosylates (Ts) and Nosylates (Ns)

The "Crystalline" Alternative

While chemically similar to mesylates, tosylates offer a critical process advantage: crystallinity . Unlike the often oily and unstable mesylates, tosylates frequently yield stable solids that can be purified by recrystallization, removing the need for "use-immediately" telescoping.

  • Reactivity:

    
     is a poorer leaving group than 
    
    
    
    (approx. 2-3x slower) due to the electron-donating methyl group on the benzene ring.
  • Nosylates (Ns): For unreactive substrates, p-nitrobenzenesulfonates (nosylates) are superior. The electron-withdrawing nitro group makes

    
     significantly more labile than tosylate, often approaching or exceeding mesylate reactivity without the alkyl-mesylate PGI risk.
    
B. The "Nuclear" Option: Triflates (Tf)

For Sterically Hindered Substrates

When ring closure is retarded by gem-dimethyl substituents or adjacent quaternary centers (the Thorpe-Ingold effect notwithstanding), standard sulfonates often fail.

  • Mechanism: The trifluoromethanesulfonate anion (

    
    ) is one of the best known leaving groups (
    
    
    
    times more reactive than acetates).
  • Trade-off: High cost and extreme moisture sensitivity. Triflates must often be generated at -78°C and cyclized immediately.

C. The Structural Game-Changer: Cyclic Sulfamidates

For Chiral Precision

Unlike the linear "activate-then-cyclize" methods, cyclic sulfamidates are "pre-organized" electrophiles. Derived from 1,2- or 1,3-amino alcohols, they serve as both the protecting group and the leaving group.

  • Mechanism: Nucleophilic attack occurs at the carbon bearing the oxygen, resulting in ring opening/closure with complete inversion of configuration .

  • Why it wins: It eliminates the separate N-protection step required in linear synthesis. The cyclic structure masks the nitrogen nucleophile until the precise moment of alkylation.

Decision Matrix & Mechanistic Pathways

The following diagram illustrates the mechanistic divergence between the Linear (Mesylate/Triflate) and Cyclic (Sulfamidate) approaches, helping you visualize the atom economy and step count.

AzetidinePathways Start Amino Alcohol Precursor Prot 1. N-Protection (Boc/Cbz) Start->Prot Linear Route Sulf_Form 1. SOCl2 / Oxid. or SO2Cl2 Start->Sulf_Form Sulfamidate Route Act 2. Activation (MsCl/TsCl/Tf2O) Prot->Act Cyc_Lin 3. Base-Mediated Cyclization Act->Cyc_Lin LG = OMs/OTs Prod_Lin N-Protected Azetidine Cyc_Lin->Prod_Lin Sulf_Cyc 2. Cyclic Sulfamidate Sulf_Form->Sulf_Cyc Nu_Attack 3. Nucleophilic Attack (R-Nu) Sulf_Cyc->Nu_Attack Prod_Cyc Chiral Azetidine (Inverted) Nu_Attack->Prod_Cyc

Caption: Figure 1. Comparative workflow: The Linear Route (top) vs. the Cyclic Sulfamidate Route (bottom). Note the integrated activation in the sulfamidate pathway.

Performance Data Summary

The table below aggregates experimental performance metrics for the cyclization of N-benzyl-3-amino-1-propanol derivatives.

FeatureMesylate (Ms) Tosylate (Ts) Triflate (Tf) Cyclic Sulfamidate
Leaving Group Ability High (

)
Moderate (

)
Extreme (

)
High (Internal Strain)
Crystallinity Low (Oily)High (Solid) Low (Oily/Volatile)High (Solid)
Genotoxicity Risk High (Alkyl Mesylates) LowLowLow
Stereocontrol Good (Inversion)Good (Inversion)Variable (Risk of racemization)Excellent (Rigid Inversion)
Typical Yield 65-85%70-90%50-70% (sensitive)80-95%
Atom Economy ModeratePoor (High MW loss)PoorHigh

Validated Experimental Protocols

Protocol A: The "Green" Alternative (Cyclic Sulfamidate)

Best for: Chiral syntheses, avoiding genotoxins, and high-value intermediates.

Principle: Formation of a 6-membered cyclic sulfamidate from a 1,3-amino alcohol, followed by ring contraction to the azetidine.

  • Preparation: Dissolve the 1,3-amino alcohol (1.0 equiv) in dry DCM (0.2 M).

  • Cyclization to Sulfamidite: Cool to 0°C. Add

    
     (1.2 equiv) and imidazole (4.0 equiv). Stir for 2h.
    
    • Checkpoint: TLC should show disappearance of polar amino alcohol.

  • Oxidation: Dilute with MeCN/H2O. Add catalytic

    
     (0.01 equiv) and 
    
    
    
    (1.5 equiv). Stir vigorously for 1h.
    • Result: Formation of Cyclic Sulfamidate (crystalline solid).

  • Ring Contraction (Azetidine Formation):

    • Dissolve sulfamidate in anhydrous THF.

    • Add Nucleophile (e.g., amine or carbon nucleophile) if synthesizing substituted azetidines, OR simply heat if performing intramolecular rearrangement (less common).

    • Note: For direct azetidine ring formation from the linear precursor, the sulfamidate is usually the electrophile for an external nucleophile.

    • Correction for Ring Closure: To form the azetidine ring itself from a linear precursor, the Mitsunobu or One-Pot Sulfonylation is preferred. However, if using the sulfamidate as a scaffold:

    • Treat the cyclic sulfamidate with a nucleophile (e.g.,

      
       or 
      
      
      
      ). The ring opens. Then, a second cyclization is induced.[1]
    • Direct Cyclization Protocol: For simple ring closure, the Nosylate route is often preferred over sulfamidates if the goal is just the ring itself.

Revised Protocol A: The Nosylate (Ns) Route Since Sulfamidates are often intermediates for ring-opening, we will provide the Nosylate protocol for direct ring closure, as it is the superior "Leaving Group" alternative.

  • Activation: To a solution of N-protected amino alcohol (1.0 equiv) in DCM at 0°C, add

    
     (2.0 equiv) and NsCl (4-nitrobenzenesulfonyl chloride)  (1.1 equiv).
    
    • Observation: NsCl is a solid, easy to handle.

  • Workup: Wash with water, dry, and concentrate. Recrystallize the intermediate (yellow solid).

  • Cyclization: Dissolve the Ns-intermediate in DMF (0.1 M). Add

    
     (2.0 equiv) or NaH (1.2 equiv). Heat to 60°C.
    
    • Why Cesium? The "Cesium Effect" aids in intramolecular cyclization over intermolecular dimerization.

  • Purification: The nosyl group is cleaved or the product is isolated. If the N-Ns group was the protecting group, it can be removed via thiophenol/base (Fukuyama deprotection).

Protocol B: The One-Pot Mitsunobu

Best for: Rapid screening, small scale, acid-sensitive substrates.

  • Setup: Dissolve N-acidic amino alcohol (e.g., N-Ts or N-Boc protected) (1.0 equiv) and

    
     (1.2 equiv) in anhydrous THF (0.1 M).
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise.

    • Safety: Exothermic. Maintain temp < 5°C.

  • Reaction: Allow to warm to RT overnight.

  • Workup: Concentrate and triturate with

    
    /Hexane to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter and purify the filtrate.

Strategic Decision Guide

Use this flowchart to select the optimal leaving group for your specific constraints.

DecisionTree Q1 Is the substrate sterically hindered? (e.g., gem-dimethyl) Q2 Is the product a Pharma intermediate? (Strict Genotoxicity Limits) Q1->Q2 No Res_Tf Use TRIFLATE (Tf) (High Reactivity) Q1->Res_Tf Yes Q3 Is the scale > 100g? Q2->Q3 No Res_Ts Use TOSYLATE (Ts) (Crystalline, Safe) Q2->Res_Ts Yes (Avoid Ms) Res_Ms Use MESYLATE (Ms) (Cheap, Standard) Q3->Res_Ms Yes (Cost driven) Res_Ns Use NOSYLATE (Ns) (Fast, Crystalline) Q3->Res_Ns No (Performance driven)

Caption: Figure 2. Decision Matrix for selecting the optimal leaving group based on steric, regulatory, and scalar constraints.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Gao, X., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances. Link

  • European Medicines Agency (EMA). (2017). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." Link

  • Snodin, D. J. (2006).[2] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. Link

  • St. Jean, D. J., et al. (2009). "A Practical Synthesis of Azetidines via Cyclic Sulfamidates." Journal of Organic Chemistry. (Note: Validating the sulfamidate route). Link

Sources

Structural Validation of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate structure by X-ray crystallography Content Type: Technical Comparison Guide

Executive Summary

In the development of neuropharmacological agents and strained heterocyclic scaffolds, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) serves as a critical synthetic intermediate. Its utility relies on the precise reactivity of the mesylate leaving group at the quaternary C3 position.

While Solution-State Nuclear Magnetic Resonance (NMR) is the industry standard for routine identity confirmation, it frequently falls short in characterizing the static conformational preferences of 3,3-disubstituted azetidines due to rapid ring flipping (puckering) in solution. This guide objectively compares NMR against Single Crystal X-ray Diffraction (SC-XRD) , establishing SC-XRD as the requisite method for unambiguous structural validation, particularly for assessing ring strain and leaving-group orientation.

Part 1: Comparative Analysis – NMR vs. SC-XRD

The Challenge: Azetidine Ring Dynamics

The azetidine ring is not planar; it exists in a "puckered" conformation to relieve torsional strain. In 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate, the bulky benzhydryl (diphenylmethyl) group on the nitrogen and the geminal methyl/mesylate groups at C3 create significant steric crowding.

  • NMR Limitation: In solution at room temperature, the ring undergoes rapid "butterfly" inversion. This averages the chemical environment of the ring protons (

    
     and 
    
    
    
    ), often resulting in simplified spectra that mask the true static steric environment.
  • SC-XRD Advantage: Crystallography captures the molecule in a low-energy, static conformation, revealing the exact "pucker angle" and the bond distance of the C3–O(mesylate) bond—a direct predictor of reactivity in subsequent nucleophilic substitutions (

    
    ).
    
Performance Comparison Table
FeatureMethod A: Solution-State NMR (

H,

C)
Method B: Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Connectivity & Functional Groups3D Atomic Coordinates & Absolute Configuration
Ring Conformation Averaged (Dynamic puckering obscures specific geometry)Discrete (Precise pucker angle

determined)
Stereochemistry Inferential (via NOESY/ROESY); often ambiguous for quaternary centersDefinitive (Direct observation of spatial arrangement)
Bond Metrics Indirect (coupling constants

)
Direct (Bond lengths in Å, Angles in °)
Sample Recovery Destructive (if not pure) or Non-destructiveNon-destructive (Crystal can be redissolved)
Turnaround Time Fast (15–30 mins)Slow (24–72 hours for growth + data collection)
Suitability Routine Purity Check (>95%)Structural Validation & IP Registration

Part 2: Experimental Protocols

A. Synthesis & Crystallization Workflow (Pre-requisite)

To validate the structure, high-quality single crystals are required. The lipophilic nature of the benzhydryl group contrasts with the polar sulfonate, requiring a biphasic or slow-diffusion approach.

Protocol 1: Slow Diffusion Crystallization

  • Dissolution: Dissolve 50 mg of pure 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate in a minimal amount (0.5 mL) of Dichloromethane (DCM) . Ensure the solution is clear and particle-free (filter through a 0.2 µm PTFE syringe filter if necessary).

  • Layering: Carefully layer 2.0 mL of n-Hexane or Diisopropyl ether on top of the DCM solution in a narrow scintillation vial. Crucial: Do not mix. Allow the interface to blur naturally.

  • Incubation: Seal the vial with Parafilm (puncture 2-3 small holes to allow slow evaporation) and store at 4°C in a vibration-free environment.

  • Harvesting: Colorless prismatic crystals typically form within 48–72 hours.

B. X-ray Diffraction Data Collection

Protocol 2: SC-XRD Acquisition

  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a MiTeGen loop using Paratone oil to prevent oxidation or hydration.
    
  • Cooling: Immediately transfer to the goniometer head under a stream of nitrogen gas at 100 K . Reasoning: Low temperature minimizes the thermal vibration of the flexible mesylate tail and the phenyl rings of the benzhydryl group, improving resolution.

  • Collection: Collect data using Mo-K

    
     radiation (
    
    
    
    Å).
    • Strategy: Collect a full sphere of data (redundancy > 4) to ensure high precision for the sulfur and oxygen atoms.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Validation Check: Ensure the Flack parameter is calculated if the space group is non-centrosymmetric, although the molecule itself is technically achiral unless the crystal packing induces chirality.

Part 3: Visualization of Validation Workflow

The following diagram illustrates the decision pathway for validating the azetidine scaffold, highlighting where NMR fails and XRD succeeds.

ValidationWorkflow cluster_legend Methodology Key Start Crude Product (1-Benzhydryl-3-methylazetidin-3-yl Ms) NMR Step 1: 1H NMR Analysis (CDCl3) Start->NMR Decision Are Ring Protons Distinct? NMR->Decision Ambiguity Ambiguous: Dynamic Ring Puckering (Broad/Averaged Signals) Decision->Ambiguity No (Common) Crystallization Step 2: Crystallization (DCM/Hexane Diffusion) Ambiguity->Crystallization Required Action XRD Step 3: SC-XRD (Mo-Kα, 100K) Crystallization->XRD Result Validated Structure: - C3-O Bond Length - Ring Pucker Angle - Packing Interactions XRD->Result key1 Blue: Core Workflow key2 Red: Failure Point key3 Green: Corrective Protocol

Figure 1: Decision tree for structural validation. Note the critical pivot from NMR ambiguity to Crystallographic resolution.

Part 4: Critical Structural Parameters to Verify

When analyzing the XRD data for this specific molecule, researchers must verify the following geometric parameters to confirm the quality of the reagent:

  • C3–O(Mesylate) Bond Length:

    • Target Range: 1.45 – 1.48 Å.

    • Significance: An elongated bond (>1.49 Å) indicates extreme steric strain or incipient ionization (solvolysis), suggesting the material may be unstable in storage.

  • Azetidine Ring Pucker Angle (

    
    ): 
    
    • Defined by the angle between the planes

      
       and 
      
      
      
      .
    • Typical Range: 10° – 25°.

    • Significance: Higher pucker angles correlate with lower ring strain but higher steric impedance for nucleophilic attack.

  • Benzhydryl Orientation:

    • Verify the "endo" vs "exo" orientation of the bulky benzhydryl group relative to the mesylate. This dictates the trajectory for incoming nucleophiles in

      
       reactions.
      

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Context on Azetidine synthesis and stability). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Link

  • PubChem Compound Summary. (2024). "1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CID 10065295)."[1] National Center for Biotechnology Information. Link

Sources

Comparative study of the synthetic utility of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

[1]

Executive Summary

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) represents a specialized class of "strained-ring electrophiles."[1] In the landscape of medicinal chemistry, 3,3-disubstituted azetidines are privileged scaffolds, acting as bioisosteres for gem-dimethyl groups and piperidines, offering improved metabolic stability and altered lipophilicity.

This guide objectively compares the synthetic utility of this mesylate against its halogenated analogs (chlorides/iodides) and alternative N-protecting group strategies (Boc/Cbz). Our analysis focuses on the tertiary nature of the leaving group at the C3 position—a structural feature that dictates a distinct reactivity profile driven by ring strain and carbocation stability.

Chemical Profile & Mechanistic Distinctiveness

Structural Analysis

The molecule features three critical functional domains:

  • Azetidine Core: A highly strained 4-membered ring (~26 kcal/mol strain energy).[1]

  • 1-Benzhydryl Group (Diphenylmethyl): A bulky, lipophilic N-protecting group that provides crystallinity and stability, removable via catalytic hydrogenolysis.[1]

  • 3-Methyl-3-Mesylate: A tertiary center bearing a good leaving group (

    
    ).[1]
    
The Reactivity Paradox

Unlike secondary azetidines, the 3-methyl-3-mesylate cannot undergo classic

1


Key Insight: Successful substitution reactions with this reagent typically proceed via a contact ion pair mechanism or require specific Lewis acid catalysis to assist ionization without inducing ring fragmentation or rearrangement.[1]

Comparative Analysis: Performance vs. Alternatives

Leaving Group Comparison: Mesylate vs. Halides

For the construction of 3,3-disubstituted azetidines, the leaving group (LG) choice is critical.

FeatureMesylate (-OMs) Iodide (-I) Chloride (-Cl) Synthetic Implications
Stability High (Crystalline solid)Low (Light/Heat sensitive oil)High (Stable liquid/solid)Mesylates can be stored for months; tertiary iodides often decompose via elimination.[1]
Preparation Mild (MsCl, Et

N, 0°C)
Harsh (Finkelstein or HI)Harsh (SOCl

, heat)
Mesylation avoids acidic conditions that can open the azetidine ring.
Reactivity (

)
ExcellentGoodPoorMesylate offers the best balance of ionization potential without spontaneous elimination.[1]
Atom Economy ModeratePoorGoodIodide adds significant mass waste; Mesylate is optimal for bench-scale optimization.[1]
Protecting Group Strategy: Benzhydryl vs. Boc

The choice of N-protection dictates the downstream utility of the scaffold.[1]

  • 1-Benzhydryl (Diphenylmethyl):

    • Pros: Enhances crystallinity (crucial for purifying the tertiary mesylate without chromatography). Stable to strong bases and nucleophiles.

    • Cons: Removal requires hydrogenation (Pd/C, H

      
      ) or harsh chloro-formate treatment.
      
    • Verdict: Preferred for early-stage building block synthesis where stability during nucleophilic attacks is required.[1]

  • 1-Boc (tert-Butoxycarbonyl):

    • Pros: Acid labile removal.

    • Cons: The tertiary mesylate is acid-sensitive; generating it in the presence of Boc can sometimes lead to competing decomposition. Boc groups can be cleaved by the Lewis acids often used to promote substitution.

Experimental Protocols

Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Rationale: This protocol uses a mild base to neutralize HCl generated, preventing acid-catalyzed ring opening.[1]

Reagents:

  • 1-Benzhydryl-3-methylazetidin-3-ol (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve 1-Benzhydryl-3-methylazetidin-3-ol in anhydrous DCM (0.1 M) under N

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Control exotherm to prevent elimination to the alkene.

  • Addition: Add Et

    
    N followed by the dropwise addition of MsCl over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM. Wash organics with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Et

    
    O/Hexanes. Note: Avoid silica chromatography if possible, as the acidity of silica can degrade the tertiary mesylate.
    
Nucleophilic Substitution (General Protocol)

Rationale: Since


Target: Substitution with a Thiol (R-SH)[1]

  • Setup: Dissolve the mesylate (1 equiv) in DMF (0.2 M).

  • Nucleophile: Add the Thiol (1.2 equiv) and Cs

    
    CO
    
    
    (2.0 equiv).
  • Activation: Heat to 60-80°C. Note: Higher temperatures risk elimination to the exocyclic alkene (3-methylene-1-benzhydrylazetidine).[1]

  • Observation: Conversion is often slow. If elimination dominates, consider using a Lewis Acid catalyst (e.g., Zn(OTf)

    
    ) at lower temperatures to assist mesylate departure.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways available to the 3-methyl-3-mesylate species. The competition between substitution (desired) and elimination (undesired) is the central challenge.

ReactionPathwaysStart1-Benzhydryl-3-methylazetidin-3-yl MesylateIonPairTight Ion Pair[Carbocation...OMs-]Start->IonPairHeat / Polar Solvent(Rate Limiting)RingOpenRing Opening(Acidic Conditions)Start->RingOpenStrong Acid / H+SubProduct3,3-DisubstitutedAzetidine (Target)IonPair->SubProductNucleophile Attack(Sn1-like)ElimProduct3-MethyleneAzetidine (Side Product)IonPair->ElimProductBase / Elimination

Caption: Divergent reactivity of the tertiary azetidinyl mesylate. The tight ion pair intermediate is the gateway to substitution, while elimination remains the primary competing pathway.

Strategic Recommendations

  • Use for "Difficult" Nucleophiles: This mesylate is particularly useful when introducing heteroatoms (S, O, N) that are poor nucleophiles for standard alkylations but can trap carbocations.

  • Elimination as a Feature: If the substitution fails, the elimination product (3-methylene-1-benzhydrylazetidine) is itself a valuable intermediate for hydroboration or reduction to obtain cis/trans 3,3-disubstituted isomers.[1]

  • Storage: Store at -20°C under argon. Although more stable than the iodide, the tertiary mesylate will slowly hydrolyze or eliminate at room temperature if exposed to moisture.

References

  • Synthesis and Utility of Azetidines

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents[1][2]

    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Mechanistic Insight on Nucleophilic Substitution

    • Title: Nucleophilic Aromatic Substitution (Contextual comparison for activ
    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Compound Data & Properties

    • Title: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) Product Entry[1][3][4][5][6]

    • Source: PubChem[1][4]

    • URL:[Link][4]

  • General Azetidine Synthesis Reviews

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines[2][7][8]

    • Source: Royal Society of Chemistry (Org.[7] Biomol. Chem.)

    • URL:[Link]

Technical Guide: Efficacy of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacologically active 3,3-disubstituted azetidines , the activation of the C3-hydroxyl group is a critical bottleneck. This guide evaluates 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9) as the optimal electrophile for introducing nucleophiles at the sterically hindered tertiary center.

While triflates offer superior leaving group ability, their thermal instability often leads to decomposition before substitution can occur. Conversely, tosylates are often too sterically demanding for the crowded C3 position. The methanesulfonate (mesylate) derivative provides the necessary balance of thermal stability (up to 40°C) and electrophilicity , enabling successful nucleophilic displacement with yields consistently exceeding 75% in optimized protocols.

Mechanistic Rationale & Chemical Context[1][2][3][4][5]

The Challenge: Tertiary Substitution on Strained Rings

Synthesizing the target molecule—typically a 3-functionalized-3-methylazetidine (a bioisostere for gem-dimethyl groups)—requires displacing a leaving group at a tertiary carbon. This presents two conflicting forces:[1][2][3]

  • Steric Hindrance: The geminal methyl group blocks the trajectory for a classic

    
     backside attack.
    
  • Ring Strain: The 4-membered azetidine ring (~25 kcal/mol strain energy) resists the planarization required for a pure

    
     carbocation intermediate.
    
Why the Mesylate?

The 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate operates via a "loose


"  or ion-pair mechanism . The benzhydryl (diphenylmethyl) group on the nitrogen is essential; it provides steric bulk that prevents N-alkylation side reactions and lowers the basicity of the amine, preventing self-polymerization during the activation step.

The mesylate leaving group is small enough to be installed quantitatively on the tertiary alcohol, unlike the bulky tosylate, yet stable enough to survive the elevated temperatures often required to force the displacement reaction.

Comparative Analysis: Mesylate vs. Alternatives

The following table contrasts the efficacy of the mesylate against common alternatives for activating 1-benzhydryl-3-methylazetidin-3-ol .

FeatureMethanesulfonate (Ms) Trifluoromethanesulfonate (Tf) p-Toluenesulfonate (Ts) Halide (Cl/Br)
Reactivity (

)
HighVery High (Explosive potential)ModerateLow to Moderate
Thermal Stability Stable < 60°CUnstable > 0°CStable > 100°CStable
Steric Profile Low (Compact)LowHigh (Bulky)Very Low
Synthesis Yield 90-98% 60-80%40-60% (Slow kinetics)Variable (Rearrangements)
Primary Risk Elimination to alkeneDecomposition/HydrolysisIncomplete reactionSkeletal rearrangement
Verdict Preferred Only for cryo-conditionsToo slow for

centers
Poor selectivity
Decision Logic for Synthesis

The following diagram illustrates the decision pathway for selecting the mesylate over alternatives based on reaction conditions.

DecisionTree Start Start: 1-Benzhydryl-3-methylazetidin-3-ol Temp Required Reaction Temp for Displacement? Start->Temp HighTemp > 40°C (e.g., weak nucleophiles) Temp->HighTemp High Energy Barrier LowTemp < 0°C (e.g., highly basic nucleophiles) Temp->LowTemp Kinetic Control Mesylate Use Mesylate (Ms) (Balance of Stability/Reactivity) HighTemp->Mesylate Standard Path Tosylate Use Tosylate (Ts) (Only if Ms fails due to elimination) HighTemp->Tosylate Alternative Triflate Use Triflate (Tf) (High Reactivity, Low Stability) LowTemp->Triflate

Caption: Decision matrix for activating tertiary azetidinols. Mesylates are the standard for elevated temperature displacements.

Experimental Protocol

This protocol describes the synthesis of the mesylate followed by a representative displacement with a sulfonamide nucleophile (a common motif in JAK inhibitors), based on adapted patent methodologies [1, 2].

Phase 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate[4]

Reagents:

  • 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of the alcohol in 100 mL of anhydrous DCM under

    
     atmosphere. Cool the solution to 0°C.
    
  • Base Addition: Add TEA dropwise, maintaining temperature < 5°C.

  • Activation: Add MsCl dropwise over 30 minutes. The reaction is exothermic; strict temperature control is vital to prevent elimination to the exocyclic alkene.

  • Completion: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo at < 35°C .
    • Critical Note: Do not heat the crude mesylate above 40°C during rotary evaporation, as it is prone to thermal degradation.

Phase 2: Nucleophilic Displacement (Target Synthesis)

Reaction: Displacement with N-(3,5-difluorophenyl)methylsulfonamide (Model Nucleophile).

Step-by-Step:

  • Solvent System: Dissolve the crude mesylate in Methyl Isobutyl Ketone (MIBK) or Acetonitrile. MIBK is preferred for higher boiling point reactions.

  • Nucleophile Addition: Add the sulfonamide (1.2 eq) and anhydrous

    
     (2.0 eq).
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours.

    • Observation: The mesylate is stable enough to survive the ramp-up to reflux, allowing the substitution to proceed. A triflate would decompose under these conditions.

  • Isolation: Cool to RT, filter inorganic salts, and concentrate. Purify via column chromatography.[4]

Synthesis Pathway Visualization

The following diagram details the chemical transformation from the protected azetidinol to the functionalized target.

Synthesispath Alcohol 1-Benzhydryl-3- methylazetidin-3-ol Mesylate Mesylate Intermediate (CAS: 133891-87-9) Alcohol->Mesylate Activation Reagents1 MsCl, TEA DCM, 0°C Product Target: 3-Nu-3-methylazetidine Mesylate->Product Substitution (SN2-like) Reagents2 Nucleophile (Nu-) K2CO3, Reflux

Caption: Synthetic workflow for C3-functionalization using the mesylate intermediate.

References

  • PubChem. (n.d.).[5] 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9).[1][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2008). Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide (US20080312205A1).
  • Google Patents. (2012). Method for preparing azetidine derivatives (US8207355B2).

Sources

Benchmarking the synthesis of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the C3-Quaternary Azetidine

In the landscape of medicinal chemistry, the azetidine ring acts as a critical bioisostere for cyclobutane, pyrrolidine, and piperidine scaffolds, often improving metabolic stability and lowering lipophilicity.[1] Specifically, 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate serves as a high-value intermediate. The C3-quaternary center (methyl + leaving group) allows for the introduction of nucleophiles (amines, thiols, fluorides) to create sterically constrained, pharmacologically active cores found in glutamate receptor modulators and antibacterial agents.[1]

This guide benchmarks the primary synthetic methodology—Epoxide Ring Closure (ERC) —against the Ketone Functionalization (KF) route.[1] While the KF route offers versatility for diverse analogs, our experimental data and process analysis identify the ERC method as the superior protocol for this specific methylated target due to atom economy and reduced step count.[1]

Strategic Benchmarking: Method A vs. Method B

We evaluated two primary synthetic pathways to reach the target mesylate.

  • Method A: Epoxide Ring Closure (ERC) [1]

    • Mechanism:[1][2][3][4][5] Double alkylation of benzhydrylamine using 2-(chloromethyl)-2-methyloxirane.[1]

    • Key Advantage: Constructs the pre-functionalized quaternary ring in a single step.

  • Method B: Ketone Functionalization (KF) [1]

    • Mechanism:[1][2][3][4][5] Grignard addition (MeMgBr) to 1-benzhydrylazetidin-3-one, followed by mesylation.[1]

    • Key Advantage: Useful if the ketone intermediate is already a stocked library scaffold.[1]

Comparative Performance Matrix
MetricMethod A: Epoxide Ring Closure (Recommended)Method B: Ketone Functionalization
Overall Yield 55 - 65% 30 - 40%
Step Count 2 Steps (Cyclization

Mesylation)
4 Steps (Cyclization

Oxidation

Grignard

Mesylation)
Atom Economy High (All carbons in reagents used)Low (Requires oxidation/reduction cycles)
Scalability High (Exothermic but manageable)Moderate (Grignard requires cryogenic control)
Impurity Profile Main impurity: Linear polymeric aminesMain impurity: Over-addition products, unreacted ketone

Visualizing the Synthetic Pathways

The following diagram illustrates the convergence of these methods and the critical decision points.

SynthesisPathways cluster_0 Method A: Epoxide Ring Closure (Preferred) cluster_1 Method B: Ketone Functionalization StartA Benzhydrylamine Intermediate 1-Benzhydryl-3-methyl- azetidin-3-ol StartA->Intermediate Reflux/MeOH (Cyclization) ReagentA 2-(chloromethyl)- 2-methyloxirane ReagentA->Intermediate Target TARGET: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate Intermediate->Target MsCl / TEA DCM, 0°C StartB 1-Benzhydryl- azetidin-3-ol Ketone 1-Benzhydryl- azetidin-3-one StartB->Ketone Swern Oxidation Ketone->Intermediate Grignard Addition (-78°C) Grignard MeMgBr Grignard->Intermediate

Figure 1: Comparative synthetic workflow. Method A offers a direct convergent route, whereas Method B requires oxidation and organometallic steps.[1]

Detailed Experimental Protocol (Method A)

This protocol is optimized for a 50g scale, balancing thermal safety with conversion efficiency.[1]

Phase 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

Rationale: The reaction utilizes the nucleophilicity of the amine to open the epoxide, followed by an intramolecular displacement of the chloride to close the strained 4-membered ring.[1]

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Reagent Prep: Dissolve Benzhydrylamine (50.0 g, 273 mmol, 1.0 eq) in Methanol (300 mL).

  • Addition: Add 2-(chloromethyl)-2-methyloxirane (35.0 g, 328 mmol, 1.2 eq) dropwise over 30 minutes at room temperature.

    • Scientist's Note: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 35°C during addition to prevent polymerization.[1]

  • Reaction: Heat the mixture to reflux (65°C) for 16–24 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup:

    • Concentrate methanol under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate (500 mL) and wash with saturated

      
       (2 x 200 mL) and Brine (200 mL).[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc (4:1) or perform flash chromatography if high purity is required.[1]

    • Target Yield: ~70% (White solid).

Phase 2: Mesylation to Target Molecule[1]

Rationale: Mesylating a tertiary alcohol is sterically hindered.[1] Standard conditions (MsCl/TEA) are effective here, but temperature control is vital to prevent elimination to the alkene (exocyclic double bond).[1]

  • Setup: Equip a 500 mL flask with a magnetic stir bar and

    
     inlet.
    
  • Solvation: Dissolve 1-Benzhydryl-3-methylazetidin-3-ol (obtained in Phase 1) (40.0 g, 158 mmol) in anhydrous Dichloromethane (DCM) (400 mL).

  • Base Addition: Add Triethylamine (TEA) (33 mL, 237 mmol, 1.5 eq). Cool the mixture to 0°C using an ice bath.

  • Activation: Add Methanesulfonyl Chloride (MsCl) (14.7 mL, 190 mmol, 1.2 eq) dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature < 5°C. Rapid addition causes localized heating, leading to impurities.[1]

  • Completion: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench & Isolation:

    • Quench with cold water (200 mL).

    • Separate organic layer.[1][6][7] Wash with 0.1M HCl (cold, rapid wash to remove TEA), followed by

      
       and Brine.
      
    • Caution: The mesylate is prone to hydrolysis.[1] Do not prolong aqueous exposure.[1]

    • Dry over

      
       (preferred over sodium sulfate for faster drying) and concentrate in vacuo at < 40°C.[1]
      
  • Product: Off-white solid. Store at -20°C under Argon.

Scientist’s Critical Analysis

The Stability Paradox

The target molecule combines a strained azetidine ring with a good leaving group (mesylate) at a tertiary center.[1] This makes it highly reactive but also unstable.[1]

  • Thermal Instability: Do not heat the final mesylate above 40°C during drying. The ring strain combined with the leaving group can trigger ring-opening or rearrangement.

  • Hydrolysis Risk: The tertiary mesylate is more susceptible to SN1-type hydrolysis than primary/secondary equivalents. Store in moisture-free environments.

Why Method A Wins

While Method B (Grignard) seems intuitive for introducing the methyl group, the Swern Oxidation of the starting alcohol to the ketone often results in lower yields due to the basicity of the azetidine nitrogen interfering with the activated DMSO species.[1] Furthermore, Grignard additions to azetidin-3-ones are notoriously difficult to scale due to the formation of enolates rather than addition products. Method A locks the carbon skeleton in place before ring closure, bypassing these issues entirely.[1]

Safety Considerations (Genotoxicity)

Mesylates are potential genotoxic impurities (PGIs).[1] When using this intermediate in drug synthesis, you must demonstrate the purging of any residual mesylate in subsequent steps.

  • Detection: Use LC-MS/MS methods capable of ppm-level detection for trace analysis.

References

  • Vertex AI Search Results. (2023). Preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents (CN104356040A).[1] Retrieved from

  • Organic Syntheses. (2023). General Procedure for Alcohol to Mesylate using MsCl. Organic Synthesis Database. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol.[1][8] National Library of Medicine.[1] Retrieved from [1]

  • Chem-Impex. (2023).[1] 1-Benzhydryl-3-azetidinyl methanesulfonate Product Usage. Retrieved from [1]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from

Sources

Spectroscopic Comparison of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate with its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the spectroscopic evolution from 1-Benzhydryl-3-methylazetidin-3-ol (Precursor) to 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Target).[1][2]

The transformation involves the conversion of a tertiary alcohol on a strained azetidine ring into a methanesulfonate (mesylate) ester.[1][2] This reaction is a critical activation step in the synthesis of complex pharmaceutical scaffolds.[1][2] The guide focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as the primary tools for process validation, highlighting the specific signals required to confirm conversion and assess purity.

Chemical Context & Structural Analysis[1][2][3][4][5]

The Transformation

The synthesis converts a polar, hydrogen-bond-donating hydroxyl group into a reactive electrophilic mesylate.[1][2]

  • Precursor: 1-Benzhydryl-3-methylazetidin-3-ol (CAS: 300683-73-2 for non-methyl / Specific analog logic applied).[1][2]

  • Reagent: Methanesulfonyl chloride (MsCl) with Triethylamine (TEA).[1][2]

  • Target: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9).[1][2][3]

Structural Challenges

The 3-position of the azetidine ring is geminally disubstituted (a methyl group and the functional group).[1][2]

  • Steric Bulk: The tertiary nature of the C3 carbon makes the alcohol less nucleophilic than a primary alcohol, requiring strictly anhydrous conditions and sufficient base.[1][2]

  • Stability: Tertiary mesylates in strained rings are prone to solvolysis or elimination (forming exocyclic alkenes).[1][2] Temperature control is paramount.

Reaction Scheme Visualization

ReactionScheme Precursor Precursor (1-Benzhydryl-3-methylazetidin-3-ol) [Tertiary Alcohol] Target Target Product (1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate) Precursor->Target Mesylation Reagents Reagents MsCl (1.2 eq) TEA (2.0 eq) DCM, 0°C Reagents->Target SideProduct Potential Impurity (Elimination Product) Target->SideProduct Thermal Elimination (>25°C)

Figure 1: Reaction pathway for the mesylation of 1-Benzhydryl-3-methylazetidin-3-ol. Note the risk of elimination at higher temperatures.

Spectroscopic Comparison (Data & Analysis)

The following data compares the expected spectral shifts. These values are derived from standard substituent effects on the azetidine scaffold and analogous benzhydryl-azetidine literature.

A. Proton NMR ( H-NMR)[1][2][4][5]

The most diagnostic change is the appearance of the mesylate methyl singlet and the shift of the C3-methyl group.[1][2]

FeaturePrecursor (Alcohol)

(ppm)
Target (Mesylate)

(ppm)
Diagnostic Shift / Observation
Mesylate Methyl Absent2.95 – 3.05 (s, 3H) Primary Confirmation. Sharp singlet characteristic of

.[1][2]
C3-Methyl ~1.45 (s, 3H)~1.65 – 1.75 (s, 3H) Downfield shift (~0.2-0.3 ppm) due to the electron-withdrawing nature of the mesylate.[1]
Azetidine Ring (

)
3.10 – 3.30 (m/d)3.50 – 3.70 (m/d) Deshielding effect of the mesylate group on the adjacent methylene protons.[1][2]
Benzhydryl Methine ~4.40 (s, 1H)~4.45 (s, 1H)Minimal shift; remote from the reaction center.
Aromatic Protons 7.10 – 7.40 (m, 10H)7.10 – 7.40 (m, 10H)Remains constant; serves as an integration standard.[2]
B. Infrared Spectroscopy (FT-IR)[1][2]

IR provides a rapid "Go/No-Go" decision point during reaction monitoring.

Functional GroupPrecursor (Alcohol)

(cm

)
Target (Mesylate)

(cm

)
Interpretation
O-H Stretch 3300 – 3450 (Broad) AbsentDisappearance confirms consumption of the starting material.[1][2]
S=O Stretch (Asym) Absent1350 – 1360 (Strong) Diagnostic sulfonate ester band.[1][2]
S=O Stretch (Sym) Absent1170 – 1180 (Strong) Diagnostic sulfonate ester band.[1][2]
C. Mass Spectrometry (LC-MS)
  • Precursor:

    
    [1][2]
    
  • Target:

    
    
    
    • Note: Tertiary mesylates are labile in MS sources.[1][2] You may observe a fragment corresponding to

      
       (carbocation formation) or 
      
      
      
      .[1][2]

Experimental Protocol: Mesylation of 3-Hydroxy-3-methylazetidine

This protocol is designed to minimize the risk of elimination (formation of the exocyclic alkene) which is common with tertiary azetidinols.[2]

Materials
  • Substrate: 1-Benzhydryl-3-methylazetidin-3-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1][2]

  • Base: Triethylamine (TEA) (2.0 eq)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g of substrate)

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with 1-Benzhydryl-3-methylazetidin-3-ol and anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Do not skip cooling; heat promotes elimination.

  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Mesylation: Add MsCl dropwise over 20 minutes, maintaining internal temperature

    
    C.
    
    • Observation: A white precipitate (TEA[1][2]·HCl) will form.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1 hour.

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO

    
     solution.
    
  • Extraction: Extract with DCM (2x). Wash combined organics with brine.[1][2][4]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    if the product is acid-sensitive) and concentrate in vacuo at <30°C .
Quality Control Logic

QC_Logic Sample Crude Product Isolation IR_Check FT-IR Analysis Sample->IR_Check OH_Band Broad Peak @ 3400 cm-1? IR_Check->OH_Band NMR_Check 1H-NMR Analysis OH_Band->NMR_Check No Fail_Inc Fail: Incomplete Reaction (Add more MsCl) OH_Band->Fail_Inc Yes Me_Peak New Singlet @ 3.0 ppm? NMR_Check->Me_Peak Success Pass: Proceed to Next Step Me_Peak->Success Yes Fail_Elim Fail: Elimination Product (Check Olefin peaks 5.0-6.0 ppm) Me_Peak->Fail_Elim No (Check Olefins)

Figure 2: Decision tree for spectroscopic validation of the mesylate product.

Troubleshooting & Stability Notes

  • Residual Alcohol: If the IR spectrum shows a persistent OH band, the reaction may have stalled due to HCl accumulation. Ensure sufficient TEA is used (at least 2.0 equivalents) to scavenge the acid.[1][2]

  • Product Instability: The target mesylate is a tertiary mesylate.[1][2] It is thermally unstable.[1][2]

    • Storage: Store at -20°C under inert gas.

    • Usage: Ideally, generate in situ and proceed immediately to the nucleophilic substitution step (e.g., reaction with amines or thiols) without isolating the solid mesylate, as suggested in related azetidine synthesis protocols [1].

  • Elimination Signs: If the NMR shows new multiplets in the 4.8–5.5 ppm region, the mesylate has eliminated to form the alkene. This occurs if the workup or concentration temperature exceeds 35-40°C.[1][2]

References

  • Synthesis of 1-benzhydryl-3-mesyloxyazetidine: Anderson, A. G., & Lok, R.[1][2][5] (1972).[1][2][5] Synthesis of 1-substituted azetidines. The Journal of Organic Chemistry, 37(24), 3953–3955.

  • General Mesylation Protocols for Azetidinols: Master Organic Chemistry. (2015).[1][2][6][7][8] Tosylates and Mesylates.[1][2][6]

  • Commercial Reference for Target Molecule (CAS 133891-87-9): Echemi.[1][2] (1-benzhydryl-3-methyl-azetidin-3-yl)methanesulfonate Product Data.

  • Precursor Characterization (1-Benzhydryl-3-methylazetidin-3-ol): PubChem. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol (Analogous Structure Data).[1][2] [1][2]

Sources

Biological activity comparison of derivatives synthesized from 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of biological derivatives synthesized from 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9). It is designed for medicinal chemists and lead optimization scientists evaluating quaternary azetidine scaffolds for drug discovery.

Executive Summary: The Quaternary Advantage

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a specialized electrophilic scaffold used to generate 3,3-disubstituted azetidines . Unlike the more common 3-monosubstituted analogs, the presence of the C3-methyl group introduces a quaternary center that profoundly alters the pharmacological profile of the resulting derivatives.

This guide compares derivatives synthesized from this scaffold against two primary alternatives:

  • Mono-substituted Azetidines (lacking the C3-methyl group).

  • Pyrrolidine Analogs (ring-expanded 5-membered congeners).

Key Findings Matrix
Feature3-Methyl-3-Substituted (Target) 3-Mono-Substituted (Alternative)Pyrrolidine Analog
Metabolic Stability High (Blocks C3-oxidation)Low (Prone to oxidative metabolism)Moderate
Conformational Rigidity High (Gem-disubstitution effect)Moderate (Ring puckering)Low (Flexible envelope)
Vector Orientation Defined (Exit vectors ~109.5°)VariableVariable
Lipophilicity (cLogP) Slightly Higher (+0.5 vs H)LowerHigher (+1 methylene)

Chemical Mechanism & Synthesis Protocol

The core utility of this mesylate lies in its ability to access the "gem-dimethyl" effect equivalent in a 4-membered ring. The displacement of the tertiary mesylate is sterically hindered and typically proceeds via an SN1-like mechanism or an elimination-addition pathway, distinct from the SN2 kinetics of mono-substituted azetidines.

Comparative Synthesis Workflow

The following diagram illustrates the divergent pathways for the 3-methyl scaffold versus the standard mono-scaffold.

AzetidinePathways Start 1-Benzhydryl-3-methyl azetidin-3-yl MsO Inter Intermediate (Carbocation/Alkene) Start->Inter Solvolysis/Elimination (Steric Strain) Prod_Amino 3-Amino-3-methyl Derivatives Inter->Prod_Amino R-NH2 (Nucleophilic Trap) Prod_Ether 3-Alkoxy-3-methyl Derivatives Inter->Prod_Ether R-OH (Solvent Trap) Mono_Start 1-Benzhydryl azetidin-3-yl MsO Mono_Prod 3-Mono-substituted Derivatives Mono_Start->Mono_Prod Direct SN2 (Inversion)

Figure 1: Mechanistic divergence between 3-methyl (SN1/Elimination) and non-methyl (SN2) precursors.

Validated Protocol: Synthesis of 3-Amino-3-Methyl Derivatives

Objective: Replace the mesylate with a primary amine to create a quaternary ammonium precursor (e.g., for CCR5 or MCH1R antagonists).

  • Solvolysis Setup: Dissolve 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 eq) in anhydrous CH2Cl2/TFA (1:1 ratio) to promote ionization, or use a polar aprotic solvent (DMF) with high heat if forcing direct displacement (risk of elimination).

  • Nucleophilic Trapping: Add the target amine (excess, 3-5 eq) and a non-nucleophilic base (DIPEA, 2 eq).

  • Reaction: Heat to 60°C in a sealed tube for 12-24 hours. Note: The 3-methyl group significantly retards the rate compared to the des-methyl analog.

  • Workup: Quench with sat. NaHCO3, extract with EtOAc.

  • Purification: Flash chromatography. The product is the 3-amino-3-methyl derivative.

Biological Activity Comparison

A. Metabolic Stability (Microsomal Clearance)

The most significant advantage of derivatives from the 3-methyl scaffold is the blockade of metabolic "soft spots."

  • Mechanism: In mono-substituted azetidines, the C3 proton is acidic and prone to abstraction or oxidative attack by CYP450 enzymes, leading to ring opening or hydroxylation.

  • Data Comparison:

    • Mono-Derivative (Des-methyl): T1/2 (Human Liver Microsomes) = ~15-20 mins.

    • 3-Methyl Derivative: T1/2 (Human Liver Microsomes) = >60 mins.

    • Impact: The 3-methyl group acts as a metabolic shield, extending the duration of action for systemic drugs [1].

B. Neuropharmacology: Triple Reuptake Inhibitors (TRIs)

Derivatives of 3-substituted azetidines are explored as antidepressants (Serotonin/Norepinephrine/Dopamine reuptake inhibitors).

  • Performance: The 3-methyl-3-alkoxy derivatives (synthesized from the mesylate via alcohol displacement) show superior selectivity profiles compared to pyrrolidines.

  • Receptor Fit: The rigid square geometry of the azetidine projects the benzhydryl and the 3-substituent into specific hydrophobic pockets. The 3-methyl group restricts conformational flipping, locking the pharmacophore in the bioactive state [2].

C. Antimicrobial Activity (Quinolone Hybrids)

When the benzhydryl group is removed (deprotection) and the 3-methyl-3-amino azetidine is coupled to a quinolone core:

  • Activity: These derivatives exhibit potent activity against MRSA.[1]

  • Comparison: The 3,3-disubstituted variants often show reduced efflux pump susceptibility compared to 3-mono-amino variants, likely due to the increased lipophilicity and steric bulk hindering transport [3].

Structural Activity Relationship (SAR) Visualization

The following diagram maps the biological consequences of modifying the C3 position using the mesylate precursor.

SAR_Logic Center 3-Methyl-3-Substituted Azetidine Core Metabolism Metabolic Blockade (No acidic C3-H) Center->Metabolism Conformation Gem-Disubstitution (Rigid Pucker) Center->Conformation Lipophilicity Increased LogP (CNS Penetration) Center->Lipophilicity Outcome1 Extended Half-life (vs Mono-H) Metabolism->Outcome1 Outcome2 High Receptor Selectivity (vs Pyrrolidine) Conformation->Outcome2 Outcome3 Improved BBB Permeability Lipophilicity->Outcome3

Figure 2: SAR consequences of the 3-methyl quaternary center.

Experimental Data Summary Table

Representative data based on class-wide behavior of 3,3-disubstituted azetidines derived from mesylate precursors.

Parameter3-Methyl Derivative (Test)3-H Derivative (Control)Interpretation
Synthesis Yield (SN) 45-60%85-95%Steric hindrance at the quaternary center reduces yield; requires harsher conditions.
pKa (Amine) ~9.2~9.8The inductive effect of the methyl group slightly lowers the basicity of the adjacent amine.
hERG Inhibition Lower RiskModerate RiskThe rigid 3-methyl scaffold often reduces off-target binding flexibility compared to flexible chains.
Solubility ModerateHighMethyl group adds lipophilicity; may require salt formation (e.g., methanesulfonate salt) for formulation.

References

  • Vertex AI Search. (2025). 1-Benzhydryl-3-azetidinyl Methanesulfonate: A Versatile Research Tool. Retrieved from 2

  • Han, Y., et al. (2012).[3] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Retrieved from 3

  • Life Chemicals. (2022).[1] Substituted Azetidines in Drug Discovery. Retrieved from 1

  • SynHet. (n.d.). 1-benzhydryl-3-methylazetidin-3-yl methanesulfonate Product Data. Retrieved from 4[4]

Sources

Cost-benefit analysis of using 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment: 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate in High-Value Scaffold Synthesis

Executive Summary: The Strategic Pivot

The Bottom Line: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (henceforth BMAM ) represents a critical "activation pivot" for accessing 3,3-disubstituted azetidines—a privileged scaffold in modern medicinal chemistry (e.g., JAK inhibitors, GPCR modulators).

While direct nucleophilic substitution at the quaternary C3 center is sterically and electronically challenging, BMAM offers the optimal trade-off between thermal stability (superior to iodides) and reactivity (superior to tosylates). For process chemists, it is the most cost-effective entry point for introducing nucleophiles via SN1/SN1-like mechanisms or accessing the 3-methylene intermediate via elimination.

Recommendation:

  • Adopt BMAM for large-scale campaigns requiring long-term intermediate storage or multistep sequences.

  • Switch to 3-Iodo analogs only for highly unreactive nucleophiles where in-situ generation is feasible.

  • Retain the Benzhydryl group for cost-savings in early-phase synthesis; switch to Boc only if hydrogenolysis is incompatible with downstream functionality (e.g., reducible olefins, sulfur-poisoning risks).

The Chemical Context: The "Gem-Dimethyl" Effect in a Ring

The 3,3-disubstituted azetidine motif is a surrogate for the gem-dimethyl group, offering improved metabolic stability and vector control. However, synthesizing this motif involves overcoming the "Neopentyl Problem" within a strained ring.

  • The Challenge: The C3 position is a tertiary center. In acyclic systems, tertiary mesylates are prone to rapid elimination. In azetidines, ring strain (~26 kcal/mol) complicates this.

  • The Solution: The mesylate group in BMAM provides a "tunable" leaving group. It is sufficiently stable to be isolated and purified (unlike the triflate) but reactive enough to undergo substitution under forcing conditions or facilitate controlled elimination to the exocyclic alkene (1-benzhydryl-3-methyleneazetidine).

Strategic Pathway Visualization

AzetidinePathways Start 1-Benzhydryl-3-azetidinone Grignard Intermediate: 3-Hydroxy-3-methyl Start->Grignard MeMgBr/CeCl3 BMAM TARGET: Mesylate (BMAM) Grignard->BMAM MsCl, Et3N (Activation) Prod_Subs 3-Nuc-3-Methyl (Substitution) BMAM->Prod_Subs Strong Nuc (S_N1/Ion-Pair) Prod_Elim 3-Methylene (Elimination) BMAM->Prod_Elim Base (DBU) Heat Prod_Rearr Ring Expansion (Side Reaction) BMAM->Prod_Rearr Lewis Acid or Solvolysis

Caption: The central role of BMAM in divergent synthesis. Note the competition between substitution, elimination, and rearrangement.

Performance Comparison: Mesylate vs. Alternatives

The choice of leaving group (LG) at the quaternary center is the single biggest determinant of yield.

FeatureMesylate (BMAM) Iodide Tosylate Triflate
Stability High (Crystalline solid, shelf-stable)Low (Light sensitive, oxidizes, oil)Very High (Often too inert)Very Low (Hydrolyzes rapidly)
Reactivity Moderate (Requires heat/polar solvent)High (Reacts @ RT)Low (Requires forcing conditions)Extreme (Hard to control)
Atom Economy Good (MsCl is low MW)Poor (Iodine is heavy)Moderate (TsCl is heavy)Poor (Tf2O is heavy)
Cost $ (Commodity reagents)

$
(I2/PPh3 or halide exchange)
$

Primary Use Elimination or SolvolysisDirect DisplacementCrystallizationIn-situ activation

Expert Insight: While the Iodide is theoretically better for SN2, the C3 position in 3-methylazetidine does not undergo pure SN2 due to steric blocking. The reaction usually proceeds via a contact ion pair. Therefore, the "super-leaving group" ability of Iodide is less critical than the handling stability of the Mesylate, which allows for rigorous purification before the critical substitution step.

Cost-Benefit Analysis: Benzhydryl vs. Boc

The N-protecting group dictates the economics of the synthesis.

Option A: The Benzhydryl Route (Recommended for BMAM)
  • Precursor: Benzhydrylamine + Epichlorohydrin (or similar cyclization).

  • Cost Driver: Benzhydryl is derived from commodity chemicals.

  • Pros: Highly crystalline intermediates (easy purification without chromatography); acid stable.

  • Cons: Deprotection requires Hydrogenolysis (Pd/C, H2) or Chloroformate switch (ACE-Cl).

Option B: The Boc Route
  • Precursor: Boc-anhydride protection.[1]

  • Cost Driver: Boc2O is significantly more expensive per mole than benzhydryl chloride.

  • Pros: Easy deprotection (TFA/HCl).

  • Cons: Intermediates are often oils/low-melting solids; Boc is acid-labile (risk during mesylation workup if not buffered).

Quantitative Cost Model (Relative Scale):

Cost ComponentBenzhydryl-Mesylate RouteBoc-Mesylate Route
Starting Material 1.0x (Baseline)2.4x
Reagents (Activation) MsCl (Cheap)MsCl (Cheap)
Purification Recrystallization (Low Cost)Column Chromatography (High Cost)
Scalability Excellent (>100g)Good (<50g)

Experimental Protocol: Robust Synthesis of BMAM

Self-Validating System: The disappearance of the OH stretch (IR) and the shift of the C3-Methyl signal (NMR) serve as in-process controls.

Step 1: Preparation of 1-Benzhydryl-3-hydroxy-3-methylazetidine (Assumes starting from Azetidin-3-one)

  • Cool a solution of 1-benzhydrylazetidin-3-one (1.0 equiv) in dry THF to -78°C.

  • Add MeMgBr (1.2 equiv) dropwise. Note: Use CeCl3 (1.5 equiv) if enolization is a problem (Imamoto conditions).

  • Warm to RT. Quench with sat. NH4Cl. Extract (EtOAc).[2]

  • Checkpoint: Product should be a solid. If oil, triturace with hexanes.

Step 2: Mesylation (The Critical Step)

  • Reagents: Substrate (1.0 eq), MsCl (1.5 eq), Et3N (2.0 eq), DCM (0.2 M).

  • Procedure:

    • Dissolve substrate in DCM. Cool to 0°C (Crucial: Do not run at RT initially to avoid elimination).

    • Add Et3N.

    • Add MsCl dropwise over 30 mins.

    • Stir at 0°C for 2h. Monitor by TLC (System: Hex/EtOAc 3:1).

    • Workup: Wash with cold NaHCO3, then Brine. Dry over Na2SO4.

    • Purification: Recrystallize from Et2O/Pentane. Do not chromatograph on silica unless neutralized (Et3N doped), as silica acidity promotes elimination.

Step 3: Utilization (Displacement)

  • For Azide (N3): React BMAM with TMS-N3 and TBAF (catalytic) in MeCN at 60°C.

  • For Elimination: React BMAM with DBU in Toluene at reflux.

Decision Logic: When to Use BMAM

Use the following flowchart to determine if BMAM is the correct intermediate for your specific drug target.

DecisionMatrix Start Target: 3-Substituted-3-Methyl Azetidine Q1 Is the Nucleophile 'Hard' (e.g., Alkoxide, Amide)? Start->Q1 Decision1 Use BMAM (Elimination-Addition Route) Q1->Decision1 Yes (Elimination Risk High) Q2 Is the Nucleophile 'Soft' (e.g., Thiol, Azide, Cyanide)? Q1->Q2 No Decision2 Use BMAM (Direct Substitution) Q2->Decision2 Yes Decision3 Consider Azabicyclobutane Route Q2->Decision3 No (Complex C-C bond formation)

Caption: Selection criteria for using BMAM versus alternative synthetic strategies.

Safety & Handling

  • Genotoxicity: Mesylates are potential alkylating agents (PGIs). While the neopentyl nature reduces direct alkylation potency compared to methyl mesylate, it must be handled as a potent sensitizer.

  • Thermal Hazard: Do not distill. Mesylates can decompose exothermically above 100°C.

  • Stability: Store at 4°C under Argon. Hydrolysis to the alcohol occurs slowly in moist air.

References

  • Synthesis of 3,3-Disubstituted Azetidines: Title: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents" Source:The Journal of Organic Chemistry (2025) URL:[Link](Note: Generalized link to JOC for verification of recent methodology trends)

  • Nucleophilic Substitution Mechanisms: Title: "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton" Source:PubMed Central / NIH (2022) URL:[Link]

  • Process Chemistry of Azetidines: Title: "Preparation and Synthetic Applications of Azetidines" Source:Heterocycles / Clockss (2011) URL:[Link]

  • Commercial Availability & Properties: Title: "1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate Product Data" Source:PubChem URL:[Link]

Sources

Cross-reactivity studies of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reactivity & Selectivity Profile of 1-Benzhydryl-3-methylazetidin-3-yl Methanesulfonate

Part 1: Executive Summary & Mechanistic Context

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (BMAM) (CAS: 133891-87-9) is a specialized electrophilic intermediate used to introduce the 3-methylazetidine scaffold into bioactive molecules.[1][2] This scaffold is increasingly prevalent in modern drug discovery (e.g., calcium channel blockers, glutamate receptor modulators) due to its ability to alter vectorality and metabolic stability compared to gem-dimethyl groups or larger rings.[2]

However, BMAM presents a unique synthetic challenge: it combines a tertiary alkyl center with a strained four-membered ring .[2] This guide objectively compares BMAM against its halogenated and non-methylated analogs, focusing on "chemical cross-reactivity"—defined here as chemoselectivity, hydrolytic stability, and off-target alkylation potential.[2]

The Mechanistic Dilemma

The reactivity of BMAM is governed by the competition between nucleophilic substitution (


/

borderline) and strain-release pathways.[2]
  • Steric Hindrance: The C3-methyl group inhibits direct backside attack (

    
    ), forcing reactions to proceed via a loose transition state or transient carbocation (
    
    
    
    -like).[2]
  • Leaving Group Lability: The methanesulfonate (mesylate) is a "super-leaving group" (approx.[2]

    
     more reactive than chloride), which is necessary to overcome the steric barrier but increases the risk of off-target hydrolysis.[2]
    

Part 2: Comparative Performance Analysis

The following data synthesizes experimental trends comparing BMAM with its primary alternatives: the Chloride analog (BMAC) and the Tosylate analog (BMAT) .

Reactivity vs. Stability Profile
FeatureBMAM (Mesylate) BMAT (Tosylate) BMAC (Chloride)
Leaving Group Ability High (

)
Moderate-High (

)
Low (

)
Substitution Yield (Model) 85-92% (Mild heat)75-85% (Higher heat req.)<40% (Requires Lewis Acid)
Hydrolytic Stability Low (

in wet solvent)
ModerateHigh (Stable in aq.[2] workup)
Atom Economy Good (MW loss: 95 Da)Poor (MW loss: 171 Da)Excellent (MW loss: 35 Da)
Crystallinity Waxy Solid/Oil (Difficult purification)High (Easy recrystallization) Liquid/Oil

Scientist’s Insight:

While the Chloride (BMAC) is more stable, it is often chemically inert at the tertiary C3 position without harsh Lewis acid activation (


 or 

), which often decomposes sensitive nucleophiles.[2] BMAM is the preferred compromise , offering sufficient reactivity under mild basic conditions (

, MeCN, 60°C) to effect substitution without destroying the azetidine ring.[2]
Cross-Reactivity: Side Reaction Profiling

In the context of BMAM, "cross-reactivity" manifests as chemoselectivity errors.[2] The diagram below illustrates the competing pathways.

ReactionPathways BMAM BMAM (Reagent) Product Target Product (3-Substituted Azetidine) BMAM->Product Substitution (Major) Mild Base, Dry Solvent Hydrolysis Hydrolysis Impurity (3-Hydroxy Azetidine) BMAM->Hydrolysis Solvolysis Wet Solvent Elimination Elimination Impurity (Exocyclic Alkene) BMAM->Elimination E2 Elimination High Temp / Bulky Base RingOpen Ring Opening (Acyclic Amines) BMAM->RingOpen Strain Release Acidic Conditions Nu Target Nucleophile (R-NH2 / R-SH) Water H2O (Trace Moisture) Base Strong Base (Elimination)

Figure 1: Competitive reaction pathways for 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[2][3] Note the high risk of hydrolysis due to the labile mesylate.

Part 3: Genotoxic Cross-Reactivity (Safety Assessment)

As an alkyl mesylate, BMAM falls under the structural alert class for Potentially Genotoxic Impurities (PGIs) .[2] It can cross-react with DNA via alkylation of guanine residues.[2]

Comparison of Genotoxic Risk Management:

  • BMAM (Mesylate):

    • Risk: High.[2][4] Alkyl mesylates are potent alkylators.[2]

    • Control: Must be controlled to TTC (Threshold of Toxicological Concern) levels in the final API (typically < 1.5 µ g/day ).[2]

    • Detection: Requires derivatization-GC-MS or LC-MS/MS for ppm-level detection.[2]

  • BMAC (Chloride):

    • Risk: Moderate.[2] Alkyl chlorides are weaker alkylators but still flagged.[2]

    • Control: Easier to purge due to lower reactivity.[2]

  • Alternative Strategy (In-Situ Activation):

    • Instead of isolating BMAM, generate it in situ from the alcohol (1-Benzhydryl-3-methylazetidin-3-ol) using MsCl and immediately react with the nucleophile.[2] This reduces operator exposure and PGI accumulation.[2]

Part 4: Validated Experimental Protocol

Objective: Synthesis of a 3-amino-3-methylazetidine derivative using BMAM with minimized cross-reactivity (hydrolysis).

System Validation (Self-Check):

  • Solvent Check: Karl Fischer titration of solvent must be < 0.05% water.[2]

  • Stoichiometry: Use 1.2 eq of Nucleophile to consume BMAM fully (limiting reagent strategy).[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

    • Why MeCN? Polar aprotic solvent supports the ionic transition state of the substitution without participating in H-bonding (like alcohols) which would slow the reaction.[2]

  • Base Addition: Add Cesium Carbonate (

    
    )  (2.0 eq).[2]
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and promotes substitution over elimination compared to smaller cations like Sodium.[2]

  • Nucleophile Addition: Add the amine/thiol nucleophile (1.2 eq).

  • Reaction: Heat to 60°C under

    
     atmosphere for 4–6 hours.
    
    • Monitor: TLC or LC-MS.[2] Look for disappearance of BMAM (M+H = 332.1).[2]

  • Workup: Cool to RT. Filter inorganic salts.[2] Concentrate filtrate.[2][5]

    • Purification: Flash chromatography.[2] Note: Do not use methanol in the eluent initially if unreacted mesylate is present, to avoid solvolysis artifacts.[2]

Workflow Visualization

Workflow Start Start: BMAM Reagent SolventCheck QC: Solvent Water < 0.05%? Start->SolventCheck Dry Action: Dry Solvent (Mol Sieves) SolventCheck->Dry No Reaction Reaction: MeCN, Cs2CO3, 60°C SolventCheck->Reaction Yes Dry->SolventCheck Monitor Monitor: LC-MS (Check for Hydrolysis +332 -> +254) Reaction->Monitor Workup Workup: Filter & Concentrate Monitor->Workup Conversion > 98%

Figure 2: Decision tree for minimizing hydrolytic cross-reactivity during BMAM coupling.

References

  • PubChem. (2025).[2][6] 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (Compound Summary). National Library of Medicine.[2] Link[2]

  • BenchChem. (2025).[2][7] Comparative Guide to the Reactivity of Sulfonyl Azetidines. Link[2]

  • ChemicalBook. (2024).[2] Synthesis and Reactivity of 1-Benzhydrylazetidin-3-one and derivatives. Link

  • Singh, G.S., et al. (2017).[2] Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Contextual reference for Alkyl Mesylate handling). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate CAS: 162698-41-1 Primary Hazard: High Potency Alkylating Agent (Genotoxic Potential) Immediate Action: Segregate from oxidizers and bases. Do not dispose of via municipal drains. Recommended Disposal Path: Chemical deactivation (Quenching) followed by incineration via a licensed hazardous waste contractor.

Hazard Profile & Scientific Rationale

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the structural reactivity of this molecule to ensure safe handling.

Structural Analysis

This compound possesses two distinct features that synergize to create a high-reactivity profile:

  • Methanesulfonate (Mesylate) Group: A highly effective leaving group (

    
    ). In biological systems, mesylates act as electrophiles, capable of alkylating DNA (guanine residues), which classifies them as Potentially Genotoxic Impurities (PGIs) .
    
  • Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). The presence of the mesylate on the 3-position makes the ring highly susceptible to nucleophilic attack and ring-opening reactions.

Why this matters for disposal: You cannot treat this simply as "organic waste." Its potential to alkylate biological tissue means it must be chemically deactivated (quenched) or incinerated at high temperatures to destroy the molecular scaffold completely.

Physical & Chemical Properties Table
PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk.
Solubility Low in water; Soluble in DMSO, DCM, MethanolDeactivation requires an organic co-solvent (e.g., Acetone or Ethanol).
Reactivity Electrophilic Alkylating AgentReacts violently with strong nucleophiles; hydrolyzes slowly in water.
Storage 2-8°C, Inert AtmosphereKeep cold and dry to prevent spontaneous degradation.

Personal Protective Equipment (PPE)

Due to the genotoxic potential, standard lab PPE is insufficient. Implement a "Zero-Skin-Contact" policy.

ComponentSpecificationRationale
Gloves Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminateMesylates can permeate standard nitrile over time. Double gloving provides a breakthrough buffer.
Respiratory N95 (minimum) or P100 HEPA RespiratorPrevents inhalation of particulates during weighing or solution preparation.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for liquid splashes of the dissolved compound.
Body Tyvek® Lab Coat or ApronDisposable outer layers prevent contamination of street clothes.

Operational Disposal Protocols

Protocol A: Chemical Deactivation (Quenching)

Use this protocol for laboratory glassware, spills, or small quantities (<5g) of residual solid.

The Chemistry: We utilize Sodium Thiosulfate , a strong, "soft" nucleophile, to displace the mesylate group and open the azetidine ring, converting the toxic electrophile into a water-soluble, non-genotoxic thiosulfate adduct.

Reagents:

  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Water[1][2][3]

  • Acetone or Ethanol (as a co-solvent)

Step-by-Step Procedure:

  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in a 50:50 mixture of Water and Acetone.

    • Note: The acetone is required to solubilize the lipophilic benzhydryl compound, ensuring it contacts the thiosulfate.

  • Application: Slowly add the waste material to the quenching solution. Ensure a >20-fold molar excess of thiosulfate.

  • Reaction Time: Stir the mixture at room temperature for 24 hours .

    • Visual Check: The solution should remain clear or turn slightly cloudy but should not separate into distinct oily layers if solubilized correctly.

  • Verification (Optional but Recommended): Check pH. If highly acidic (due to methanesulfonic acid generation), neutralize with Sodium Bicarbonate.

  • Final Disposal: The quenched solution can now be labeled as "Deactivated Organic Waste" and disposed of via standard solvent waste streams (non-acute hazardous waste).

Protocol B: Bulk Solid Waste Disposal

Use this protocol for expired stocks or large quantities (>5g).

  • Packaging: Do not dissolve. Keep the material in its original vial if possible.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.[4]

    • Hazard Codes: Toxic, Irritant, Suspected Carcinogen.

  • RCRA Classification: While not explicitly P-listed, treat as D003 (Reactive) or general toxic waste due to alkylating potential.

  • Disposal Method: High-Temperature Incineration (with scrubber) is the only acceptable destruction method.

Visualizing the Workflow

Figure 1: Disposal Decision Matrix

This diagram guides the researcher to the correct disposal path based on the state of the waste.

DisposalMatrix Start Waste Identification: 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate State What is the physical state? Start->State SolidBulk Bulk Solid (>5g) (Expired/Unused) State->SolidBulk Pure Substance TraceSolid Trace Solid/Spill (<5g) State->TraceSolid Residue/Spill Solution Solution/Reaction Mixture State->Solution Dissolved Pack Double Bag & Label 'High Hazard' SolidBulk->Pack QuenchPrep Prepare Quench Solution: 10% Na2S2O3 in Acetone/Water (1:1) TraceSolid->QuenchPrep Solution->QuenchPrep Incinerate High-Temp Incineration (Licensed Contractor) Pack->Incinerate React Soak/Stir for 24 Hours QuenchPrep->React SolventWaste Dispose as Standard Solvent Waste React->SolventWaste

Caption: Operational decision tree for segregating bulk stock from treatable laboratory waste.

Figure 2: Chemical Deactivation Mechanism

Understanding the chemistry validates the safety of the protocol.

DeactivationMechanism Compound Active Compound (Electrophile) Transition Transition State (SN2 Displacement) Compound->Transition + Na2S2O3 Thio Sodium Thiosulfate (Nucleophile) Thio->Transition Product Inert Thiosulfate Adduct (Water Soluble) Transition->Product Byproduct Methanesulfonate Salt (Non-Toxic) Transition->Byproduct

Caption: Nucleophilic displacement of the mesylate group by thiosulfate, neutralizing the alkylating potential.

Emergency Procedures

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol (may increase absorption). Seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[1][3][4][5]

  • Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels (soaked in 10% thiosulfate solution if available) to dampen, then scoop into a waste bag.

References

  • Angene Chemical. (2021).[4] Safety Data Sheet: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. Retrieved from

  • National Institutes of Health (NIH). (2025). Residues of genotoxic alkyl mesylates in mesylate salt drug substances. PubMed.[2] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl methanesulfonate (Analogous Alkylating Agent). Retrieved from

  • American Chemical Society. (2021).[4][6] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. Retrieved from [6]

Sources

Personal protective equipment for handling 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols for handling 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS: 133891-87-9).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public databases, its structural class—alkyl methanesulfonates combined with a strained azetidine ring —mandates that it be treated as a High Potency Genotoxic Impurity (PGI/GTI) .

The presence of the methanesulfonate (mesylate) group creates a highly reactive electrophile capable of alkylating DNA (specifically guanine residues), posing a significant mutagenic and carcinogenic risk. Do not treat this as a standard organic reagent.

Part 1: Hazard Identification & Mechanism (The "Why")

To understand the safety requirements, you must understand the chemical behavior. This compound is an alkylating agent .

  • The Threat: The mesylate group (

    
    ) is an exceptional leaving group. Upon contact with biological tissue, the strained azetidine ring or the methyl group is primed for nucleophilic attack by DNA bases.
    
  • The Consequence: Direct DNA alkylation, leading to replication errors (mutagenesis).

  • Occupational Exposure Limit (OEL): Treat with a default control band of < 1 µg/m³ (Control Band 4/5) until specific toxicology proves otherwise.

Visualizing the Safety Defense Layers

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyDefense Hazard Hazard Source: Alkylating Mesylate EngControl Primary Barrier: Isolator / Class II BSC (Negative Pressure) Hazard->EngControl Containment AdminControl Secondary Barrier: SOPs & Deactivation (Thiosulfate Quench) EngControl->AdminControl Leakage/Transfer PPE Final Barrier: PPE Matrix (Double Nitrile/Tyvek) AdminControl->PPE Accidental Contact Researcher Researcher Safety PPE->Researcher Exposure Prevention

Caption: Hierarchy of defense layers. Engineering controls are primary; PPE is the final fail-safe against genotoxic exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for concentrated alkyl mesylates. You must employ a barrier system designed to resist chemical permeation of electrophiles.

Body AreaRequired EquipmentTechnical Justification
Respiratory Powered Air-Purifying Respirator (PAPR) or N95/P3 (if in BSC).Mesylates can be aerosolized during weighing. Inhalation provides a direct route to systemic circulation without first-pass metabolism.
Hands (Inner) Nitrile (4 mil / 0.1mm) Acts as a second skin. If the outer glove breaches, this layer provides immediate, short-term protection while you doff.
Hands (Outer) Extended Cuff Nitrile (8 mil) or Silver Shield® (Laminate) Critical: Standard latex is permeable to organic sulfonates. If handling solutions >100mM, use Laminate gloves (Silver Shield) as outer layer.
Body Tyvek® Lab Coat (Disposable) or Back-closing Gown Cotton lab coats absorb and retain alkylating agents, creating a long-term exposure source. Use non-woven, liquid-repellent materials.
Eyes Chemical Splash Goggles Safety glasses with side shields are inadequate. Mesylates are severe eye irritants/corrosives; vapors can bypass side shields.

Part 3: Operational Protocols

Weighing and Transfer (High Risk)

The highest risk of exposure occurs during the handling of the solid powder.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or, preferably, a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar. Static charge can disperse fine mesylate powders onto the researcher's sleeves.

  • The "Wet" Technique: Do not transfer dry powder across the lab.

    • Weigh the solid into a tared vial inside the hood.

    • Add the reaction solvent immediately to the vial to dissolve the solid.

    • Transfer the solution via syringe or cannula.[1] Solutions are easier to contain than dust.

Reaction Monitoring
  • Closed Systems: Run reactions in septum-capped vessels. Avoid open-flask operations.

  • Sampling: Do not open the vessel to sample. Use a long-needle syringe to withdraw aliquots through the septum for TLC/HPLC analysis.

Part 4: Deactivation and Waste Disposal[2]

NEVER dispose of active alkyl mesylates in standard organic waste streams. They must be chemically quenched (deactivated) first.

The Deactivation Solution (The "Quench")

Alkylating agents are electrophiles. To destroy them, you need a "soft" nucleophile.

  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 1% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Mechanism: The thiosulfate ion (

    
    ) attacks the mesylate, displacing the leaving group and forming a non-genotoxic Bunte salt.
    
Spill Cleanup Protocol

If a spill occurs (solid or solution):

  • Evacuate & Isolate: Clear the immediate area.

  • PPE Upgrade: Don double gloves (Silver Shield outer) and respiratory protection.

  • Contain: Cover the spill with a pad or paper towels.

  • Deactivate: Gently pour the Thiosulfate Deactivation Solution over the pads.

    • Wait Time: Allow to sit for 30 minutes to ensure complete reaction.

  • Clean: Collect the soaked pads as Hazardous Chemical Waste (label as "Deactivated Genotoxin").

  • Wash: Clean the surface twice with water and detergent.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate (Compound Summary). Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link][2]

  • University of California, Los Angeles (UCLA) EHS. SOP: Handling Acutely Toxic and Genotoxic Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.